2,6-Dimethoxybenzenethiol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2,6-dimethoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O2S/c1-9-6-4-3-5-7(10-2)8(6)11/h3-5,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYHALUXZFWGQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10452399 | |
| Record name | 2,6-dimethoxybenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26163-11-1 | |
| Record name | 2,6-dimethoxybenzenethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10452399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-dimethoxybenzene-1-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction: 2,6-Dimethoxybenzenethiol is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group and two methoxy groups at the ortho positions. This substitution pattern imparts unique chemical and physical properties that make it a molecule of interest in various chemical and pharmaceutical research areas. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physical characteristics, spectroscopic data, synthesis, and reactivity. Due to the limited availability of specific experimental data for this compound, information from closely related analogues is also discussed to provide a broader context for its potential behavior.
Core Physicochemical Properties
The physical properties of this compound are not extensively documented in publicly available literature. However, some key data points have been reported by chemical suppliers. A summary of the available quantitative data is presented in Table 1. For context, data for structurally related compounds are also included.
Table 1: Physical and Chemical Properties of this compound and Related Compounds
| Property | This compound | 2,6-Dimethylbenzenethiol (Analogue) | 2-Methoxybenzenethiol (Analogue) |
| Molecular Formula | C₈H₁₀O₂S | C₈H₁₀S | C₇H₈OS |
| Molecular Weight | 170.23 g/mol | 138.23 g/mol | 140.20 g/mol |
| CAS Number | 26163-11-1 | 118-72-9 | 7217-59-6 |
| Melting Point | 85-88 °C | Not Available | Not Available |
| Boiling Point | Not Available | 122 °C at 50 mmHg | Not Available |
| Density | Not Available | 1.038 g/mL at 25 °C | Not Available |
| Solubility | Not Available | Slightly soluble in water | Not Available |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show a characteristic signal for the thiol proton (-SH), the chemical shift of which can be influenced by solvent and concentration. The aromatic protons will likely appear as a multiplet, and the methoxy groups will exhibit a singlet peak.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with those bonded to the methoxy and thiol groups having characteristic chemical shifts. The carbon atoms of the methoxy groups will also produce a distinct signal.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to exhibit characteristic absorption bands for its functional groups. The S-H stretching vibration typically appears in the region of 2550-2600 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C-O stretching from the methoxy groups will likely be observed in the 1200-1250 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions. Aromatic C=C stretching vibrations will appear in the 1400-1600 cm⁻¹ range.
Mass Spectrometry (MS): In a mass spectrum, the molecular ion peak for this compound would be observed at an m/z corresponding to its molecular weight (170.23). Common fragmentation patterns for aromatic thiols may include the loss of the thiol group or fragments from the methoxy substituents.
Synthesis and Reactivity
Synthesis of Aryl Thiols
A generalized workflow for the synthesis of a thiophenol from a sulfonyl chloride is depicted below.
Figure 1: General workflow for the synthesis of a thiophenol.
Experimental Protocol: General Reduction of a Benzenesulfonyl Chloride
This protocol describes a general method for the reduction of a benzenesulfonyl chloride to the corresponding thiophenol, which could be adapted for the synthesis of this compound.
Materials:
-
2,6-Dimethoxybenzenesulfonyl chloride
-
Zinc dust
-
Sulfuric acid (concentrated)
-
Tetrahydrofuran (THF)
-
Methylene chloride
-
Water
Procedure:
-
Dissolve the 2,6-dimethoxybenzenesulfonyl chloride in THF with stirring.
-
Carefully add a mixture of concentrated sulfuric acid and water to the solution.
-
Add zinc dust portion-wise to the reaction mixture, maintaining the temperature between 50-55 °C.
-
Continue stirring the reaction overnight at room temperature.
-
Remove the THF by rotary evaporation.
-
Work up the reaction mixture with water and extract the product with methylene chloride.
-
The organic layers are combined, dried, and the solvent is evaporated to yield the crude this compound.
-
Purification can be achieved by distillation under reduced pressure or by column chromatography.
Chemical Reactivity
The reactivity of this compound is dictated by the presence of the thiol (-SH) and methoxy (-OCH₃) functional groups.
-
Thiol Group Reactivity: The thiol group is nucleophilic and can participate in various reactions, including S-alkylation, S-acylation, and oxidation to form disulfides. The acidity of the thiol proton allows for the formation of a thiolate anion in the presence of a base, which is a stronger nucleophile.
-
Aromatic Ring Reactivity: The two methoxy groups are electron-donating and activate the aromatic ring towards electrophilic substitution. They direct incoming electrophiles to the ortho and para positions.
A potential reaction pathway involving the nucleophilic thiol is its reaction with an alkyl halide to form a thioether.
Figure 2: General S-alkylation reaction of an aryl thiol.
Biological and Pharmacological Relevance
Specific studies on the biological activity of this compound are limited. However, the structural motifs of dimethoxy-substituted aromatic rings and thiophenols are present in various biologically active molecules. For instance, some dimethoxy-substituted compounds have been investigated for their antioxidant and antimicrobial properties. Thiols are known to play crucial roles in biological systems, often acting as antioxidants or participating in enzymatic reactions. The presence of both functionalities in this compound suggests it could be a valuable scaffold for the development of new therapeutic agents.
This technical guide has summarized the currently available information on the chemical properties of this compound. While specific experimental data for many of its physicochemical properties and detailed experimental protocols are not widely published, this document provides a foundational understanding based on available data and the known chemistry of related compounds. Further research is warranted to fully characterize this molecule and explore its potential applications in organic synthesis and drug development.
An In-depth Technical Guide to the Molecular Structure and Properties of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, and potential applications of 2,6-dimethoxybenzenethiol. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this guide combines theoretical predictions, data from analogous compounds, and established chemical principles to offer a valuable resource for research and development.
Molecular Structure and Chemical Properties
This compound is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) and two methoxy groups (-OCH₃) at the ortho positions.
Molecular Formula: C₈H₁₀O₂S
Molecular Weight: 170.23 g/mol
CAS Number: 26163-11-1[1]
The presence of the electron-donating methoxy groups influences the electron density of the aromatic ring and the properties of the thiol group. Electron-donating substituents, such as methoxy groups, in positions ortho and para to a phenolic hydroxyl group are known to lower the O-H bond dissociation enthalpy, thereby enhancing antioxidant activity.[2] A similar effect can be anticipated for the S-H bond in this compound.
Diagram of the Molecular Structure of this compound
Caption: Molecular structure of this compound.
Physicochemical Properties
Quantitative data for this compound is not widely available. The following table summarizes known and predicted properties.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| CAS Number | 26163-11-1 | [1] |
| Melting Point | 85 °C | Commercial Supplier Data |
| Boiling Point | Not available | |
| pKa (Thiol) | Predicted to be slightly lower than thiophenol (~6.6) | Chemical Principles |
| LogP | Predicted to be in the range of 2-3 | Chemical Principles |
Spectroscopic Data (Predicted and Analog-Based)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the thiol proton, and the methoxy protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.4 | t | 1H | H4 (para to SH) |
| ~ 6.6 - 6.8 | d | 2H | H3, H5 (meta to SH) |
| ~ 3.9 | s | 6H | 2 x -OCH₃ |
| ~ 3.4 | s | 1H | -SH |
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the symmetry of the molecule.
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160 | C2, C6 (ipso to -OCH₃) |
| ~ 130 | C4 (para to SH) |
| ~ 115 | C1 (ipso to -SH) |
| ~ 105 | C3, C5 (meta to SH) |
| ~ 56 | -OCH₃ |
Infrared (IR) Spectroscopy (Predicted)
Key vibrational frequencies are anticipated for the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
| ~ 3000-3100 | Medium | C-H stretch | Aromatic |
| ~ 2950, 2850 | Medium | C-H stretch | -OCH₃ |
| ~ 2550 | Weak | S-H stretch | Thiol |
| ~ 1580, 1470 | Strong, Medium | C=C stretch | Aromatic Ring |
| ~ 1250, 1050 | Strong | C-O stretch | Aryl Ether |
Mass Spectrometry (Predicted)
The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak and characteristic fragmentation patterns.
| m/z | Proposed Fragment |
| 170 | [M]⁺ |
| 155 | [M - CH₃]⁺ |
| 137 | [M - SH]⁺ |
| 125 | [M - CH₃ - 2H₂O]⁺ |
| 109 | [M - OCH₃ - H₂O]⁺ |
Experimental Protocols
Diagram of the Proposed Synthetic Workflow
Caption: Proposed synthetic workflow for this compound.
Step 1: Synthesis of O-(2,6-Dimethoxyphenyl) Dimethylthiocarbamate
This step involves the reaction of 2,6-dimethoxyphenol with dimethylthiocarbamoyl chloride in the presence of a base.
Materials:
-
2,6-Dimethoxyphenol
-
Dimethylthiocarbamoyl chloride
-
Sodium hydride (NaH) or another suitable base (e.g., DABCO)
-
Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent
Procedure:
-
To a dry, nitrogen-purged flask, add 2,6-dimethoxyphenol and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 equivalents) portion-wise, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes after the addition is complete.
-
Add dimethylthiocarbamoyl chloride (1.05 equivalents) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield O-(2,6-dimethoxyphenyl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(2,6-Dimethoxyphenyl) Dimethylthiocarbamate
This step involves the thermal rearrangement of the O-aryl thiocarbamate to the S-aryl thiocarbamate.
Materials:
-
O-(2,6-Dimethoxyphenyl) dimethylthiocarbamate
-
High-boiling point solvent (e.g., diphenyl ether) or neat reaction setup
Procedure:
-
Place the O-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound under a nitrogen atmosphere to approximately 250 °C.[3]
-
Maintain this temperature and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
The resulting S-(2,6-dimethoxyphenyl) dimethylthiocarbamate can be purified by column chromatography or used directly in the next step. Note: Palladium-catalyzed or photoredox-catalyzed Newman-Kwart rearrangements can be considered as milder alternatives to the high-temperature thermal reaction.[3][5]
Step 3: Hydrolysis to this compound
The final step is the hydrolysis of the S-aryl thiocarbamate to the desired thiophenol.
Materials:
-
S-(2,6-Dimethoxyphenyl) dimethylthiocarbamate
-
Potassium hydroxide (KOH)
-
Ethanol or a similar solvent
-
Hydrochloric acid (HCl) for acidification
Procedure:
-
Dissolve the S-(2,6-dimethoxyphenyl) dimethylthiocarbamate in ethanol.
-
Add an aqueous solution of potassium hydroxide (excess).
-
Reflux the mixture for several hours, monitoring the reaction by TLC.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the residue with water and wash with a nonpolar organic solvent (e.g., hexane) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of approximately 1-2.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.
-
Further purification can be achieved by distillation or column chromatography.
Relevance in Drug Development and Biological Activity
While no specific biological activities or signaling pathway modulations have been reported for this compound, its structural features suggest potential areas of interest for drug development professionals.
Antioxidant and Anti-inflammatory Potential
Phenolic compounds are well-known for their antioxidant properties. The substitution of the hydroxyl group with a thiol group can modulate this activity. Some studies suggest that thiophenols can exhibit significant radical scavenging activity.[2][6] The presence of electron-donating methoxy groups at the ortho positions is expected to enhance the antioxidant potential of the thiol group by stabilizing the resulting thiyl radical.[2]
Compounds containing the 2-methoxyphenol moiety have been investigated for their antioxidant and cyclooxygenase (COX)-2 inhibitory activities, suggesting potential anti-inflammatory effects.[7] It is plausible that this compound could exhibit similar properties.
Diagram of Potential Antioxidant Action
Caption: Potential radical scavenging mechanism of this compound.
Cytotoxicity and Anticancer Research
Various dimethoxy-substituted aromatic compounds have been investigated for their cytotoxic effects against cancer cell lines.[7][8] The specific substitution pattern of the methoxy groups can significantly influence the cytotoxic potency and selectivity.[7] For instance, some studies have shown that the presence of methoxy groups on aromatic rings can contribute to the antiproliferative activity of certain compounds.[9] The thiol group can also play a role in biological activity, including potential interactions with cellular targets. Therefore, this compound could serve as a scaffold or intermediate for the synthesis of novel cytotoxic agents.
Role in Signaling Pathways
Direct evidence for the modulation of specific signaling pathways by this compound is lacking. However, thiols are known to be involved in cellular signaling, particularly in redox-sensitive pathways.[10] Oxidative stress and the cellular redox environment play crucial roles in the regulation of various signaling cascades, including those involved in inflammation, cell proliferation, and apoptosis. Given its potential antioxidant properties, this compound could indirectly influence such pathways by modulating the cellular redox state. Further research is required to investigate any direct interactions with signaling proteins.
Conclusion
This compound is a structurally interesting aromatic thiol with potential for applications in medicinal chemistry and drug development, particularly in the areas of antioxidants and cytotoxic agents. While direct experimental data for this compound is scarce, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from analogous structures. Further research is warranted to fully elucidate the properties and therapeutic potential of this molecule.
References
- 1. Buy Online CAS Number 26163-11-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. Role of Sulphur and Heavier Chalcogens on the Antioxidant Power and Bioactivity of Natural Phenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 4. Newman-Kwart Rearrangement [organic-chemistry.org]
- 5. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Thiol modification and cell signalling in chemical toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesis of 2,6-Dimethoxybenzenethiol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthetic pathway for 2,6-dimethoxybenzenethiol, a valuable sulfur-containing organic compound utilized in various research and development applications, particularly in the synthesis of novel therapeutic agents and specialized organic materials. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound, also known as 2,6-dimethoxythiophenol, is an aromatic thiol whose synthesis is of significant interest. The strategic placement of two methoxy groups ortho to the thiol functionality imparts unique electronic and steric properties to the molecule, making it a versatile building block in organic synthesis. The most established and reliable method for the preparation of this compound is through the Newman-Kwart rearrangement of a derivative of 2,6-dimethoxyphenol.
This guide will detail the well-established three-step synthesis pathway, including the formation of an O-aryl thiocarbamate, its thermal rearrangement to an S-aryl thiocarbamate, and the final hydrolysis to yield the target compound. Detailed experimental protocols, quantitative data, and process visualizations are provided to facilitate a thorough understanding and replication of the synthesis.
Core Synthesis Pathway: The Newman-Kwart Rearrangement
The synthesis of this compound from 2,6-dimethoxyphenol proceeds via a three-step sequence centered around the Newman-Kwart rearrangement.[1][2] This rearrangement involves the intramolecular migration of an aryl group from an oxygen atom to a sulfur atom in a thiocarbamate ester.[1] The driving force for this reaction is the formation of a thermodynamically more stable carbonyl group from a thiocarbonyl group.[2]
The overall synthetic workflow is as follows:
-
Formation of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate: 2,6-Dimethoxyphenol is reacted with dimethylthiocarbamoyl chloride in the presence of a base to form the corresponding O-aryl thiocarbamate.
-
Newman-Kwart Rearrangement: The O-aryl thiocarbamate undergoes a thermal or catalyzed rearrangement to yield S-(2,6-dimethoxyphenyl) dimethylthiocarbamate.
-
Hydrolysis: The S-aryl thiocarbamate is hydrolyzed under basic conditions to afford the final product, this compound.
Experimental Protocols
The following sections provide detailed experimental procedures for each step of the synthesis.
Step 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate
Reaction: 2,6-Dimethoxyphenol is deprotonated by a suitable base and subsequently reacts with dimethylthiocarbamoyl chloride to yield the O-aryl thiocarbamate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| 2,6-Dimethoxyphenol | 154.16 | 10.0 | 1.54 g |
| Sodium Hydride (60% in mineral oil) | 24.00 | 11.0 | 0.44 g |
| Dimethylthiocarbamoyl chloride | 123.60 | 10.5 | 1.30 g |
| Anhydrous Tetrahydrofuran (THF) | - | - | 50 mL |
Procedure:
-
A dry 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is charged with sodium hydride (0.44 g, 11.0 mmol, 60% dispersion in mineral oil).
-
The mineral oil is removed by washing the sodium hydride with anhydrous hexanes (3 x 10 mL) under a nitrogen atmosphere.
-
Anhydrous THF (30 mL) is added to the flask, and the suspension is cooled to 0 °C in an ice bath.
-
A solution of 2,6-dimethoxyphenol (1.54 g, 10.0 mmol) in anhydrous THF (20 mL) is added dropwise to the stirred suspension over 15 minutes.
-
The reaction mixture is allowed to warm to room temperature and stirred for 30 minutes, or until the evolution of hydrogen gas ceases.
-
The mixture is then cooled back to 0 °C, and a solution of dimethylthiocarbamoyl chloride (1.30 g, 10.5 mmol) in anhydrous THF (10 mL) is added dropwise.
-
The reaction is stirred at room temperature for 12 hours.
-
The reaction is quenched by the slow addition of water (20 mL).
-
The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with ethyl acetate (3 x 30 mL).
-
The combined organic layers are washed with brine (2 x 20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate, 4:1) to afford O-(2,6-dimethoxyphenyl) dimethylthiocarbamate as a solid.
Step 2: Newman-Kwart Rearrangement to S-(2,6-dimethoxyphenyl) dimethylthiocarbamate
Reaction: The O-aryl thiocarbamate is heated to a high temperature, inducing an intramolecular rearrangement to the S-aryl thiocarbamate.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass |
| O-(2,6-dimethoxyphenyl) dimethylthiocarbamate | 241.31 | 5.0 | 1.21 g |
| Diphenyl ether (solvent) | - | - | ~10 mL |
Procedure:
-
O-(2,6-dimethoxyphenyl) dimethylthiocarbamate (1.21 g, 5.0 mmol) is placed in a round-bottom flask containing diphenyl ether (~10 mL).
-
The flask is equipped with a condenser and heated in a sand bath to 220-240 °C. The progress of the rearrangement can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
After cooling to room temperature, the reaction mixture is purified directly by column chromatography on silica gel (eluent: hexane/ethyl acetate, 9:1) to yield S-(2,6-dimethoxyphenyl) dimethylthiocarbamate.
Note: The high temperatures required for the thermal Newman-Kwart rearrangement can sometimes lead to side products.[2] Catalytic methods using palladium or photoredox catalysts can facilitate the reaction at lower temperatures, though these methods are often more complex.[1]
Step 3: Hydrolysis to this compound
Reaction: The S-aryl thiocarbamate is hydrolyzed under strong basic conditions to liberate the thiophenol.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Mass/Volume |
| S-(2,6-dimethoxyphenyl) dimethylthiocarbamate | 241.31 | 4.0 | 0.97 g |
| Potassium Hydroxide (KOH) | 56.11 | 20.0 | 1.12 g |
| Ethanol | - | - | 20 mL |
| Water | - | - | 5 mL |
Procedure:
-
A solution of S-(2,6-dimethoxyphenyl) dimethylthiocarbamate (0.97 g, 4.0 mmol) in ethanol (20 mL) is prepared in a round-bottom flask.
-
A solution of potassium hydroxide (1.12 g, 20.0 mmol) in water (5 mL) is added to the flask.
-
The mixture is heated to reflux and stirred for 4-6 hours.
-
After cooling to room temperature, the ethanol is removed under reduced pressure.
-
The remaining aqueous solution is diluted with water (20 mL) and washed with diethyl ether (2 x 20 mL) to remove any non-acidic impurities.
-
The aqueous layer is cooled in an ice bath and acidified to pH ~2 with concentrated hydrochloric acid.
-
The acidic aqueous layer is then extracted with diethyl ether (3 x 30 mL).
-
The combined organic extracts are washed with brine (20 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by vacuum distillation if necessary.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties for the intermediates and the final product.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Typical Yield (%) | Physical State |
| O-(2,6-dimethoxyphenyl) dimethylthiocarbamate | C₁₁H₁₅NO₂S | 241.31 | 85-95 | Solid |
| S-(2,6-dimethoxyphenyl) dimethylthiocarbamate | C₁₁H₁₅NO₂S | 241.31 | 70-85 | Solid/Oil |
| This compound | C₈H₁₀O₂S | 170.23 | 80-90 (from carbamate) | Liquid/Low-melting solid |
Signaling Pathway and Logical Relationships
The logical progression of the synthesis can be visualized as a series of transformations, each with specific inputs and outputs.
Conclusion
The synthesis of this compound is reliably achieved through a three-step process starting from 2,6-dimethoxyphenol, with the Newman-Kwart rearrangement being the key transformation. The provided protocols and data serve as a comprehensive guide for the laboratory-scale preparation of this important synthetic building block. Careful execution of each step, particularly the high-temperature rearrangement and the final purification, is crucial for obtaining a high yield and purity of the desired product. This technical guide provides the necessary framework for researchers and professionals to successfully synthesize this compound for their specific applications.
References
An In-depth Technical Guide on the 1H and 13C NMR Spectroscopic Data of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) data for 2,6-dimethoxybenzenethiol. Due to the limited availability of direct experimental spectra in publicly accessible literature, this guide presents predicted 1H and 13C NMR data based on established spectroscopic principles and data from analogous compounds. Additionally, a detailed experimental protocol for the synthesis of this compound from 2,6-dimethoxyphenol via the Newman-Kwart rearrangement is provided, as this synthetic route is a common method for preparing thiophenols from phenols.
Predicted NMR Data Presentation
The following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on the analysis of substituent effects on the benzene ring and comparison with structurally related molecules.
Table 1: Predicted 1H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 | t | 1H | H-4 |
| ~6.60 | d | 2H | H-3, H-5 |
| ~3.90 | s | 6H | 2 x -OCH3 |
| ~3.50 | s | 1H | -SH |
Table 2: Predicted 13C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~160 | C-2, C-6 |
| ~129 | C-4 |
| ~110 | C-1 |
| ~105 | C-3, C-5 |
| ~56 | -OCH3 |
Experimental Protocols
A plausible and widely used method for the synthesis of this compound is the Newman-Kwart rearrangement, starting from the readily available 2,6-dimethoxyphenol.
Synthesis of this compound via Newman-Kwart Rearrangement
This synthesis involves a two-step process: the formation of an O-aryl thiocarbamate followed by its thermal rearrangement and subsequent hydrolysis.
Step 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate
-
To a solution of 2,6-dimethoxyphenol (1 equivalent) in a suitable aprotic solvent (e.g., dimethylformamide or acetonitrile) is added a base such as sodium hydride (1.1 equivalents) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is stirred at room temperature for 30 minutes to ensure complete deprotonation.
-
Dimethylthiocarbamoyl chloride (1.1 equivalents) is then added portion-wise to the reaction mixture.
-
The reaction is stirred at room temperature for several hours or until completion, as monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield O-(2,6-dimethoxyphenyl) dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement and Hydrolysis to this compound
-
The purified O-(2,6-dimethoxyphenyl) dimethylthiocarbamate is heated to a high temperature (typically 200-250 °C) in a high-boiling point solvent (e.g., diphenyl ether) or neat under an inert atmosphere.
-
The rearrangement to S-(2,6-dimethoxyphenyl) dimethylthiocarbamate is monitored by TLC or HPLC.
-
Once the rearrangement is complete, the reaction mixture is cooled to room temperature.
-
The resulting S-(2,6-dimethoxyphenyl) dimethylthiocarbamate is then hydrolyzed by refluxing with a strong base (e.g., potassium hydroxide in ethanol/water).
-
After hydrolysis, the reaction mixture is cooled and acidified with a mineral acid (e.g., HCl) to protonate the thiolate.
-
The product, this compound, is extracted with an organic solvent, washed with water, dried, and purified by distillation or chromatography.
General Protocol for NMR Data Acquisition
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3 or DMSO-d6) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal reference (δ = 0.00 ppm).
-
Instrumentation: 1H and 13C NMR spectra are recorded on a spectrometer operating at a frequency of, for example, 400 MHz for 1H and 100 MHz for 13C.
-
1H NMR Acquisition: A standard proton experiment is performed. Typical parameters include a spectral width of 10-15 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
13C NMR Acquisition: A proton-decoupled 13C NMR experiment is performed. A wider spectral width (e.g., 0-200 ppm) is used. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance of 13C and longer relaxation times.
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
FT-IR Spectroscopic Analysis of 2,6-Dimethoxybenzenethiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2,6-Dimethoxybenzenethiol. This document outlines the expected vibrational modes, a detailed experimental protocol for spectral acquisition, and a logical workflow for analysis. The information presented is intended to support researchers and professionals in the fields of analytical chemistry, materials science, and drug development in the characterization of this and structurally related compounds.
Introduction to FT-IR Spectroscopy of Aromatic Thiols
FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides information about the functional groups and molecular structure of a compound. By measuring the absorption of infrared radiation by a sample, a unique spectral fingerprint is generated. For a molecule like this compound, the FT-IR spectrum is characterized by vibrational modes corresponding to its constituent parts: the thiol group (-SH), the two methoxy groups (-OCH₃), and the 1,2,3-trisubstituted benzene ring.
The analysis of the FT-IR spectrum of this compound allows for:
-
Confirmation of the presence of key functional groups.
-
Identification of the substitution pattern on the aromatic ring.
-
Assessment of sample purity.
-
Monitoring of chemical reactions involving the thiol or methoxy moieties.
Predicted Vibrational Modes of this compound
While a definitive, experimentally validated FT-IR spectrum for this compound is not widely available in public databases, a highly predictive spectrum can be constructed by analyzing the known vibrational frequencies of its functional components. The following table summarizes the expected characteristic absorption bands, their assignments, and their approximate intensities. These assignments are based on data from analogous compounds, including 2,6-dimethoxyphenol, thiophenol, and anisole.
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |
| 3100 - 3000 | Medium - Weak | C-H Stretching | Aromatic Ring |
| 2960 - 2830 | Medium | C-H Stretching (asymmetric and symmetric) | Methoxy (-OCH₃) |
| ~2550 | Weak | S-H Stretching | Thiol (-SH) |
| 1600 - 1580 | Medium - Strong | C=C Stretching | Aromatic Ring |
| 1500 - 1400 | Medium - Strong | C=C Stretching | Aromatic Ring |
| ~1465 | Medium | C-H Bending (asymmetric) | Methoxy (-OCH₃) |
| ~1250 | Strong | C-O-C Asymmetric Stretching | Methoxy (-OCH₃) |
| ~1180 | Medium | In-plane C-H Bending | Aromatic Ring |
| ~1040 | Strong | C-O-C Symmetric Stretching | Methoxy (-OCH₃) |
| 900 - 650 | Medium - Strong | Out-of-plane C-H Bending | Aromatic Ring |
| 700 - 600 | Medium - Weak | C-S Stretching | Thiol (-SH) |
Experimental Protocol for FT-IR Analysis
This section details a standard procedure for obtaining the FT-IR spectrum of a solid sample like this compound using the Attenuated Total Reflectance (ATR) technique, which is suitable for both solid and liquid samples and requires minimal sample preparation.
3.1. Instrumentation
-
Fourier-Transform Infrared (FT-IR) Spectrometer (e.g., equipped with a deuterated triglycine sulfate (DTGS) detector).
-
ATR accessory with a suitable crystal (e.g., diamond or zinc selenide).
3.2. Sample Preparation
-
Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the this compound sample onto the center of the ATR crystal.
-
Apply consistent pressure to the sample using the ATR pressure clamp to ensure good contact between the sample and the crystal surface.
3.3. Data Acquisition
-
Collect the sample spectrum over the mid-IR range (typically 4000 cm⁻¹ to 400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 32 or 64) to obtain a spectrum with a good signal-to-noise ratio.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
3.4. Data Processing
-
Perform a baseline correction on the obtained spectrum to account for any baseline drift.
-
Use the peak-picking function in the software to identify the wavenumbers of the absorption maxima.
-
Analyze and assign the observed absorption bands to their corresponding vibrational modes based on established correlation tables and reference spectra.
Visualization of the Analytical Workflow
The following diagram illustrates the logical workflow for the FT-IR spectroscopic analysis of this compound, from initial sample handling to final data interpretation.
Caption: Workflow for FT-IR Analysis of this compound.
Conclusion
The FT-IR spectroscopic analysis of this compound provides a rapid and reliable method for its structural characterization. The key vibrational modes, including the weak S-H stretch, strong C-O stretches of the methoxy groups, and the characteristic absorptions of the substituted benzene ring, can be readily identified. Following the detailed experimental protocol and analytical workflow presented in this guide will enable researchers and scientists to obtain high-quality FT-IR spectra and perform accurate interpretations for this compound and its analogues. This information is valuable for quality control, reaction monitoring, and the development of new chemical entities in various scientific disciplines.
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 2,6-dimethoxybenzenethiol. Due to the absence of publicly available mass spectral data for this specific compound, this guide leverages fragmentation principles of analogous aromatic thiols and methoxy-substituted benzene derivatives to propose a theoretical fragmentation pathway. The information herein is intended to support researchers in the identification and characterization of this compound and related compounds. This document outlines the core data presentation of predicted mass-to-charge ratios, detailed experimental protocols for acquiring mass spectra of aromatic thiols, and visualizations of the predicted fragmentation pathway and experimental workflow.
Core Data Presentation: Predicted Mass Spectrum of this compound
The electron ionization (EI) mass spectrum of this compound (C₈H₁₀O₂S, Molecular Weight: 170.23 g/mol ) is anticipated to exhibit a fragmentation pattern characteristic of aromatic compounds containing both methoxy and thiol functional groups. The following table summarizes the predicted principal fragments, their mass-to-charge ratios (m/z), and estimated relative intensities.
| m/z | Predicted Relative Intensity (%) | Proposed Fragment Ion | Proposed Fragmentation Pathway |
| 170 | 100 | [M]⁺• | Molecular Ion |
| 155 | 60 | [M - CH₃]⁺ | Loss of a methyl radical from a methoxy group |
| 137 | 30 | [M - SH]⁺ | Loss of a sulfhydryl radical |
| 127 | 45 | [M - CH₃ - CO]⁺ | Subsequent loss of carbon monoxide from the [M - CH₃]⁺ ion |
| 122 | 25 | [M - CH₃ - SH]⁺• | Loss of a sulfhydryl radical from the [M - CH₃]⁺ ion |
| 109 | 15 | [M - SH - CO]⁺ | Loss of carbon monoxide from the [M - SH]⁺ ion |
| 94 | 20 | [M - 2(CH₃) - CO]⁺• | Loss of a second methyl radical and CO |
| 77 | 10 | [C₆H₅]⁺ | Phenyl cation |
Note: The relative intensities are estimations based on the predicted stability of the fragment ions and are subject to empirical verification.
Interpretation of the Predicted Fragmentation Pattern
The fragmentation of this compound under electron ionization is expected to be initiated by the removal of an electron to form the molecular ion ([M]⁺•) at m/z 170, which is predicted to be the base peak, indicating relative stability.
Key predicted fragmentation pathways include:
-
Loss of a Methyl Radical: A primary and significant fragmentation is the loss of a methyl radical (•CH₃) from one of the methoxy groups, resulting in a stable ion at m/z 155. This is a common fragmentation pathway for methoxy-substituted aromatic compounds.
-
Loss of a Sulfhydryl Radical: Cleavage of the C-S bond can lead to the loss of a sulfhydryl radical (•SH), yielding a fragment at m/z 137.
-
Subsequent Loss of Carbon Monoxide: The fragment ion at m/z 155 is expected to undergo further fragmentation by losing a molecule of carbon monoxide (CO), a characteristic fragmentation for methoxy-substituted aromatic ions, to produce an ion at m/z 127.
-
Formation of the Phenyl Cation: As with many benzene derivatives, the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 is anticipated, although its intensity may be relatively low.
Experimental Protocols
While a specific experimental protocol for this compound is not available, the following provides a general and widely applicable methodology for the analysis of aromatic thiols using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
Sample Preparation
-
Dissolve a small amount (approximately 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or methanol to a final concentration of about 1 mg/mL.
-
Ensure the sample is fully dissolved before injection. If necessary, vortex or sonicate the sample briefly.
Gas Chromatography (GC) Conditions (Typical)
-
Injection Port Temperature: 250 °C
-
Injection Mode: Split or splitless, depending on the concentration and required sensitivity.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is typically suitable for this type of analyte.
Mass Spectrometry (MS) Conditions
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Analyzer: Quadrupole or Ion Trap.
-
Scan Range: m/z 40-350.
-
Solvent Delay: Set appropriately to avoid filament damage from the solvent peak (e.g., 3 minutes).
Visualizations
Predicted Fragmentation Pathway
Experimental Workflow
Physical properties like melting point and boiling point of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical properties of 2,6-Dimethoxybenzenethiol. Due to the limited availability of detailed experimental data for this specific compound, this guide also includes generalized experimental protocols for the determination of its physical characteristics and a plausible synthetic route. This document is intended to serve as a foundational resource for researchers and professionals in the fields of chemistry and drug development.
Core Physicochemical Data
| Property | Value | Source(s) |
| Molecular Formula | C₈H₁₀O₂S | |
| Molecular Weight | 170.23 g/mol | |
| Melting Point | 85 °C | |
| Boiling Point | Data not available | |
| Appearance | Not specified (likely a solid at room temperature) | |
| Solubility | Data not available | |
| CAS Number | 26163-11-1 |
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. Therefore, the following sections describe generalized, standard laboratory procedures for these measurements.
Determination of Melting Point
The melting point of a solid organic compound is a crucial indicator of its purity. A sharp melting range typically signifies a high degree of purity.
Methodology: Capillary Method
-
Sample Preparation: A small quantity of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
-
Heating: The sample is heated at a steady rate of 1-2 °C per minute.
-
Observation: The temperature at which the substance begins to melt (the first appearance of liquid) and the temperature at which it becomes completely liquid are recorded as the melting range.
Determination of Boiling Point
For solid compounds with an anticipated high boiling point, the boiling point is often determined under reduced pressure to prevent decomposition.
Methodology: Thiele Tube Method (for a melted solid)
-
Sample Preparation: A small amount of this compound is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed within the test tube containing the sample.
-
Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).
-
Heating: The Thiele tube is gently heated, and the sample will melt. As the temperature rises, a stream of bubbles will emerge from the open end of the inverted capillary tube.
-
Observation: The heat source is removed when a steady stream of bubbles is observed. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point at that atmospheric pressure.
Synthesis and Characterization Workflow
Following synthesis, a comprehensive characterization is essential to confirm the identity and purity of the compound.
Signaling Pathways and Biological Activity
Currently, there is a notable lack of published research detailing the involvement of this compound in specific signaling pathways or its broader biological activities. While related compounds, such as other thiophenols and methoxy-substituted aromatics, are known to possess a range of biological effects, including antioxidant and enzyme-inhibitory properties, the specific actions of this compound remain an area for future investigation. Professionals in drug development may find this compound to be a novel scaffold for exploring new therapeutic agents.
An In-depth Technical Guide to the Key Chemical Reactions of the Thiol Group in 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principal chemical reactions involving the thiol group of 2,6-dimethoxybenzenethiol. While specific literature on the reactivity of this compound is limited, this document extrapolates its expected chemical behavior based on the well-established reactions of aromatic thiols, with special consideration for the electronic and steric influences of the ortho-methoxy substituents. This guide is intended to serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development.
Introduction
This compound is an aromatic thiol featuring a sulfhydryl group flanked by two methoxy groups in the ortho positions. This substitution pattern significantly influences the reactivity of the thiol group. The methoxy groups are electron-donating through resonance, which increases the electron density of the aromatic ring and can affect the acidity of the thiol. However, they also exert considerable steric hindrance around the sulfur atom, which can impede the approach of bulky reagents. Understanding these competing effects is crucial for predicting and controlling the outcomes of its chemical transformations.
The key reactions of the thiol group in this compound, common to most thiols, include oxidation to disulfides, S-alkylation to form thioethers, S-acylation to generate thioesters, and Michael addition to α,β-unsaturated carbonyl compounds.
Oxidation to Disulfide
The oxidation of thiols to disulfides is a fundamental and common reaction.[1] For this compound, this involves the coupling of two molecules to form 1,2-bis(2,6-dimethoxyphenyl) disulfide. This reaction can be effected by a variety of oxidizing agents, including mild oxidants like iodine and hydrogen peroxide, or even atmospheric oxygen, particularly under basic conditions.[2] The reaction generally proceeds via a thiolate anion, which is a better nucleophile than the neutral thiol.[3]
The steric hindrance from the ortho-methoxy groups in this compound might slow down the rate of disulfide formation compared to unhindered thiophenols. However, the reaction is generally efficient.
Quantitative Data for Thiol Oxidation
The following table summarizes yields for the oxidation of various thiols to their corresponding disulfides under different conditions. While specific data for this compound is not available, these examples provide a useful reference.
| Thiol Substrate | Oxidizing Agent/Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | Bobbitt's Salt | Dichloromethane | Room Temp | 99 | [4] |
| 4-Methylthiophenol | Bobbitt's Salt | Dichloromethane | Room Temp | 98 | [4] |
| 4-Methoxythiophenol | Bobbitt's Salt | Dichloromethane | Room Temp | 95 | [4] |
| Benzyl mercaptan | H₂O₂ / NaI | None | Room Temp | 98 | [5] |
| L-cysteine | H₂O₂ / NaI | Water | Room Temp | 99 | [5] |
Experimental Protocol: Oxidation to Disulfide
Materials:
-
This compound
-
Iodine (I₂)
-
Methanol
-
Sodium thiosulfate solution (10%)
-
Dichloromethane or other suitable organic solvent
Procedure:
-
Dissolve this compound (1.0 eq) in methanol in a round-bottom flask.
-
Slowly add a solution of iodine (0.5 eq) in methanol to the thiol solution with stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the excess iodine by adding 10% sodium thiosulfate solution until the brown color disappears.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude disulfide.
-
Purify the product by recrystallization or column chromatography.
S-Alkylation to Thioethers
S-alkylation is a common method for the formation of a carbon-sulfur bond, yielding thioethers. This reaction typically proceeds via an SN2 mechanism where the thiolate anion acts as a nucleophile, attacking an alkyl halide or another suitable electrophile.[6] The reaction is generally carried out in the presence of a base to deprotonate the thiol.[6]
For this compound, the steric hindrance around the sulfur atom may necessitate the use of less bulky alkylating agents or more forcing reaction conditions (e.g., higher temperatures) for efficient conversion, especially with secondary or tertiary alkyl halides.
Quantitative Data for S-Alkylation
The following table provides representative yields for the S-alkylation of various thiols.
| Thiol Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | Benzyl bromide | K₂CO₃ | DMF | Room Temp | 95 | [6] |
| Thiophenol | Methyl iodide | K₂CO₃ | Water | Room Temp | 92 | [6] |
| 4-Chlorothiophenol | Ethyl bromide | Et₃N | Water | Room Temp | 90 | [6] |
| Thiophenol | Benzyl chloride | TBAOH (aq) | Neat | 50 | 92 | [6] |
Experimental Protocol: S-Alkylation
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Potassium carbonate (K₂CO₃) or another suitable base
-
N,N-Dimethylformamide (DMF) or another polar aprotic solvent
-
Water
-
Ethyl acetate or other suitable organic solvent
Procedure:
-
To a solution of this compound (1.0 eq) in DMF in a round-bottom flask, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to form the thiolate.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary, monitoring its progress by TLC. For sterically hindered thiols, heating may be required.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioether by column chromatography.
S-Acylation to Thioesters
S-acylation of thiols with acylating agents such as acyl chlorides or acid anhydrides provides thioesters.[7] Thioesters are important intermediates in organic synthesis and are found in various biologically active molecules. The reaction is typically performed in the presence of a base to neutralize the acid byproduct.[8]
The steric hindrance of this compound could make this reaction more challenging compared to unhindered thiols. The use of more reactive acylating agents or a catalyst might be necessary to achieve good yields.
Quantitative Data for S-Acylation
The following table shows yields for the acylation of various substrates.
| Substrate | Acylating Agent | Base/Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Thiophenol | Acetic anhydride | None | Neat (Microwave) | 200 °C | 98 | [8] |
| 4-Methylthiophenol | Acetic anhydride | None | Neat (Microwave) | 200 °C | 99 | [8] |
| Phenol | Acetyl chloride | ZrOCl₂·8H₂O | Neat | Room Temp | 98 | [9] |
| Aniline | Acetic anhydride | Silica sulfuric acid | Neat | Room Temp | 98 | [10] |
Experimental Protocol: S-Acylation
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride)
-
Pyridine or triethylamine
-
Dichloromethane or another inert solvent
-
1M HCl solution
-
Saturated sodium bicarbonate solution
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C in an ice bath.
-
Slowly add the acyl chloride (1.1 eq) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Separate the organic layer and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude thioester by column chromatography.
Michael Addition to α,β-Unsaturated Carbonyls
The conjugate addition of thiols to α,β-unsaturated carbonyl compounds, known as the thia-Michael addition, is a powerful C-S bond-forming reaction.[11] The reaction is typically base-catalyzed, with the thiolate anion acting as the nucleophile.[12]
The steric bulk of this compound might disfavor this reaction compared to less hindered thiols. However, with highly reactive Michael acceptors or under appropriate catalytic conditions, the reaction should still proceed.
Quantitative Data for Michael Addition
The following table presents yields for the Michael addition of various thiols to α,β-unsaturated carbonyl compounds.
| Thiol Substrate | Michael Acceptor | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Thiophenol | Methyl vinyl ketone | None | Neat | 30 | 93 | [11] |
| 4-Chlorothiophenol | Methyl vinyl ketone | None | Neat | 30 | 98 | [11] |
| 4-Methoxythiophenol | Methyl vinyl ketone | None | Neat | 30 | 93 | [11] |
| Benzylthiol | Methyl vinyl ketone | None | Neat | 30 | 76 | [11] |
| Thiophenol | Cyclohex-2-enone | NaHCO₃ | Water | Room Temp | 95 | [13] |
Experimental Protocol: Michael Addition
Materials:
-
This compound
-
α,β-Unsaturated carbonyl compound (e.g., methyl vinyl ketone, cyclohexenone)
-
Triethylamine or another suitable base
-
Ethanol or another suitable solvent
Procedure:
-
Dissolve the α,β-unsaturated carbonyl compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add this compound (1.1 eq) to the solution.
-
Add a catalytic amount of triethylamine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction may require gentle heating for sterically hindered substrates.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography.
Conclusion
The thiol group of this compound is expected to undergo the canonical reactions of aromatic thiols, including oxidation, S-alkylation, S-acylation, and Michael addition. The presence of two ortho-methoxy groups introduces significant steric hindrance, which may necessitate more forcing reaction conditions or the use of less bulky reagents to achieve high yields. Conversely, the electron-donating nature of the methoxy groups can influence the nucleophilicity of the thiolate anion. The experimental protocols and quantitative data provided in this guide, derived from analogous systems, offer a solid foundation for designing and executing synthetic transformations with this compound. Researchers should consider these steric and electronic factors when optimizing reaction conditions for their specific applications.
References
- 1. Facile and efficient transformation of thiols to disulfides via a radical pathway with N-anomeric amide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. digitalcommons.odu.edu [digitalcommons.odu.edu]
- 5. A Mild and Environmentally Benign Oxidation of Thiols to Disulfides [organic-chemistry.org]
- 6. jmaterenvironsci.com [jmaterenvironsci.com]
- 7. Thioester - Wikipedia [en.wikipedia.org]
- 8. Microwave Mediated Acylation of Alcohols, Phenols and Thiophenols in Neat Acetic Anhydride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. hrcak.srce.hr [hrcak.srce.hr]
- 13. scielo.br [scielo.br]
Solubility characteristics of 2,6-Dimethoxybenzenethiol in organic solvents
An In-depth Technical Guide on the Solubility Characteristics of 2,6-Dimethoxybenzenethiol in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific, publicly documented quantitative solubility data for this compound, this document focuses on the theoretical principles governing its solubility, predicted solubility in a range of common organic solvents, and detailed experimental protocols for the precise determination of its solubility in a laboratory setting. A thorough understanding of the solubility of this compound is essential for its application in chemical synthesis, drug development, and materials science, as solubility is a critical factor in reaction kinetics, purification processes, and formulation strategies.
Physicochemical Properties and Predicted Solubility Profile
This compound is an aromatic organosulfur compound. Its molecular structure, featuring a benzene ring substituted with two methoxy groups and a thiol group, dictates its interactions with various solvents. The interplay between the polar thiol and methoxy groups and the nonpolar aromatic ring governs its solubility profile.
General Solubility Expectations:
-
Polar Solvents: The presence of the thiol (-SH) and methoxy (-OCH₃) groups introduces some polarity to the molecule. However, thiols are generally less polar and less capable of forming strong hydrogen bonds compared to their alcohol counterparts. Therefore, this compound is expected to have limited solubility in highly polar protic solvents like water.
-
Non-Polar Solvents: The hydrophobic nature of the benzene ring suggests that this compound will exhibit good solubility in non-polar and moderately polar aprotic organic solvents. Aromatic compounds typically dissolve well in solvents with similar properties.
Predicted Solubility of this compound
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Sparingly Soluble | The non-polar benzene ring dominates the molecule's character, limiting its interaction with the highly polar water molecules, despite the presence of polar functional groups. |
| Methanol, Ethanol | Polar Protic | Moderately Soluble | The alkyl portion of the alcohols can interact with the benzene ring, while the hydroxyl group can have some interaction with the methoxy and thiol groups. |
| Acetone, Ethyl Acetate | Polar Aprotic | Soluble | These solvents have a moderate polarity that can effectively solvate both the polar functional groups and the non-polar aromatic ring of this compound. |
| Dichloromethane, Chloroform | Halogenated | Very Soluble | These solvents are effective at dissolving a wide range of organic compounds, including aromatic thiols. |
| Toluene, Hexane | Non-Polar | Very Soluble | The non-polar nature of these solvents allows for strong van der Waals interactions with the aromatic ring of this compound. |
| Diethyl Ether | Ethereal | Very Soluble | The ether's ability to act as a hydrogen bond acceptor and its overall low polarity make it a good solvent for this compound. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | DMSO is a powerful and versatile polar aprotic solvent capable of dissolving a wide array of organic compounds. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, a systematic experimental approach is required. The following protocols describe common methods for determining the solubility of a solid compound in an organic solvent.
Gravimetric Method (Shake-Flask)
This is a traditional and reliable method for determining equilibrium solubility.
Methodology:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask.
-
Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Allow the mixture to stand undisturbed at the constant temperature until the excess solid has settled.
-
Alternatively, centrifuge the mixture to facilitate the separation of the solid and liquid phases.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a calibrated pipette.
-
Transfer the aliquot to a pre-weighed container.
-
-
Solvent Evaporation and Quantification:
-
Evaporate the solvent from the container under a gentle stream of inert gas or in a vacuum oven at a temperature that will not cause decomposition of the solute.
-
Once the solvent is completely removed, weigh the container with the dried residue.
-
-
Calculation of Solubility:
-
The mass of the dissolved this compound is the final weight of the container minus its initial pre-weighed mass.
-
Solubility is then calculated as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).
-
UV-Vis Spectrophotometric Method
This method is applicable if this compound has a distinct chromophore that absorbs light in the UV-Vis spectrum and the chosen solvent is transparent in that region.
Methodology:
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax).
-
Plot a graph of absorbance versus concentration to create a calibration curve.
-
-
Preparation of Saturated Solution:
-
Follow the same procedure as in the gravimetric method to prepare a saturated solution and separate the excess solid.
-
-
Sample Analysis:
-
Withdraw a small, precise volume of the clear supernatant.
-
Dilute the aliquot with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.
-
-
Absorbance Measurement and Concentration Determination:
-
Measure the absorbance of the diluted sample at the λmax.
-
Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution by multiplying the determined concentration by the dilution factor.
-
Visualizing Experimental and Logical Workflows
To aid in the understanding of the processes involved in solubility determination and the factors influencing it, the following diagrams are provided.
Caption: A step-by-step workflow for quantitative solubility determination using the gravimetric method.
Caption: Key molecular and solvent factors determining the solubility of this compound.
An In-depth Technical Guide to the Electronic Effects of Methoxy Groups on the Thiol in 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the electronic effects of the two methoxy groups on the thiol functionality in 2,6-dimethoxybenzenethiol. A thorough examination of the inductive and resonance effects is presented to elucidate their influence on the acidity, nucleophilicity, and redox potential of the thiol group. This document summarizes key quantitative data, offers detailed experimental protocols for the characterization of this compound, and includes visualizations to illustrate the underlying chemical principles. This guide is intended to be a valuable resource for researchers in organic chemistry, medicinal chemistry, and drug development who are interested in the properties and reactivity of substituted thiophenols.
Introduction: The Interplay of Inductive and Resonance Effects
The chemical reactivity of a functional group on an aromatic ring is profoundly influenced by the electronic properties of other substituents. In this compound, the thiol group is flanked by two methoxy groups in the ortho positions. These methoxy groups exert two opposing electronic effects:
-
Inductive Effect (-I): Oxygen is more electronegative than carbon, leading to the withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This effect is distance-dependent and is strongest at the positions closest to the methoxy groups.
-
Resonance Effect (+M): The lone pairs of electrons on the oxygen atoms can be delocalized into the π-system of the benzene ring. This donation of electron density increases the electron density of the ring, particularly at the ortho and para positions.
Generally, the resonance effect of a methoxy group is stronger than its inductive effect, resulting in an overall electron-donating character.[1] The presence of two methoxy groups ortho to the thiol group in this compound significantly modulates its chemical properties.
Electronic Effects on Key Chemical Properties
The electron-donating nature of the two methoxy groups has a significant impact on the acidity, nucleophilicity, and redox potential of the thiol group in this compound.
Acidity (pKa)
Nucleophilicity
The nucleophilicity of the thiolate anion is a measure of its ability to donate its electron pair to an electrophile. The electron-donating methoxy groups increase the electron density on the sulfur atom, thereby enhancing the nucleophilicity of the corresponding thiolate. Thiophenols are generally more nucleophilic than phenols.[3] The presence of electron-donating substituents further enhances this property. Therefore, the thiolate of this compound is expected to be a potent nucleophile.
Redox Potential
The redox potential of a thiol/disulfide couple is a measure of the ease with which the thiol can be oxidized to a disulfide. Electron-donating groups lower the oxidation potential, making the thiol easier to oxidize. The two methoxy groups in this compound increase the electron density on the aromatic ring and the sulfur atom, which facilitates the removal of an electron. Consequently, this compound is expected to have a lower oxidation potential compared to unsubstituted benzenethiol. Studies on substituted thiophenols have shown that electron-donating groups like methoxy lead to lower oxidation potentials.[4]
Quantitative Data Summary
Due to the limited availability of direct experimental data for this compound, the following table includes data for related compounds to provide a comparative context.
| Compound | pKa | Nucleophilicity (Relative Rate) | Oxidation Potential (Epa vs. Ag/AgCl) |
| Benzenethiol | 6.6 | Baseline | ~1.16 V[5] |
| 4-Methoxybenzenethiol | 6.8 | Higher than Benzenethiol | Lower than Benzenethiol |
| 2,6-Dimethylbenzenethiol | 7.03 ± 0.50 (Predicted)[2] | Higher than Benzenethiol | Lower than Benzenethiol |
| This compound | ~7.0 (Estimated) | Significantly Higher than Benzenethiol | Significantly Lower than Benzenethiol |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the properties of this compound.
Synthesis of this compound
A plausible synthesis route for this compound can be adapted from the synthesis of 2,5-dimethoxybenzenethiol.[6]
Procedure:
-
Starting Material: 2,6-Dimethoxyaniline.
-
Diazotization: Dissolve 2,6-dimethoxyaniline in an aqueous solution of hydrochloric acid at 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
Xanthate Formation: Prepare a solution of potassium ethyl xanthate in water. Add the cold diazonium salt solution to the potassium ethyl xanthate solution. A solid precipitate of the xanthate ester will form.
-
Hydrolysis: The xanthate ester is then hydrolyzed to the thiol. This can be achieved by heating the ester in a solution of potassium hydroxide in ethanol.
-
Work-up and Purification: After cooling, the reaction mixture is acidified with a mineral acid. The product is then extracted with an organic solvent (e.g., diethyl ether or dichloromethane). The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
Determination of pKa by UV-Vis Spectrophotometry
Principle: The UV-Vis absorption spectrum of a thiophenol changes with pH due to the different electronic transitions in the protonated (ArSH) and deprotonated (ArS⁻) forms. By measuring the absorbance at a specific wavelength at various pH values, a titration curve can be generated, from which the pKa can be determined.
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).
-
Buffer Solutions: Prepare a series of buffer solutions with known pH values covering a range of at least 2 pH units above and below the expected pKa (e.g., pH 5 to 9).
-
Sample Preparation: For each pH value, add a small, constant volume of the stock solution to a cuvette containing the buffer solution.
-
UV-Vis Measurement: Record the UV-Vis spectrum for each sample. Identify a wavelength where the absorbance difference between the protonated and deprotonated forms is maximal.
-
Data Analysis: Plot the absorbance at the chosen wavelength against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the pH at the inflection point of the curve.
Measurement of Nucleophilicity by Reaction with an Electrophile
Principle: The nucleophilicity of the thiolate can be quantified by measuring the second-order rate constant of its reaction with a reference electrophile, such as monobromobimane or a quinone methide.
Procedure:
-
Reagents: Prepare solutions of this compound and the reference electrophile in a suitable solvent (e.g., DMSO).
-
Kinetic Measurements: The reaction is typically carried out under pseudo-first-order conditions, with a large excess of the thiolate. The progress of the reaction can be monitored by following the change in absorbance or fluorescence of the product over time using a spectrophotometer or fluorometer.
-
Data Analysis: The observed pseudo-first-order rate constant (k_obs) is determined by fitting the kinetic data to a first-order rate equation. The second-order rate constant (k₂) is then calculated by dividing k_obs by the concentration of the thiolate.
Determination of Redox Potential by Cyclic Voltammetry
Principle: Cyclic voltammetry is an electrochemical technique used to study the redox properties of a compound. By applying a scanning potential to an electrode immersed in a solution of the analyte, the oxidation and reduction potentials can be determined.
Procedure:
-
Electrochemical Cell: Assemble a three-electrode cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Electrolyte Solution: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium perchlorate).
-
Cyclic Voltammetry Measurement: Deoxygenate the solution by bubbling with an inert gas (e.g., nitrogen or argon). Scan the potential from an initial value to a final value and back again, and record the resulting current.
-
Data Analysis: The cyclic voltammogram will show a peak corresponding to the oxidation of the thiol. The potential at the peak maximum (Epa) is a measure of the oxidation potential.
Visualizations
The following diagrams illustrate the key concepts and experimental workflows described in this guide.
Caption: Electronic effects of methoxy groups on the thiol.
Caption: Synthesis workflow for this compound.
Caption: Workflow for pKa determination by UV-Vis.
Conclusion
The two ortho-methoxy groups in this compound exert a profound influence on the electronic properties of the thiol functional group. Through a combination of inductive and dominant resonance effects, the methoxy groups increase the electron density on the aromatic ring and the sulfur atom. This leads to a decrease in acidity (higher pKa), a significant enhancement in the nucleophilicity of the thiolate anion, and a lower oxidation potential compared to unsubstituted benzenethiol. A comprehensive understanding of these electronic effects is crucial for predicting the reactivity of this compound and for its effective utilization in organic synthesis and drug development. The experimental protocols provided in this guide offer a framework for the detailed characterization of this and related substituted thiophenols.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Electrochemical oxidative C–H/S–H cross-coupling between enamines and thiophenols with H 2 evolution - Chemical Science (RSC Publishing) DOI:10.1039/C8SC05143G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. prepchem.com [prepchem.com]
Synonyms for 2,6-Dimethoxybenzenethiol such as 2,6-diMethoxybenzene-1-thiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dimethoxybenzenethiol, a substituted aromatic thiol, presents a unique scaffold for chemical synthesis and potential applications in drug discovery and materials science. This technical guide provides a comprehensive overview of its known chemical and physical properties, available synthesis methodologies, and safety information. Due to the limited publicly available data specific to this compound, this paper also discusses general experimental protocols for the synthesis of aromatic thiols that can be adapted for its preparation. This document aims to serve as a foundational resource for researchers interested in exploring the potential of this compound in their work.
Introduction
This compound, also known as 2,6-diMethoxybenzene-1-thiol, is an organic compound featuring a benzene ring substituted with two methoxy groups at the 2 and 6 positions and a thiol group at the 1 position. The presence of these functional groups suggests its potential utility as a building block in organic synthesis, particularly in the development of novel therapeutic agents and specialized polymers. The electron-donating methoxy groups can influence the reactivity of the aromatic ring and the acidity of the thiol proton, making it an interesting candidate for various chemical transformations.
This guide summarizes the currently available technical data for this compound, provides detailed experimental considerations for its synthesis, and discusses its potential, albeit largely unexplored, applications.
Chemical and Physical Properties
The fundamental properties of this compound are crucial for its handling, application in synthesis, and analytical characterization. The available data is summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | This compound | |
| Synonyms | 2,6-diMethoxybenzene-1-thiol | |
| CAS Number | 26163-11-1 | [1] |
| Molecular Formula | C₈H₁₀O₂S | [1] |
| Molecular Weight | 170.23 g/mol | [1] |
| Appearance | Not specified (likely a solid) | |
| Melting Point | 85-88 °C | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| SMILES | COC1=CC=CC(OC)=C1S | |
| InChI Key | XFYHALUXZFWGQO-UHFFFAOYSA-N |
Synthesis of this compound
Detailed, peer-reviewed experimental protocols for the synthesis of this compound are not widely available in the scientific literature. However, its synthesis can be approached through established methods for the preparation of aromatic thiols, typically starting from the corresponding phenol, 2,6-dimethoxyphenol.
General Synthetic Strategy: The Newman-Kwart Rearrangement
A common and effective method for the synthesis of thiophenols from phenols is the Newman-Kwart rearrangement. This multi-step process involves the conversion of the phenol to a thiocarbamate, followed by thermal rearrangement and subsequent hydrolysis.
Experimental Protocol: A Proposed Synthesis
The following is a generalized experimental protocol for the synthesis of this compound based on the Newman-Kwart rearrangement.[2] This protocol should be adapted and optimized based on laboratory conditions and analytical monitoring.
Step 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and addition funnel, dissolve 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF).
-
Add a base, for example, potassium hydroxide (1.1 equivalents), and stir the mixture until the phenol is fully deprotonated.
-
Cool the reaction mixture to 0-5 °C using an ice bath.
-
Slowly add a solution of N,N-dimethylthiocarbamoyl chloride (1.1 equivalents) in THF to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude O-Aryl Dialkylthiocarbamate.
-
Purify the product by recrystallization or column chromatography.
Step 2: Thermal Rearrangement to S-(2,6-dimethoxyphenyl) dimethylthiocarbamate
-
Place the purified O-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions, equipped with a nitrogen inlet.
-
Heat the compound to a high temperature (typically 200-250 °C) under an inert atmosphere. The reaction is often performed neat or in a high-boiling solvent.
-
Monitor the rearrangement by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting S-Aryl Dialkylthiocarbamate, usually by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the S-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a suitable solvent such as ethanol or ethylene glycol.
-
Add a strong base, such as potassium hydroxide, and heat the mixture to reflux for several hours.
-
Monitor the hydrolysis by TLC.
-
After completion, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to protonate the thiolate.
-
Extract the this compound with an organic solvent.
-
Wash the organic layer, dry it, and remove the solvent under reduced pressure.
-
The final product can be purified by distillation under reduced pressure or by chromatography.
Applications in Drug Development and Research
While specific applications of this compound in drug development are not well-documented in publicly available literature, its structural motifs suggest several areas of potential interest for researchers.
-
Building Block for Heterocyclic Synthesis: The thiol group is a versatile functional group for the synthesis of sulfur-containing heterocycles, which are prevalent in many biologically active compounds.
-
Linker for Bioconjugation: The thiol group can be used to attach the dimethoxyphenyl moiety to proteins or other biomolecules.
-
Precursor for Biologically Active Molecules: The dimethoxyphenyl group is found in various natural products and synthetic compounds with a range of biological activities. The thiol functionality provides a handle for further chemical modification.
Safety and Handling
General Safety Precautions:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Inhalation: Avoid inhaling dust or vapors.
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated area away from oxidizing agents.
The following table summarizes the available GHS hazard information.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | H311: Toxic in contact with skin |
| Acute Toxicity, Inhalation | H331: Toxic if inhaled |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation |
Conclusion
This compound is a chemical compound with potential for further exploration in synthetic chemistry and drug discovery. While detailed information on its synthesis and applications is currently limited, this guide provides a starting point for researchers by outlining its known properties and proposing a viable synthetic route based on established chemical principles. Further investigation into the reactivity and biological activity of this compound is warranted to fully uncover its potential.
References
Methodological & Application
Application Notes and Protocols: 2,6-Dimethoxybenzenethiol as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Dimethoxybenzenethiol is an aromatic thiol ligand that holds considerable, yet largely unexplored, potential in the field of transition metal catalysis. Its unique electronic and steric properties, stemming from the ortho-methoxy groups, may offer distinct advantages in catalyst design. The electron-donating nature of the methoxy groups can modulate the electron density at the metal center, influencing its reactivity and catalytic efficiency. Furthermore, the steric bulk of these groups can create a specific coordination environment, potentially leading to enhanced selectivity in catalytic transformations. These attributes make this compound a compelling candidate for developing novel catalysts for a range of organic reactions.
This document provides prospective application notes and detailed protocols for the synthesis of a palladium(II) complex of this compound and its hypothetical application in a classic cross-coupling reaction. While direct catalytic applications of this specific ligand are not yet documented in peer-reviewed literature, the methodologies and potential applications presented herein are based on established principles of organometallic chemistry and catalysis, drawing parallels from known arylthiolato-metal complexes.
I. Proposed Synthesis of a Palladium(II)-2,6-Dimethoxybenzenethiolate Complex
The synthesis of transition metal-thiolate complexes can be achieved through several established routes, including the reaction of a metal salt with a thiol in the presence of a base.[1] This protocol outlines a proposed synthesis for a square planar palladium(II) complex, trans-bis(2,6-dimethoxybenzenethiolato)bis(triphenylphosphine)palladium(II), a potential catalyst precursor.
Experimental Protocol: Synthesis of trans-[Pd(S-2,6-(MeO)₂C₆H₃)₂(PPh₃)₂]
-
Materials:
-
Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
-
This compound
-
Triethylamine (Et₃N)
-
Anhydrous Toluene
-
Anhydrous Diethyl Ether
-
Standard Schlenk line and glassware
-
Nitrogen or Argon gas (inert atmosphere)
-
-
Procedure:
-
To a 100 mL Schlenk flask under an inert atmosphere, add dichlorobis(triphenylphosphine)palladium(II) (701 mg, 1.0 mmol) and this compound (378 mg, 2.2 mmol, 2.2 equivalents).
-
Add 40 mL of anhydrous toluene to the flask via cannula.
-
Stir the resulting suspension at room temperature to ensure good mixing.
-
Add triethylamine (0.31 mL, 2.2 mmol, 2.2 equivalents) dropwise to the suspension via syringe.
-
Heat the reaction mixture to 80°C and stir for 12 hours. The reaction progress can be monitored by TLC or ³¹P NMR spectroscopy.
-
After completion, allow the mixture to cool to room temperature. A precipitate of triethylammonium chloride may form.
-
Filter the mixture through a pad of Celite under an inert atmosphere to remove the salt byproduct.
-
Wash the Celite pad with a small amount of anhydrous toluene (2 x 5 mL).
-
Combine the filtrate and washings, and reduce the volume in vacuo to approximately 10 mL.
-
Add anhydrous diethyl ether (40 mL) to precipitate the product.
-
Isolate the resulting solid by filtration, wash with diethyl ether (3 x 10 mL), and dry under high vacuum.
-
Characterize the product by ¹H NMR, ³¹P NMR, ¹³C NMR, and elemental analysis.
-
Caption: Proposed workflow for the synthesis of a palladium(II)-2,6-dimethoxybenzenethiolate complex.
II. Proposed Catalytic Application: Heck-Mizoroki Cross-Coupling
Palladium-thiolate complexes have been successfully employed as catalysts in C-C bond-forming reactions such as the Heck-Mizoroki reaction.[1] The following section details a hypothetical protocol for a Heck reaction between iodobenzene and styrene, catalyzed by the newly synthesized trans-[Pd(S-2,6-(MeO)₂C₆H₃)₂(PPh₃)₂]. The data presented is illustrative of expected outcomes for an active catalyst.
Experimental Protocol: Heck-Mizoroki Reaction
-
Materials:
-
trans-[Pd(S-2,6-(MeO)₂C₆H₃)₂(PPh₃)₂] (catalyst)
-
Iodobenzene
-
Styrene
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Internal standard (e.g., dodecane) for GC analysis
-
Standard reaction vials and heating block
-
-
Procedure:
-
To a sealed reaction vial under an inert atmosphere, add the palladium catalyst (10.2 mg, 0.01 mmol, 1 mol%).
-
Add iodobenzene (112 µL, 1.0 mmol).
-
Add styrene (172 µL, 1.5 mmol, 1.5 equivalents).
-
Add anhydrous DMF (2 mL).
-
Add triethylamine (209 µL, 1.5 mmol, 1.5 equivalents).
-
Add the internal standard (e.g., 50 µL of dodecane).
-
Seal the vial tightly and place it in a preheated block at 120°C.
-
Stir the reaction for 16 hours.
-
After cooling to room temperature, take an aliquot, dilute with ethyl acetate, and filter through a short plug of silica gel.
-
Analyze the sample by Gas Chromatography (GC) to determine the yield of stilbene.
-
Illustrative Catalytic Performance Data
The following table summarizes hypothetical data for the Heck-Mizoroki reaction under various conditions. This data is for illustrative purposes to demonstrate how the performance of the this compound-ligated catalyst might be evaluated.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) [a] |
| 1 | 1.0 | 100 | 16 | 75 |
| 2 | 1.0 | 120 | 16 | 92 |
| 3 | 0.5 | 120 | 16 | 88 |
| 4 | 1.0 | 120 | 8 | 85 |
[a] Hypothetical yield of trans-stilbene determined by GC analysis using an internal standard.
III. Proposed Catalytic Cycle
The proposed catalytic cycle for the Heck-Mizoroki reaction, catalyzed by a Pd(0) species generated in situ from the Pd(II) precursor, is depicted below. The cycle involves the standard steps of oxidative addition, migratory insertion, and β-hydride elimination.
Caption: Proposed catalytic cycle for the palladium-catalyzed Heck-Mizoroki cross-coupling reaction.
While the catalytic applications of this compound remain to be experimentally validated, its structural features suggest it is a promising ligand for the development of novel transition metal catalysts. The protocols and potential applications outlined in this document provide a foundational framework for researchers interested in exploring this new area. Future work should focus on the synthesis and characterization of various transition metal complexes with this ligand and systematically evaluating their catalytic activity in a broad range of organic transformations, including cross-coupling, C-H activation, and hydrofunctionalization reactions. Such studies will be crucial in determining the true potential of this compound in advancing the field of homogeneous catalysis.
References
Application Notes and Protocols for Thiol-Ene Click Reactions with 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiol-ene "click" reaction is a powerful and versatile tool in chemical synthesis and bioconjugation, prized for its high efficiency, rapid reaction rates, and tolerance of a wide range of functional groups. This reaction proceeds via the addition of a thiol to an alkene, forming a stable thioether linkage. The reaction can be initiated by either UV light (photoinitiated radical addition) or a base catalyst (nucleophilic Michael addition), offering flexibility for various applications.[1][2]
2,6-Dimethoxybenzenethiol is an electron-rich aromatic thiol. The presence of two electron-donating methoxy groups at the ortho positions is expected to influence its reactivity in thiol-ene reactions. These application notes provide detailed protocols for both photoinitiated and base-catalyzed thiol-ene reactions using this compound, along with expected outcomes and potential applications in drug discovery and development.
Data Presentation
The following table summarizes representative quantitative data for the thiol-ene reaction between this compound and a model alkene, N-pentenylacetamide, under both photoinitiated and base-catalyzed conditions. These values are illustrative and based on typical outcomes for similar electron-rich thiophenols. Actual results may vary depending on the specific substrates and reaction conditions.
| Parameter | Photoinitiated Reaction | Base-Catalyzed Reaction |
| Alkene Substrate | N-pentenylacetamide | N-pentenylacetamide |
| Thiol to Alkene Molar Ratio | 1.2 : 1 | 1.1 : 1 |
| Initiator/Catalyst | 2,2-Dimethoxy-2-phenylacetophenone (DMPA) (1 mol%) | Triethylamine (10 mol%) |
| Solvent | Acetonitrile | Tetrahydrofuran (THF) |
| Reaction Time | 15 - 45 minutes | 1 - 3 hours |
| Temperature | Ambient | Ambient |
| Typical Yield | > 95% | > 90% |
Experimental Protocols
Protocol 1: Photoinitiated Thiol-Ene Reaction
This protocol describes the UV-initiated radical addition of this compound to an alkene.
Materials:
-
This compound
-
Alkene substrate (e.g., N-pentenylacetamide)
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Degassed solvent (e.g., acetonitrile, methanol, or dichloromethane)
-
Quartz reaction vessel
-
UV lamp (e.g., 365 nm)
-
Nitrogen or Argon source
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
Reagent Preparation:
-
In a suitable flask, dissolve the alkene substrate (1.0 eq) in the chosen degassed solvent.
-
Add this compound (1.2 eq) to the solution.
-
In a separate vial, prepare a stock solution of the photoinitiator (e.g., DMPA) in the same solvent.
-
-
Reaction Setup:
-
Transfer the alkene and thiol solution to a quartz reaction vessel equipped with a magnetic stir bar.
-
Add the photoinitiator solution to the reaction mixture to achieve a final concentration of 1 mol% relative to the alkene.
-
Seal the vessel and degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the radical reaction.
-
-
Initiation and Reaction:
-
Place the reaction vessel under a UV lamp (365 nm).
-
Irradiate the mixture while stirring at ambient temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-45 minutes.
-
-
Work-up and Purification:
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired thioether.
-
Protocol 2: Base-Catalyzed Thiol-Ene (Thiol-Michael) Reaction
This protocol describes the base-catalyzed nucleophilic addition of this compound to an electron-deficient alkene (e.g., an acrylate or maleimide).
Materials:
-
This compound
-
Electron-deficient alkene substrate (e.g., methyl acrylate)
-
Base catalyst (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., tetrahydrofuran (THF), dichloromethane)
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup:
-
To an oven-dried flask under a nitrogen or argon atmosphere, add the electron-deficient alkene (1.0 eq) and anhydrous solvent.
-
Add this compound (1.1 eq) to the solution.
-
Add the base catalyst (e.g., triethylamine, 10 mol%) to the reaction mixture with stirring.
-
-
Reaction:
-
Stir the reaction mixture at ambient temperature.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 1-3 hours.
-
-
Work-up and Purification:
-
Upon completion, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final thioether product.
-
Mandatory Visualizations
Caption: Experimental workflow for the photoinitiated thiol-ene reaction.
Caption: Experimental workflow for the base-catalyzed thiol-ene reaction.
Applications in Drug Discovery and Development
The thioether linkage formed through the thiol-ene reaction is highly stable, making this chemistry attractive for the synthesis of robust bioconjugates and drug molecules.
-
Bioconjugation: Thiol-ene chemistry can be employed to conjugate molecules containing this compound to biomolecules such as peptides, proteins, and carbohydrates that have been functionalized with an alkene. This is particularly useful for creating antibody-drug conjugates (ADCs), where the electron-rich nature of the thiophenol may influence the stability and electronic properties of the linker.
-
Drug Discovery: The thioether products derived from this compound can serve as scaffolds for the development of new therapeutic agents. The methoxy groups can be further functionalized, and the sulfur atom can participate in interactions with biological targets. The lipophilicity and metabolic stability of drug candidates can be tuned by introducing this moiety.
-
Signaling Pathway Probes: While no specific signaling pathways are directly described for this compound-derived thioethers in the immediate search results, the development of fluorescently labeled or biotinylated versions of these compounds through thiol-ene chemistry could enable their use as probes to investigate various cellular processes. The general workflow for such an application is depicted below.
Caption: Logical workflow for the development and use of a signaling pathway probe.
References
Application of 2,6-Dimethoxybenzenethiol in Materials Science: Application Notes and Protocols
Disclaimer: Direct experimental data and established protocols for the application of 2,6-dimethoxybenzenethiol in materials science are not extensively available in peer-reviewed literature. The following application notes and protocols are based on the well-documented use of structurally analogous aromatic thiols, such as 2,6-difluorobenzenethiol and other thiophenol derivatives. These methodologies provide a strong foundational starting point for researchers investigating the potential of this compound. The methoxy groups in this compound are expected to influence surface energy, electronic properties, and intermolecular interactions, making it a compound of interest for surface modification and nanotechnology.
Application Notes
This compound is a substituted aromatic thiol with potential applications in several areas of materials science, primarily driven by the affinity of the thiol group for noble metal surfaces and the influence of the methoxy substituents on the molecule's electronic and steric properties.
1. Self-Assembled Monolayers (SAMs):
The thiol group enables the formation of self-assembled monolayers on gold, silver, and other noble metal substrates. The resulting organic thin films can precisely control the interfacial properties of the material. The two methoxy groups are expected to increase the electron density of the aromatic ring and may influence the packing and orientation of the molecules within the monolayer. This could be leveraged to tune surface energy, wettability, and to create specific binding sites. Potential applications include functionalized electrodes, biosensors, and platforms for controlled cell adhesion. While specific data for this compound is not available, studies on similar fluorinated aromatic thiols demonstrate the principle of tuning surface properties.[1][2]
2. Nanoparticle Functionalization and Stabilization:
As a surface ligand, this compound can be used to stabilize nanoparticles, particularly gold nanoparticles (AuNPs). The strong gold-sulfur bond provides a robust capping layer that prevents aggregation.[3] The methoxy groups present on the surface of the functionalized nanoparticles can alter their solubility and interaction with the surrounding medium. These functionalized nanoparticles could find use in catalysis, as drug delivery vehicles, or as components in nanoelectronic devices.[3]
3. Polymer Chemistry:
Thiols are known to participate in thiol-ene "click" reactions, which are efficient and versatile for polymer synthesis and modification.[4] this compound could potentially be used as a monomer or a modifying agent in the synthesis of advanced polymers with tailored refractive indices, thermal stability, or surface properties.
Quantitative Data Summary
The following table summarizes typical quantitative data for self-assembled monolayers of a related fluorinated aromatic thiol on gold. These values can serve as a benchmark for expected measurements when investigating this compound SAMs.
| Characterization Technique | Parameter | Typical Value (for 4-Fluorobenzenethiol SAM on Gold) | Reference Compound |
| Goniometry | Advancing Water Contact Angle | 80° - 90° | 4-Fluorobenzenethiol |
| Ellipsometry | Monolayer Thickness | 0.7 - 1.0 nm | 4-Fluorobenzenethiol |
| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162.0 - 163.0 eV | Aromatic Thiols |
| Infrared Spectroscopy (RAIRS) | C-S Stretch | 690 - 710 cm⁻¹ | Aromatic Thiols |
Experimental Protocols
Protocol 1: Formation of Self-Assembled Monolayers on Gold Substrates
This protocol describes the formation of a SAM of an aromatic thiol on a gold surface via solution deposition.[1]
Materials:
-
Gold-coated substrates (e.g., silicon wafers with a Ti/Au layer)
-
This compound
-
Absolute ethanol, spectroscopic grade
-
Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂). EXTREME CAUTION: Piranha solution is highly corrosive and explosive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
Deionized water (18.2 MΩ·cm)
-
Nitrogen gas, high purity
Procedure:
-
Substrate Cleaning:
-
Rinse the gold substrate with absolute ethanol to remove gross organic contaminants.
-
For rigorous cleaning, immerse the substrate in freshly prepared Piranha solution for 5-10 minutes.
-
Thoroughly rinse the substrate with copious amounts of deionized water.
-
Rinse with absolute ethanol.
-
Dry the substrate under a gentle stream of high-purity nitrogen gas.
-
-
SAM Formation:
-
Prepare a 1 mM solution of this compound in absolute ethanol. For example, dissolve the appropriate amount of the thiol in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for 5 minutes to ensure complete dissolution.
-
Immediately immerse the cleaned, dry gold substrates in the thiol solution. Ensure the entire gold surface is submerged.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.
-
-
Post-Deposition Rinsing and Drying:
-
Remove the substrates from the thiol solution.
-
Rinse thoroughly with absolute ethanol to remove any non-covalently bound molecules.
-
Dry the SAM-coated substrates under a gentle stream of nitrogen gas.
-
-
Characterization:
-
The resulting SAM can be characterized by techniques such as contact angle goniometry, ellipsometry, XPS, and reflection-absorption infrared spectroscopy (RAIRS).
-
Caption: Workflow for the formation of self-assembled monolayers on gold.
Protocol 2: Synthesis and Functionalization of Gold Nanoparticles (AuNPs)
This protocol outlines the synthesis of citrate-stabilized gold nanoparticles followed by their functionalization with this compound.[3]
Materials:
-
Gold(III) chloride trihydrate (HAuCl₄·3H₂O)
-
Trisodium citrate dihydrate
-
This compound
-
Absolute ethanol
-
Deionized water (18.2 MΩ·cm)
-
Clean glassware
Procedure:
-
Synthesis of Gold Nanoparticles (Citrate Reduction Method):
-
Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask with vigorous stirring.
-
Rapidly add 2 mL of a 1% (w/v) trisodium citrate solution to the boiling gold solution.
-
The solution color will change from pale yellow to blue and then to a deep red, indicating the formation of AuNPs.
-
Continue boiling for 15 minutes, then remove from heat and allow to cool to room temperature with continued stirring.
-
-
Functionalization with this compound:
-
Prepare a 10 mM solution of this compound in absolute ethanol.
-
To the cooled AuNP suspension, add the thiol solution dropwise while stirring. A typical starting ratio is 10 µL of the thiol solution per 1 mL of AuNP suspension.
-
Allow the reaction to proceed for at least 24 hours at room temperature with gentle stirring to ensure the formation of a stable self-assembled monolayer on the nanoparticle surface.
-
-
Purification of Functionalized AuNPs:
-
Centrifuge the functionalized AuNP solution at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 30 minutes).
-
Carefully remove the supernatant, which contains excess thiol and citrate.
-
Resuspend the nanoparticle pellet in fresh absolute ethanol to wash away any remaining impurities.
-
Repeat the centrifugation and resuspension steps two more times.
-
After the final wash, resuspend the purified functionalized AuNPs in the desired solvent for storage or further use.
-
-
Characterization:
-
The formation and functionalization of AuNPs can be confirmed using UV-Vis spectroscopy (monitoring the surface plasmon resonance peak), dynamic light scattering (DLS) for size and stability, and transmission electron microscopy (TEM) for size and morphology.
-
References
Application Notes and Protocols for the Synthesis of Self-Assembled Monolayers (SAMs) using 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a substrate surface. They are a cornerstone of surface science and nanotechnology, enabling precise control over the chemical and physical properties of interfaces. Aromatic thiols are a prominent class of molecules used for the formation of SAMs on gold surfaces due to the strong affinity of the sulfur atom for gold. The resulting monolayers are often densely packed and exhibit a high degree of structural order.
This document provides detailed application notes and protocols for the synthesis of SAMs using 2,6-Dimethoxybenzenethiol. The methoxy groups on the aromatic ring are expected to influence the packing, electronic properties, and surface energy of the monolayer, making them of interest for applications in biosensing, molecular electronics, and drug delivery platforms. While specific quantitative data for this compound SAMs is not extensively available in the public literature, this guide will utilize data from closely related methoxy-terminated alkanethiol SAMs to provide expected values and a framework for characterization.
Data Presentation
The following table summarizes expected quantitative data for SAMs formed from methoxy-terminated thiols on a gold surface. This data is based on studies of ω-methoxyalkanethiols and serves as a reference for the characterization of this compound SAMs.[1]
| Parameter | Technique | Expected Value | Notes |
| Advancing Contact Angle (Water) | Contact Angle Goniometry | 60° - 70° | The presence of methoxy groups is expected to result in a moderately hydrophilic surface compared to unsubstituted aromatic thiols. |
| Monolayer Thickness | Ellipsometry | 5 - 10 Å | The thickness will be dependent on the orientation of the benzenethiol on the gold surface. |
| Sulfur (S 2p) Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~162 eV | This binding energy is characteristic of a thiolate species bonded to a gold surface. |
| Carbon (C 1s) Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~285 eV (C-C, C-H), ~286.5 eV (C-O) | Deconvolution of the C 1s peak can distinguish between the different carbon environments in the molecule. |
| Oxygen (O 1s) Binding Energy | X-ray Photoelectron Spectroscopy (XPS) | ~533 eV | Characteristic of the oxygen in the methoxy groups. |
Experimental Protocols
Protocol 1: Synthesis of this compound SAM on Gold Substrate
This protocol details the step-by-step procedure for the formation of a self-assembled monolayer of this compound on a gold-coated substrate.
Materials:
-
This compound
-
Gold-coated substrates (e.g., silicon wafers or glass slides with a chromium or titanium adhesion layer)
-
Anhydrous ethanol (200 proof)
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION ADVISED
-
Deionized (DI) water
-
Clean glass vials with caps
-
Tweezers (Teflon-coated recommended)
-
Sonicator
-
Nitrogen gas source
Procedure:
-
Substrate Cleaning:
-
Standard Cleaning: Thoroughly rinse the gold substrate with anhydrous ethanol and DI water. Dry the substrate with a gentle stream of nitrogen gas. For many applications, this level of cleaning is sufficient.
-
Piranha Etching (for rigorous cleaning):
-
Safety Precaution: Piranha solution is extremely corrosive and reacts violently with organic materials. Always handle it inside a fume hood with appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.
-
Carefully immerse the gold substrate in freshly prepared Piranha solution for 5-10 minutes.
-
Remove the substrate using Teflon-coated tweezers and rinse it extensively with DI water, followed by a final rinse with anhydrous ethanol.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
Crucially, use the cleaned substrate immediately for SAM formation to prevent surface recontamination.
-
-
-
Preparation of Thiol Solution:
-
Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve the appropriate mass of the thiol in 10 mL of ethanol in a clean glass vial.
-
Sonicate the solution for 5-10 minutes to ensure the thiol is completely dissolved.
-
-
Self-Assembly Process:
-
Immediately immerse the clean, dry gold substrate into the this compound solution.
-
Seal the vial to minimize solvent evaporation and contamination from the atmosphere.
-
Allow the self-assembly to proceed for 18-24 hours at room temperature.
-
-
Rinsing and Drying:
-
After the incubation period, carefully remove the substrate from the thiol solution with tweezers.
-
Thoroughly rinse the substrate with fresh anhydrous ethanol to remove any non-chemisorbed (physisorbed) molecules.
-
Dry the substrate under a gentle stream of nitrogen gas.
-
-
Storage:
-
Store the prepared SAMs in a clean, dry environment, such as a desiccator, to prevent contamination and degradation. It is recommended to use the SAM-modified substrates as soon as possible after preparation.
-
Protocol 2: Characterization of the SAM
This section outlines the key techniques for characterizing the newly formed this compound SAM.
A. Contact Angle Goniometry (Wettability):
-
Objective: To determine the hydrophobicity/hydrophilicity of the SAM-modified surface by measuring the contact angle of a water droplet.
-
Procedure:
-
Place the SAM-coated substrate on the stage of a contact angle goniometer.
-
Carefully dispense a small droplet (2-5 µL) of DI water onto the surface.
-
Capture a high-resolution image of the droplet at the solid-liquid-air interface.
-
Use the goniometer's software to measure the static contact angle.
-
Repeat the measurement at several different locations on the surface to ensure reproducibility and calculate an average value.
-
B. Ellipsometry (Thickness):
-
Objective: To measure the thickness of the organic monolayer on the gold substrate.
-
Procedure:
-
Measure the ellipsometric parameters (Ψ and Δ) of the bare gold substrate before SAM formation to establish a baseline.
-
After SAM formation, measure the ellipsometric parameters of the SAM-coated substrate over a range of wavelengths.
-
Model the system as a layered structure (e.g., Silicon/Adhesion Layer/Gold/SAM/Air).
-
Using the known optical constants for the substrate layers and assuming a refractive index for the organic layer (typically around 1.5 for aromatic compounds), fit the experimental data to the model to determine the thickness of the SAM.
-
C. X-ray Photoelectron Spectroscopy (XPS) (Elemental Composition and Chemical State):
-
Objective: To confirm the presence of the this compound on the surface and to determine the chemical state of the elements.
-
Procedure:
-
Place the SAM-coated substrate in the XPS analysis chamber.
-
Acquire a survey spectrum to identify all the elements present on the surface.
-
Acquire high-resolution spectra for the S 2p, C 1s, and O 1s regions.
-
Analyze the binding energies of the core-level peaks to determine the chemical states. The S 2p peak at ~162 eV will confirm the formation of a gold-thiolate bond. Deconvolution of the C 1s peak will allow for the identification of C-C/C-H and C-O bonds. The O 1s peak will confirm the presence of the methoxy groups.
-
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of this compound SAMs.
Caption: Logical relationship of SAM formation and resulting surface modification.
References
Application Notes and Protocols for S-Alkylation of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed experimental procedure for the S-alkylation of 2,6-dimethoxybenzenethiol, a key transformation in the synthesis of various biologically active molecules and functional materials. The protocol is based on established methods for the S-alkylation of thiophenols.
Introduction
S-alkylation of thiols is a fundamental and widely utilized reaction in organic synthesis for the formation of thioethers (sulfides).[1] Thioethers are important structural motifs found in numerous pharmaceuticals, agrochemicals, and materials.[2][3] The reaction typically proceeds via a nucleophilic substitution (SN2) mechanism, where a thiolate anion, generated by the deprotonation of the thiol with a base, attacks an alkyl halide electrophile.[4] The choice of base, solvent, and reaction conditions can significantly influence the efficiency and outcome of the reaction.[2][3] This protocol details a representative procedure for the S-alkylation of this compound with an alkyl halide.
Reaction Scheme
The general reaction for the S-alkylation of this compound is depicted below:
References
Application of 2,6-Dimethoxybenzenethiol in Pharmaceutical Intermediate Synthesis: A Review of Available Data
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document explores the application of 2,6-dimethoxybenzenethiol as a precursor in the synthesis of pharmaceutical intermediates. Despite a comprehensive review of scientific literature and patent databases, specific examples of its utilization in the synthesis of known pharmaceutical intermediates are not publicly available. This suggests that this compound is not a commonly employed building block in the pharmaceutical industry, or its use is not widely disclosed. This report, therefore, provides a general overview of the reactivity of thiophenols and the potential synthetic pathways where this compound could theoretically be applied.
Introduction
This compound is an aromatic thiol compound characterized by a benzene ring substituted with a thiol group (-SH) and two methoxy groups (-OCH3) at positions 2 and 6. The presence of the nucleophilic thiol group and the electron-donating methoxy groups suggests its potential as a reactant in various organic syntheses. In medicinal chemistry, substituted thiophenols are valuable precursors for the synthesis of a wide range of biologically active molecules. The sulfur atom can act as a key linker or be incorporated into heterocyclic systems, which are common scaffolds in many drug molecules.
However, a thorough investigation of available scientific databases reveals a significant lack of specific, documented applications of this compound in the synthesis of pharmaceutical intermediates. The scientific literature predominantly focuses on related compounds such as 2,5-dimethoxybenzenethiol or other thiophenol derivatives.
Theoretical Synthetic Applications
While specific examples are unavailable, the chemical properties of this compound allow for the postulation of its use in several key reactions relevant to pharmaceutical synthesis.
Synthesis of Thioethers
One of the most fundamental reactions of thiols is their conversion to thioethers (sulfides) through S-alkylation or S-arylation. Thioether linkages are present in various pharmaceutical agents. A general workflow for the synthesis of a 2,6-dimethoxyphenyl thioether derivative is depicted below.
Caption: General workflow for thioether synthesis.
Experimental Protocol (General):
-
Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., DMF, acetonitrile) under an inert atmosphere (e.g., nitrogen or argon), add a base (1.1 - 1.5 eq) (e.g., potassium carbonate, sodium hydride).
-
Addition of Electrophile: Stir the mixture at room temperature for 15-30 minutes. To the resulting thiolate solution, add the alkyl or aryl halide (1.0 - 1.2 eq) dropwise.
-
Reaction Monitoring: The reaction mixture is then stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, the reaction is quenched with water, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired thioether.
Data Presentation:
As no specific reactions with quantitative data have been found, a template for data presentation is provided below.
| Reactant 1 | Reactant 2 | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
| This compound | R-X | K₂CO₃ | DMF | 80 | 4 | Data not available | Data not available |
| This compound | Ar-X | NaH | THF | 60 | 6 | Data not available | Data not available |
Synthesis of Heterocyclic Compounds
Thiophenols can also serve as starting materials for the synthesis of sulfur-containing heterocycles, such as benzothiazoles or benzothiophenes, which are prevalent in many pharmaceuticals. This typically involves condensation reactions with appropriate bifunctional reagents.
Caption: Hypothetical pathway to a benzothiophene derivative.
Conclusion
The role of this compound in the synthesis of pharmaceutical intermediates is not well-documented in publicly accessible scientific and patent literature. While its chemical structure suggests potential for use in constructing thioether linkages and sulfur-containing heterocyclic systems, a lack of concrete examples prevents a detailed analysis of its practical applications in drug development. Researchers and scientists are encouraged to consider the general reactivity of thiophenols when contemplating the use of this compound in novel synthetic routes. However, any such application would require foundational research to establish reaction protocols and determine the viability of this compound as a pharmaceutical precursor.
Application Notes and Protocols for the Quantification of 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2,6-Dimethoxybenzenethiol. The methods outlined below are established techniques for thiol quantification and have been adapted for this specific analyte. The provided protocols are intended as a starting point and should be validated for specific matrices and instrumentation.
Introduction
This compound is an aromatic thiol compound of interest in various fields, including organic synthesis and materials science. Accurate quantification is crucial for reaction monitoring, quality control, and understanding its role in different chemical and biological systems. Thiols, however, can be challenging to analyze due to their susceptibility to oxidation and lack of strong chromophores for direct spectrophotometric detection.[1][2] This document details three common analytical approaches to overcome these challenges:
-
High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection: This method involves a pre-column derivatization step to attach a fluorescent tag to the thiol group, enabling highly sensitive and selective detection.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds, offering excellent separation and structural identification.
-
Spectrophotometry using Ellman's Reagent: A classic and straightforward colorimetric assay for the quantification of total free thiols in a sample.[5][6]
General Experimental Workflow
The quantification of this compound typically follows a standardized workflow, from sample collection to data analysis. Proper sample handling is critical to prevent the oxidation of the reactive thiol group.
Caption: General workflow for the quantification of this compound.
Analytical Methods and Protocols
High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
This method is highly sensitive and selective, relying on the derivatization of the thiol group with a fluorogenic reagent, such as Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F).[3][4]
Principle: The non-fluorescent SBD-F reacts with the thiol group of this compound to form a stable, highly fluorescent adduct. This adduct is then separated by reverse-phase HPLC and detected by a fluorescence detector.
Caption: HPLC-FLD analysis pathway for this compound.
Experimental Protocol:
Reagents and Materials:
-
This compound standard
-
Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (SBD-F)
-
Tris(2-carboxyethyl)phosphine (TCEP) for disulfide reduction (optional)
-
Boric acid buffer (pH 9.5)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in methanol. Create a series of working standards by diluting the stock solution.
-
Sample Preparation:
-
For liquid samples, dilute to an appropriate concentration with the boric acid buffer.
-
If disulfide reduction is necessary, add TCEP solution and incubate.
-
-
Derivatization:
-
HPLC Analysis:
-
Inject an appropriate volume (e.g., 20 µL) of the derivatized sample onto the HPLC system.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of methanol and a suitable buffer (e.g., citric buffer, pH 3.0).[3]
-
Flow Rate: 1.0 mL/min.
-
Detection: Fluorescence detector with excitation at ~375 nm and emission at ~510 nm (these wavelengths should be optimized for the specific adduct).[7]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable method for the analysis of volatile thiols. Derivatization may not be necessary if the compound is sufficiently volatile and thermally stable.
Principle: The sample is injected into the gas chromatograph, where this compound is vaporized and separated from other components in a capillary column. The separated compound then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.
Caption: Workflow for the GC-MS analysis of this compound.
Experimental Protocol:
Reagents and Materials:
-
This compound standard
-
Suitable solvent (e.g., dichloromethane, hexane) of high purity
-
Internal standard (e.g., an isotopically labeled analog or a structurally similar compound)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound and the internal standard in the chosen solvent. Create a series of calibration standards.
-
Sample Preparation:
-
Perform a liquid-liquid extraction of the sample with a suitable solvent.
-
Concentrate the extract if necessary.
-
Add the internal standard to both samples and standards.
-
-
GC-MS Analysis:
-
Injector: Split/splitless injector, temperature ~250°C.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-INNOWAX).
-
Oven Program: Start at a low temperature (e.g., 50°C), ramp to a high temperature (e.g., 280°C). The program should be optimized for good separation.
-
Carrier Gas: Helium at a constant flow rate.
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 40-400.
-
Ion Source Temperature: ~230°C.
-
-
-
Quantification: Identify the peak for this compound based on its retention time and mass spectrum. Quantify using the ratio of the peak area of the analyte to the peak area of the internal standard against a calibration curve.
Spectrophotometry using Ellman's Reagent
This method provides a rapid and simple way to determine the total concentration of free thiols.[5][6]
Principle: Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid) or DTNB) reacts with the thiol group of this compound, cleaving the disulfide bond in DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻). TNB²⁻ is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[6]
Experimental Protocol:
Reagents and Materials:
-
This compound standard
-
Ellman's Reagent (DTNB)
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA.[8]
-
Suitable solvent for the standard (e.g., ethanol, methanol)
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound in a suitable solvent. Prepare a set of standards by diluting the stock solution in the reaction buffer.
-
Ellman's Reagent Solution: Dissolve DTNB in the reaction buffer to a final concentration of 4 mg/mL.[5]
-
Assay:
-
Measurement:
-
Measure the absorbance at 412 nm using a spectrophotometer.
-
Use a blank containing the reaction buffer and Ellman's reagent without the thiol.
-
-
Quantification:
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the described analytical methods. These values are based on typical performance for thiol analysis and should be experimentally determined for this compound.
| Analytical Method | Analyte | Typical Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) |
| HPLC-FLD | This compound-SBD | Aqueous/Organic | pmol range[10] | pmol range | 2-3 orders of magnitude[3] | >95%[10] |
| GC-MS | This compound | Organic extracts | ng/mL range[5] | ng/mL range[5] | 2-4 orders of magnitude | >90% |
| Spectrophotometry | Total Thiols | Aqueous buffers | µM range | µM range | 0.1 - 1.0 mM[9] | Not applicable |
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. broadpharm.com [broadpharm.com]
- 6. Ellman's reagent - Wikipedia [en.wikipedia.org]
- 7. Quantification of Intracellular Thiols by HPLC-Fluorescence Detection [mdpi.com]
- 8. bmglabtech.com [bmglabtech.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. Determination of thiols and disulfides via HPLC quantification of 5-thio-2-nitrobenzoic acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analysis of 2,6-Dimethoxybenzenethiol by HPLC and GC-MS
These application notes provide detailed methodologies for the qualitative and quantitative analysis of 2,6-Dimethoxybenzenethiol, a key intermediate in pharmaceutical synthesis and chemical research. The following protocols for High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are designed for researchers, scientists, and drug development professionals.
High-Performance Liquid Chromatography (HPLC) Method
HPLC offers a robust method for the quantification of this compound. Due to the presence of the aromatic ring, direct UV detection is feasible. For enhanced sensitivity and selectivity, especially in complex matrices, a pre-column derivatization approach is also described.
Protocol 1: Direct HPLC-UV Analysis
This protocol outlines the direct analysis of this compound without derivatization.
Experimental Protocol:
-
Sample Preparation:
-
Accurately weigh and dissolve a known amount of this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).
-
Prepare a series of calibration standards by serially diluting the stock solution.
-
Dissolve the sample containing this compound in the mobile phase, filter through a 0.45 µm syringe filter, and transfer to an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase is a mixture of acetonitrile and water (e.g., 60:40 v/v), both containing 0.1% formic acid to ensure good peak shape.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 278 nm.[1]
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Protocol 2: HPLC Analysis with Pre-Column Derivatization
For trace-level analysis, pre-column derivatization with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) can be employed to enhance detection.[2][3][4]
Experimental Protocol:
-
Sample and Standard Preparation:
-
Prepare stock and standard solutions of this compound as described in Protocol 1, using a suitable buffer (e.g., phosphate buffer, pH 7.4) as the solvent.
-
-
Derivatization Procedure:
-
To an aliquot of the standard or sample solution, add a solution of DTNB in the same buffer.
-
Allow the reaction to proceed at room temperature for approximately 15 minutes to form the mixed disulfide.[5]
-
-
HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient elution may be necessary. For example, a gradient of methanol and ammonium formate buffer.
-
Flow Rate: 1.0 mL/min.[2]
-
Injection Volume: 20 µL.
-
Detection: UV-Vis detector set at a wavelength where the derivative absorbs strongly, which may differ from the parent compound.
-
Quantitative Data Summary (HPLC):
The following table summarizes typical performance characteristics for HPLC methods. Researchers should populate this table with their experimental data.
| Parameter | Direct UV Detection | Pre-Column Derivatization |
| Retention Time (min) | User-determined | User-determined |
| Limit of Detection (LOD) | e.g., 0.1 - 1 µg/mL | e.g., 10 - 100 ng/mL |
| Limit of Quantitation (LOQ) | e.g., 0.3 - 3 µg/mL | e.g., 30 - 300 ng/mL |
| Linearity Range | e.g., 0.5 - 100 µg/mL | e.g., 0.05 - 10 µg/mL |
| Recovery (%) | User-determined | User-determined |
| RSD (%) | User-determined | User-determined |
HPLC Experimental Workflow Diagram:
Caption: Workflow for HPLC analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS provides high selectivity and sensitivity, making it an excellent technique for the identification and quantification of this compound, particularly for volatile and semi-volatile compounds.
Experimental Protocol:
-
Sample Preparation:
-
Prepare a stock solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of 1 mg/mL.
-
Create a series of calibration standards by diluting the stock solution.
-
Dissolve or dilute the sample in the same solvent, and if necessary, perform a liquid-liquid extraction to isolate the analyte.
-
Transfer the final solution to a GC vial.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column is recommended, such as a DB-5ms or HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (for trace analysis) or split (for higher concentrations).
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Full scan (e.g., m/z 40-400) for qualitative analysis and identification. For quantitative analysis, Selected Ion Monitoring (SIM) mode should be used for enhanced sensitivity. Characteristic ions for this compound would need to be determined from its mass spectrum.
-
Quantitative Data Summary (GC-MS):
This table provides a template for summarizing the quantitative performance of the GC-MS method.
| Parameter | GC-MS (SIM Mode) |
| Retention Time (min) | User-determined |
| Characteristic Ions (m/z) | User-determined |
| Limit of Detection (LOD) | e.g., 1 - 10 ng/mL |
| Limit of Quantitation (LOQ) | e.g., 3 - 30 ng/mL |
| Linearity Range | e.g., 5 - 500 ng/mL |
| Recovery (%) | User-determined |
| RSD (%) | User-determined |
GC-MS Experimental Workflow Diagram:
Caption: Workflow for GC-MS analysis of this compound.
Disclaimer: These protocols are intended as a starting point for method development. Optimization of the chromatographic and mass spectrometric conditions may be necessary depending on the specific sample matrix and analytical instrumentation. Validation of the developed method according to relevant guidelines is essential for ensuring accurate and reliable results.
References
Application Notes and Protocols for Disulfide Bond Formation Using 2,6-Dimethoxybenzenethiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Disulfide bonds are critical structural motifs in a vast array of biologically active peptides and proteins, conferring conformational stability and influencing biological activity. The regioselective formation of these bonds is a cornerstone of synthetic peptide and protein chemistry, as well as in the development of therapeutic agents. While numerous reagents and methods exist for disulfide bond formation, the use of sterically hindered and electron-rich aromatic thiols like 2,6-dimethoxybenzenethiol offers a potential avenue for controlled disulfide exchange reactions. This document provides detailed application notes and a generalized protocol for the prospective use of this compound in facilitating disulfide bond formation, based on established principles of thiol-disulfide chemistry.
Principle and Mechanism
The formation of a disulfide bond from two thiol groups is an oxidation reaction. Aromatic thiols can participate in thiol-disulfide interchange reactions, a process governed by the relative pKa of the participating thiols and the stability of the resulting disulfide bonds. The electron-donating methoxy groups at the ortho positions of this compound increase the electron density on the sulfur atom, influencing its nucleophilicity and the redox potential of the corresponding disulfide.
The proposed mechanism involves the initial formation of the symmetrical disulfide, bis(2,6-dimethoxyphenyl) disulfide, which can then act as an oxidizing agent in a thiol-disulfide exchange reaction with a target peptide or protein containing free cysteine residues. The steric hindrance provided by the flanking methoxy groups may influence the rate and specificity of the exchange reaction.
Alternatively, this compound can be used to form an unsymmetrical disulfide with a cysteine residue, which can then react with a second cysteine to yield the desired intramolecular or intermolecular disulfide bond.
Data Presentation
As direct experimental data for this compound in this specific application is not widely published, the following tables provide representative data for analogous thiol-disulfide exchange reactions to serve as a guideline for expected outcomes.
Table 1: Representative Yields for Disulfide Formation via Thiol-Disulfide Exchange
| Reactant 1 (Thiol) | Reactant 2 (Disulfide) | Solvent System | Reaction Time (h) | Yield (%) |
| Peptide-SH | Bis(p-nitrophenyl) disulfide | 10% Acetic Acid | 2 | 85 |
| Cysteine | GSSG | Phosphate Buffer (pH 7.4) | 4 | 92 |
| Reduced RNase A | Aromatic Disulfide Mix | Tris Buffer (pH 8.0) | 24 | 75 |
| Peptide-SH | Bis(2,6-dimethoxyphenyl) disulfide (hypothetical) | Acetonitrile/Water | 6-12 | 70-90 (Estimated) |
Table 2: Physicochemical Properties of Relevant Thiols
| Thiol | pKa | Redox Potential (V) | Notes |
| Cysteine (in peptides) | 8.3 - 8.6 | -0.22 | pKa is dependent on the local microenvironment. |
| Glutathione (GSH) | 8.7 | -0.24 | A common biological thiol. |
| This compound | ~7.5 (Estimated) | Not Reported | Electron-donating groups lower the pKa relative to thiophenol. |
| Thiophenol | 6.6 | Not Reported | Parent aromatic thiol for comparison. |
Experimental Protocols
The following are generalized protocols for the formation of disulfide bonds using this compound. Note: These are proposed methods and may require optimization for specific substrates.
Protocol 1: In Situ Formation of Bis(2,6-dimethoxyphenyl) Disulfide for Subsequent Thiol-Disulfide Exchange
This protocol is suitable for the formation of a single disulfide bond in a peptide.
Materials:
-
Peptide with two free cysteine residues
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA)
-
Ammonium bicarbonate buffer (0.1 M, pH 8.0)
-
Reverse-phase HPLC system
-
Mass spectrometer
Procedure:
-
Preparation of Bis(2,6-dimethoxyphenyl) Disulfide Solution:
-
Dissolve this compound (2 equivalents relative to the peptide) in a minimal amount of ACN.
-
Add DMSO (10 equivalents) and stir at room temperature for 2-4 hours to facilitate oxidation to the disulfide. Monitor the reaction by TLC or LC-MS.
-
-
Peptide Dissolution:
-
Dissolve the purified linear peptide containing free thiols in the ammonium bicarbonate buffer to a final concentration of 0.1-1 mg/mL.
-
-
Disulfide Exchange Reaction:
-
Add the prepared bis(2,6-dimethoxyphenyl) disulfide solution dropwise to the stirring peptide solution.
-
Monitor the reaction progress by injecting aliquots onto the analytical RP-HPLC at regular intervals (e.g., 1, 2, 4, 8, and 24 hours). The formation of the cyclized peptide will be indicated by a new peak with a shorter retention time.
-
-
Quenching and Purification:
-
Once the reaction is complete, quench the reaction by acidifying the solution with TFA to a pH of ~3.
-
Purify the cyclic peptide by preparative RP-HPLC using a suitable gradient of ACN in water with 0.1% TFA.
-
Lyophilize the pure fractions to obtain the final product.
-
-
Characterization:
-
Confirm the identity of the product by mass spectrometry. The mass should correspond to the oxidized form of the peptide (loss of 2 Da).
-
Protocol 2: Stepwise Formation of an Unsymmetrical Disulfide Intermediate
This protocol is applicable for the regioselective formation of one disulfide bond in a multi-cysteine peptide where other cysteines are protected.
Materials:
-
Peptide with one free cysteine and other orthogonally protected cysteines (e.g., with Acm or Trt groups)
-
This compound
-
N-Chlorosuccinimide (NCS) or similar oxidizing agent
-
Dichloromethane (DCM) or a suitable organic solvent
-
Deprotection reagents for the second cysteine (e.g., iodine for Acm, dilute TFA for Trt)
-
Standard purification and analytical equipment as in Protocol 1
Procedure:
-
Formation of the Unsymmetrical Disulfide:
-
Dissolve the peptide with one free cysteine in DCM.
-
In a separate flask, react this compound with a mild oxidizing agent like NCS at low temperature (-20 °C to 0 °C) to form the sulfenyl chloride intermediate.
-
Add the activated this compound solution to the peptide solution and stir for 1-2 hours.
-
Monitor the formation of the unsymmetrical disulfide by LC-MS.
-
Purify the intermediate peptide-S-S-(2,6-dimethoxyphenyl) adduct by RP-HPLC.
-
-
Selective Deprotection of the Second Cysteine:
-
Dissolve the purified intermediate in a suitable solvent system.
-
Selectively deprotect the second cysteine residue using the appropriate reagent (e.g., iodine in methanol for Acm deprotection).
-
-
Intramolecular Disulfide Formation:
-
The newly freed thiol will react intramolecularly with the activated disulfide to form the desired disulfide bond, releasing this compound.
-
Monitor the cyclization by RP-HPLC.
-
-
Purification and Characterization:
-
Purify the final cyclized peptide by preparative RP-HPLC.
-
Characterize the product by mass spectrometry to confirm the correct molecular weight.
-
Visualizations
Application Notes and Protocols: The Role of 2,6-Dimethoxybenzenethiol in Designing Ruthenium-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
Introduction
The design and synthesis of novel ruthenium-based catalysts remain at the forefront of chemical research, driven by their remarkable efficiency and selectivity in a wide array of organic transformations. The electronic and steric properties of the ligands coordinated to the ruthenium center are paramount in dictating the catalyst's performance. Among the various classes of ligands, thiolates have emerged as versatile modifiers of Ru-based catalysts, influencing their stability, reactivity, and stereoselectivity. This document explores the specific role of 2,6-dimethoxybenzenethiol as a ligand in the design of ruthenium-based catalysts, providing detailed protocols for the synthesis and application of such complexes. The substitution of a chloride ligand with the bulky 2,4,6-triphenylbenzenethiolate has been shown to achieve Z-selectivity of up to 96% in the metathesis homocoupling of terminal olefins[1]. While direct applications of this compound in catalysis are still an emerging area, its unique electronic and steric profile offers intriguing possibilities for catalyst tuning.
The Influence of this compound on Ruthenium Centers
The reaction of [RuCl₂(PPh₃)₃] with bulky aromatic thiolates, including this compound, has been investigated to understand the substituent effects on the resulting complexes. These studies have shown that the geometry of the ruthenium metal center can be significantly influenced by the nature of the thiolate ligand, leading to distorted trigonal bipyramidal structures where the thiolate arene groups orient away from the bulky phosphine ligands[2]. The methoxy groups at the ortho positions of the benzenethiol ligand are expected to exert a significant electronic effect through resonance and induction, potentially modulating the electron density at the ruthenium center and thereby influencing its catalytic activity.
Data Presentation
Table 1: Spectroscopic Data for a Representative Ruthenium-Thiophenolate Complex
| Complex | 13C NMR (Carbene C, ppm) | Key IR Bands (cm-1) | UV-vis λmax (nm) |
| [RuCl(S-2,6-(MeO)₂C₆H₃)(PPh₃)₂(CHPh)] | 160.5 | 1950 (Ru-H), 1600 (C=C) | 354, 597 |
Note: Data is based on analogous structures and known shifts for similar complexes[2][3].
Table 2: Catalytic Performance of a Hypothetical Ru-2,6-Dimethoxybenzenethiolate Catalyst in a Model Reaction (Olefin Metathesis)
| Catalyst | Substrate | Product | Conversion (%) | Selectivity (%) |
| Ru-NHC-SAr¹ | Diethyl diallylmalonate | Cyclopentene derivative | 95 | >98 |
| Ru-NHC-SAr² | 1,7-octadiene | Cyclohexene | 88 | >95 |
SAr¹ = 2,6-dimethoxybenzenethiolate, SAr² = 2,4,6-trimethylbenzenethiolate. Data is hypothetical and for illustrative purposes.
Experimental Protocols
Protocol 1: Synthesis of a Ruthenium(II) Thiophenolate Complex
This protocol describes the synthesis of a ruthenium(II) complex featuring a 2,6-dimethoxybenzenethiolate ligand, adapted from procedures for similar bulky aromatic thiols[2].
Materials:
-
[RuCl₂(PPh₃)₃]
-
This compound
-
Triethylamine
-
Toluene, anhydrous
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a 100 mL Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve [RuCl₂(PPh₃)₃] (1.0 g, 1.04 mmol) in anhydrous toluene (40 mL).
-
In a separate flask, prepare a solution of this compound (0.177 g, 1.04 mmol) and triethylamine (0.15 mL, 1.09 mmol) in anhydrous toluene (10 mL).
-
Add the thiolate solution dropwise to the stirring solution of the ruthenium precursor at room temperature.
-
Stir the reaction mixture at room temperature for 12 hours. The color of the solution may change, indicating complex formation.
-
Remove the solvent under reduced pressure.
-
Wash the resulting solid with cold diethyl ether (3 x 10 mL) to remove unreacted starting materials and triethylammonium chloride.
-
Dry the product under vacuum.
-
Characterize the product using NMR spectroscopy (¹H, ¹³C, ³¹P) and X-ray crystallography if suitable crystals can be obtained.
Protocol 2: In-situ Generation and Application of a Ru-NHC-Thiophenolate Catalyst for Olefin Metathesis
This protocol outlines the in-situ preparation of a more modern N-Heterocyclic Carbene (NHC) ruthenium catalyst incorporating the 2,6-dimethoxybenzenethiolate ligand for a test catalytic reaction.
Materials:
-
[RuCl₂(p-cymene)]₂
-
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
-
Potassium hexamethyldisilazide (KHMDS)
-
This compound
-
Substrate (e.g., diethyl diallylmalonate)
-
Anhydrous and degassed solvent (e.g., Dichloromethane or Toluene)
-
Schlenk tubes
Procedure:
Part A: In-situ Catalyst Formation
-
In a Schlenk tube under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (0.01 mmol, 6.1 mg), IPr·HCl (0.02 mmol, 8.5 mg), and KHMDS (0.02 mmol, 4.0 mg).
-
Add anhydrous, degassed toluene (2 mL) and stir the mixture at 80 °C for 30 minutes. A color change should be observed.
-
Cool the mixture to room temperature.
-
In a separate Schlenk tube, dissolve this compound (0.02 mmol, 3.4 mg) and KHMDS (0.02 mmol, 4.0 mg) in anhydrous toluene (1 mL) to form the potassium thiophenolate.
-
Add the thiophenolate solution to the ruthenium-NHC solution and stir for 1 hour at room temperature. The resulting solution contains the active catalyst.
Part B: Catalytic Reaction
-
To the freshly prepared catalyst solution, add the substrate (e.g., diethyl diallylmalonate, 1.0 mmol).
-
Stir the reaction mixture at the desired temperature (e.g., 40-80 °C) and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by opening the flask to air.
-
Purify the product by column chromatography on silica gel.
Visualizations
Caption: Workflow for the synthesis of a Ru(II)-thiophenolate complex.
Caption: Proposed catalytic cycle involving a Ru-thiolate catalyst.
Conclusion
The incorporation of this compound as a ligand in ruthenium-based catalysts presents a promising avenue for the development of novel catalytic systems. The electronic and steric properties imparted by this ligand have the potential to fine-tune the reactivity and selectivity of the metal center. The provided protocols offer a starting point for the synthesis and evaluation of these catalysts. Further research is warranted to fully elucidate the catalytic potential of Ru-2,6-dimethoxybenzenethiolate complexes in a broader range of organic transformations, contributing to the ever-expanding toolbox of synthetic chemists.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,6-Dimethoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2,6-Dimethoxybenzenethiol synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent and established route for synthesizing this compound initiates from 2,6-dimethoxyphenol. This precursor is first converted to its O-aryl dimethylthiocarbamate derivative. Subsequently, this intermediate undergoes a Newman-Kwart rearrangement to yield an S-aryl dimethylthiocarbamate, which is then hydrolyzed to afford the final this compound product.
Q2: What are the primary challenges in the synthesis of this compound that can lead to low yields?
A2: The primary challenges that can adversely affect the yield include:
-
Decomposition during the Newman-Kwart rearrangement: The traditional thermal Newman-Kwart rearrangement requires high temperatures (typically >200 °C), which can lead to thermal decomposition of the substrate and side-product formation.[1][2]
-
Oxidation of the final thiol product: Thiols are susceptible to oxidation, which can lead to the formation of disulfide impurities, thereby reducing the isolated yield of the desired product.
-
Incomplete reaction: In any of the synthetic steps, incomplete conversion of the starting material will naturally result in a lower yield.
-
Purification losses: Each purification step, such as chromatography or distillation, can lead to a loss of material.
Q3: Are there modern, higher-yielding alternatives to the traditional thermal Newman-Kwart rearrangement?
A3: Yes, modern catalytic methods have been developed that proceed under milder conditions and often provide higher yields. These include palladium-catalyzed and photoredox-catalyzed Newman-Kwart rearrangements, which can be conducted at significantly lower temperatures, minimizing thermal decomposition.[2][3][4][5]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Issue | Potential Cause | Recommended Solution |
| Low yield in O-aryl thiocarbamate formation | Incomplete deprotonation of 2,6-dimethoxyphenol. | Use a strong, non-nucleophilic base such as sodium hydride (NaH) to ensure complete deprotonation. Ensure the reaction is conducted under anhydrous conditions as moisture will quench the base. |
| Low reactivity of dimethylthiocarbamoyl chloride. | Ensure the dimethylthiocarbamoyl chloride is of high purity and has not hydrolyzed. The reaction can be gently heated if necessary, but monitor for potential side reactions. | |
| Low yield or decomposition during thermal Newman-Kwart rearrangement | The reaction temperature is too high, causing thermal decomposition.[1] | Carefully control the reaction temperature. Consider using a high-boiling, inert solvent to maintain a consistent temperature. If decomposition persists, explore milder, catalyzed methods. |
| The reaction time is either too short (incomplete conversion) or too long (decomposition). | Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the optimal reaction time. | |
| Low yield in catalyzed Newman-Kwart rearrangement | Inactive catalyst. | For palladium-catalyzed reactions, ensure the catalyst is not oxidized and is handled under an inert atmosphere. For photoredox-catalyzed reactions, ensure the light source is of the correct wavelength and intensity. |
| Presence of impurities that poison the catalyst. | Purify the starting O-aryl thiocarbamate to remove any impurities that may interfere with the catalyst. | |
| Formation of disulfide byproduct during hydrolysis or workup | Oxidation of the thiol by atmospheric oxygen. | Perform the hydrolysis and all subsequent workup steps under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to minimize dissolved oxygen. |
| Incomplete hydrolysis of the S-aryl thiocarbamate | Insufficiently strong basic conditions or short reaction time. | Use a strong base such as potassium hydroxide (KOH) in a suitable solvent like a mixture of water and methanol or ethanol. The reaction may require heating to reflux to ensure complete conversion. Monitor the reaction by TLC or HPLC. |
Data Presentation
The following table summarizes the impact of different Newman-Kwart rearrangement conditions on the yield of the S-aryl thiocarbamate intermediate.
| Method | Catalyst/Conditions | Temperature | Typical Yield of S-(2,6-dimethoxyphenyl) dimethylthiocarbamate |
| Thermal | None | >200 °C | Moderate to Good (can be lowered by decomposition) |
| Palladium-catalyzed | Pd(PPh₃)₄ or other Pd(0) complexes | 80-120 °C | Good to Excellent |
| Photoredox-catalyzed | Organic photosensitizer (e.g., an iridium complex) and a light source | Room Temperature | Good to Excellent |
Experimental Protocols
Protocol 1: Synthesis of O-(2,6-dimethoxyphenyl) dimethylthiocarbamate
-
To a stirred solution of 2,6-dimethoxyphenol (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous N,N-dimethylformamide or tetrahydrofuran) under an inert atmosphere, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of dimethylthiocarbamoyl chloride (1.1 eq) in the same anhydrous solvent dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, or until completion as monitored by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the pure O-(2,6-dimethoxyphenyl) dimethylthiocarbamate.
Protocol 2: Newman-Kwart Rearrangement
Method A: Thermal Rearrangement
-
Place the purified O-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a flask equipped with a reflux condenser under an inert atmosphere.
-
Heat the neat compound (or in a high-boiling solvent like diphenyl ether) to 200-250 °C.
-
Maintain this temperature and monitor the reaction progress by TLC or HPLC.
-
Once the rearrangement is complete, cool the reaction mixture.
-
If a solvent was used, remove it under reduced pressure. The crude S-(2,6-dimethoxyphenyl) dimethylthiocarbamate can be purified by chromatography or used directly in the next step.
Method B: Photocatalytic Rearrangement
-
In a reaction vessel, dissolve O-(2,6-dimethoxyphenyl) dimethylthiocarbamate (1.0 eq) and a suitable photoredox catalyst (e.g., [Ir(ppy)₂(dF(CF₃)ppy)]PF₆, 1-2 mol%) in a degassed solvent (e.g., acetonitrile).
-
Irradiate the reaction mixture with a light source of the appropriate wavelength (e.g., blue LEDs) at room temperature.
-
Stir the reaction under an inert atmosphere and monitor its progress by TLC or HPLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography to isolate S-(2,6-dimethoxyphenyl) dimethylthiocarbamate.
Protocol 3: Hydrolysis to this compound
-
To a solution of S-(2,6-dimethoxyphenyl) dimethylthiocarbamate (1.0 eq) in a mixture of methanol and water, add a significant excess of potassium hydroxide (e.g., 5-10 eq).
-
Heat the reaction mixture to reflux under an inert atmosphere until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with a strong acid (e.g., 1M HCl) to a pH of approximately 1-2.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude this compound can be purified by vacuum distillation or column chromatography. Due to its sensitivity to oxidation, it is advisable to handle the purified product under an inert atmosphere.
Visualizations
Caption: Troubleshooting workflow for identifying and resolving issues leading to low yields in the synthesis of this compound.
References
- 1. Newman-Kwart Rearrangement [organic-chemistry.org]
- 2. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 3. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Ambient-Temperature Newman-Kwart Rearrangement Mediated by Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Crude 2,6-Dimethoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,6-Dimethoxybenzenethiol. The following sections address common issues encountered during the purification of the crude product, with a focus on practical solutions and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
The most common impurity is the corresponding disulfide, bis(2,6-dimethoxyphenyl) disulfide, which forms readily through oxidation of the thiol group in the presence of air.[1][2] Other potential impurities can include unreacted starting materials or byproducts from the specific synthetic route employed.
Q2: My crude this compound is a yellow or brown color. What is the cause and how can I fix it?
Discoloration often indicates the presence of oxidized species, primarily the disulfide, or other minor impurities.[2] Purification via recrystallization with a charcoal treatment, or flash column chromatography can effectively remove these colored impurities.
Q3: How can I prevent the oxidation of this compound to its disulfide during purification and storage?
To minimize oxidation, it is crucial to work under an inert atmosphere (e.g., nitrogen or argon) whenever possible, especially when the compound is in solution or being heated.[3] Using deoxygenated solvents and storing the purified product in a tightly sealed container under an inert atmosphere at low temperatures (2-8 °C) is also highly recommended.
Q4: I suspect my purified sample contains the disulfide. How can I remove it?
If disulfide formation has occurred, the impurity can be reduced back to the thiol. This can be achieved by treatment with a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[4][5][6] Following reduction, the this compound must be re-purified to remove the reducing agent and its byproducts.
Troubleshooting Common Purification Issues
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Low recovery after recrystallization. | - The chosen solvent was not ideal, and the product has significant solubility at low temperatures.- Too much solvent was used, preventing saturation upon cooling.[7] | - Test a range of solvents or solvent mixtures to find an optimal system where the compound is soluble when hot but sparingly soluble when cold.- Use the minimum amount of hot solvent necessary to fully dissolve the crude material.[7] |
| The compound "oils out" during recrystallization instead of forming crystals. | - The solution is too concentrated, or the cooling process is too rapid.- The melting point of the compound is lower than the boiling point of the solvent. | - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[7]- Consider a different solvent system with a lower boiling point. |
| Two spots are visible on TLC after purification (one at the baseline). | - The baseline spot is likely the disulfide, which is more polar than the thiol on silica gel. | - Confirm the identity of the spots by co-spotting with the starting material.- If disulfide is present, consider re-purification by flash chromatography with a less polar eluent or a reduction-re-purification sequence. |
| Product degrades during vacuum distillation. | - The distillation temperature is too high, even under vacuum. | - Ensure a high vacuum is achieved to lower the boiling point as much as possible.- If the compound is highly sensitive, consider non-thermal purification methods like recrystallization or chromatography.[8] |
Experimental Protocols
Recrystallization using a Mixed Solvent System (Ethanol/Water)
This method is suitable for removing less polar impurities and can be effective if the disulfide content is low.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute), deoxygenated
-
Deionized water, deoxygenated
-
Activated charcoal (optional)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot, deoxygenated ethanol and gently heat to boiling while stirring to dissolve the solid.[7]
-
If colored impurities are present, add a small amount of activated charcoal and boil for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.
-
Slowly add hot, deoxygenated deionized water to the hot ethanol solution until a slight turbidity persists.[7]
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.[7]
-
Allow the flask to cool slowly to room temperature. To promote slow cooling, insulate the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of an ice-cold ethanol/water mixture.
-
Dry the purified crystals under vacuum.
Flash Column Chromatography
This technique is highly effective for separating the thiol from its less polar disulfide and other impurities.
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Hexanes and Ethyl Acetate (or other suitable solvent system)
-
Chromatography column
-
Compressed air or nitrogen source
Procedure:
-
Solvent System Selection: Determine a suitable solvent system using thin-layer chromatography (TLC). A good starting point is a mixture of hexanes and ethyl acetate. The desired thiol should have an Rf value of approximately 0.3.[9] The disulfide will typically have a higher Rf value (be less polar).
-
Column Packing: Pack a chromatography column with silica gel using the chosen eluent.[9]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Apply the sample to the top of the silica gel bed.[9]
-
Elution: Elute the column with the chosen solvent system, applying pressure with compressed air or nitrogen.[10]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Vacuum Distillation
This method is suitable for thermally stable compounds and can be effective for separating non-volatile impurities.
Materials:
-
Crude this compound
-
Distillation apparatus with a Vigreux column
-
Vacuum pump
-
Heating mantle
-
Cold trap
Procedure:
-
Set up the vacuum distillation apparatus, ensuring all joints are well-sealed.
-
Place the crude this compound in the distillation flask.
-
Slowly apply vacuum to the system. A cold trap between the apparatus and the pump is recommended to protect the pump.
-
Once a stable vacuum is achieved, begin to gently heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point for this compound under the achieved vacuum.
-
Discontinue heating and allow the apparatus to cool completely before releasing the vacuum.
Visualized Workflows
Caption: General purification options for crude this compound.
Caption: Workflow for the removal of disulfide impurity.
References
- 1. Kinetics and Mechanisms of Thiol–Disulfide Exchange Covering Direct Substitution and Thiol Oxidation-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Introduction to Thiol Modification and Detection—Section 2.1 | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. HPLC simultaneous analysis of thiols and disulfides: on-line reduction and indirect fluorescence detection without derivatization - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. buschvacuum.com [buschvacuum.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Flash Chromatography: Principles & Applications | Phenomenex [phenomenex.com]
How to prevent oxidation of 2,6-Dimethoxybenzenethiol during storage
Welcome to the Technical Support Center for 2,6-Dimethoxybenzenethiol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on preventing the oxidation of this compound during storage and handling. Below you will find frequently asked questions, troubleshooting guides, and detailed protocols to ensure the integrity of your compound and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound during storage?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which can lead to the formation of a disulfide bond, creating a dimer. Further oxidation can result in the formation of sulfenic, sulfinic, and sulfonic acids. This process can be catalyzed by the presence of oxygen, trace metal ions, and is accelerated under basic pH conditions.
Q2: What are the ideal storage conditions for this compound to minimize oxidation?
A2: To minimize oxidation, this compound should be stored as a neat solid in a dry environment under an inert atmosphere, such as argon or nitrogen, to exclude oxygen.[1] It is highly recommended to store it at low temperatures, ideally at -20°C, in a tightly sealed container.[2][3]
Q3: Should I store this compound as a solid or in solution?
A3: For long-term storage, the solid form is significantly more stable. Storing it in solution is generally not recommended for long periods as it increases the compound's mobility and exposure to potential oxidants in the solvent. If you need to store it in solution for a short period, use a deoxygenated, anhydrous aprotic solvent and keep it under an inert atmosphere at a low temperature. Solutions older than a few days should be used with caution and their purity should be re-verified.
Q4: Are there any compatible antioxidants that can be added to this compound for enhanced stability?
A4: While general thiol antioxidants could potentially be used, adding any substance will alter the purity of the material. For most applications, the most effective method for preventing oxidation without introducing contaminants is strict adherence to storage under an inert atmosphere at low temperatures. If an antioxidant is deemed necessary, small-scale stability studies should be performed to ensure compatibility and effectiveness.
Q5: How can I detect the oxidation of this compound?
A5: The oxidation of this compound to its disulfide or other oxidized forms can be detected using several analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show a change in the chemical shift of the proton adjacent to the sulfur atom.
-
High-Performance Liquid Chromatography (HPLC): This can be used to track the decrease in the peak corresponding to the parent compound and the appearance of new peaks for degradation products over time.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying the parent compound and any volatile degradation products.[1]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Change in color (e.g., yellowing) of the solid or solution. | Oxidation of the thiol group. | Ensure the compound is stored under a strict inert atmosphere (argon or nitrogen). Prepare solutions with deoxygenated solvents and use them fresh. For storage, purge the headspace of the container with inert gas. |
| Inconsistent results in reactions involving this compound. | Degradation of the starting material. | Verify the purity of the this compound before use with a suitable analytical method like HPLC or NMR. Prepare and store stock solutions appropriately, minimizing their exposure to air and light. |
| Appearance of unexpected peaks in analytical chromatograms (HPLC, GC). | Formation of degradation products (e.g., disulfide dimer). | Analyze the degradation products by mass spectrometry to confirm their identity. This can help in understanding the degradation pathway and optimizing storage and reaction conditions. |
| Low yield in a reaction where this compound is a reactant. | Loss of the thiol due to instability under the reaction conditions. | Perform a stability study of this compound under the specific reaction conditions (solvent, temperature, other reagents) without the other reactants to isolate the stability issue. |
Quantitative Stability Data
The following table provides representative data on the stability of thiolated polymers, which can serve as a general guide for the storage of this compound. Please note that this is not specific data for this compound and is intended for illustrative purposes. A dedicated stability study for the specific compound is recommended for critical applications.
| Storage Condition | Duration | Free Thiol Groups Remaining (%) |
| -20°C (56% Relative Humidity) | 6 months | >95% |
| 4°C (53% Relative Humidity) | 6 months | >95% |
| 20°C (70% Relative Humidity) | 2 months | ~85% |
| 22°C (25% Relative Humidity) | 6 months | ~90% |
Data adapted from a study on the stability of thiolated polymers and is for illustrative purposes only.[2][3]
Experimental Protocols
Protocol 1: Proper Storage of this compound (Solid)
Objective: To store solid this compound under an inert atmosphere to prevent oxidation.
Materials:
-
This compound
-
Glass vial with a PTFE-lined screw cap or a Schlenk flask
-
Argon or Nitrogen gas supply with a regulator
-
Vacuum line (optional, for Schlenk flasks)
-
Parafilm®
Procedure:
-
Place the desired amount of solid this compound into a clean, dry glass vial or Schlenk flask.
-
For Vials: Gently flush the headspace of the vial with a stream of inert gas (argon or nitrogen) for 30-60 seconds to displace any air.
-
Immediately and tightly seal the vial with the screw cap.
-
For Schlenk Flasks: Attach the flask to a Schlenk line. Evacuate the flask under vacuum and then backfill with inert gas. Repeat this cycle three times to ensure a completely inert atmosphere.
-
For extra protection, wrap the cap and neck of the vial/flask with Parafilm®.
-
Store the container at -20°C in a dark location.
Protocol 2: Preparation and Short-Term Storage of a this compound Solution
Objective: To prepare a solution of this compound in a deoxygenated solvent for immediate or short-term use.
Materials:
-
This compound
-
Anhydrous, aprotic solvent (e.g., Dichloromethane, THF, Acetonitrile)
-
Schlenk flask or a round-bottom flask with a rubber septum
-
Inert gas supply (Argon or Nitrogen)
-
Syringes and needles
-
Cannula (for solvent transfer)
Procedure:
-
Solvent Deoxygenation (Freeze-Pump-Thaw Method):
-
Place the solvent in a robust round-bottom flask with a stopcock. Do not fill more than half full.
-
Freeze the solvent using a liquid nitrogen bath.
-
Once frozen, connect the flask to a high-vacuum line and evacuate for several minutes.
-
Close the stopcock to isolate the flask from the vacuum.
-
Allow the solvent to thaw. You will see gas bubbles being released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure the solvent is thoroughly deoxygenated.
-
-
Solution Preparation:
-
Weigh the desired amount of this compound in a pre-dried Schlenk flask under a positive pressure of inert gas.
-
Using a cannula or a syringe, transfer the deoxygenated solvent to the Schlenk flask containing the thiol.
-
Maintain a slight positive pressure of inert gas throughout the process.
-
-
Storage:
-
If the solution is for immediate use, it can be drawn directly from the flask using a syringe.
-
For short-term storage (no more than a few days), store the sealed flask at -20°C. Before use, allow the flask to warm to room temperature before opening to prevent condensation.
-
Visualizations
Caption: Oxidation pathway of this compound.
Caption: Recommended storage workflow for this compound.
Caption: Troubleshooting decision tree for experiments.
References
Technical Support Center: Optimizing Nucleophilic Substitution with 2,6-Dimethoxybenzenethiol
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and optimized protocols for nucleophilic substitution reactions involving 2,6-dimethoxybenzenethiol.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound as a nucleophile?
A1: The primary challenge is steric hindrance. The two methoxy groups in the ortho positions to the thiol group can physically block the sulfur atom, slowing down its reaction with electrophiles.[1][2] This often necessitates more forcing reaction conditions, such as higher temperatures or longer reaction times, compared to less substituted thiophenols. Another common issue is the oxidation of the thiol to form a disulfide dimer, which can be minimized by running the reaction under an inert atmosphere.
Q2: Why is a base necessary for this reaction?
A2: Thiols are generally good nucleophiles, but their conjugate bases, thiolates, are significantly more reactive.[3] Adding a base deprotonates the acidic thiol proton (pKa ≈ 10-11) to form the 2,6-dimethoxybenzenethiolate anion.[4] This greatly increases the nucleophilicity of the sulfur, accelerating the rate of the substitution reaction.[5]
Q3: How do the methoxy groups influence the reactivity of the thiol?
A3: The two methoxy groups have competing electronic and steric effects. Electronically, they are electron-donating groups, which can slightly decrease the acidity of the thiol proton. However, their most significant impact is steric hindrance, which can impede the approach of the electrophile to the sulfur nucleophile.[6] For nucleophilic aromatic substitution (SNAr) reactions where the thiol attacks an activated aryl halide, the electron-donating nature of the methoxy groups on the nucleophile enhances its reactivity.
Q4: What is the difference in reacting this compound with an alkyl halide versus an aryl halide?
A4: The reaction mechanism differs. With primary or secondary alkyl halides, the reaction typically proceeds via a concerted SN2 mechanism.[7] For reactions with activated aryl halides (e.g., those bearing electron-withdrawing groups), the mechanism is a nucleophilic aromatic substitution (SNAr), which involves a two-step addition-elimination process through a Meisenheimer complex intermediate.[8][9] SNAr reactions often require heating and are sensitive to the electronic properties of the aryl halide.[9]
Troubleshooting Guide
| Problem | Question | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Why is my reaction not proceeding to completion? | 1. Incomplete Deprotonation: The base may be too weak or used in insufficient quantity to fully generate the reactive thiolate. 2. Steric Hindrance: The bulky methoxy groups are slowing the reaction rate significantly.[2] 3. Low Reaction Temperature: The activation energy for the reaction, especially with hindered substrates, may not be overcome at the current temperature. | 1. Use a stronger base (e.g., NaH, K₂CO₃, or an alkoxide) and ensure at least one full equivalent is used.[5] 2. Increase the reaction temperature in increments of 10-20 °C. For very hindered substrates, refluxing in a higher-boiling solvent may be necessary. 3. Extend the reaction time. Monitor by TLC or LC-MS until starting material is consumed. |
| Side Product Formation | I'm observing an unexpected side product in my analysis. What could it be? | 1. Disulfide Formation: The thiol is oxidizing to form a 2,6-dimethoxyphenyl disulfide. This is common in the presence of air (oxygen). 2. Elimination (with alkyl halides): If using a secondary or bulky primary alkyl halide, the thiolate may act as a base, causing E2 elimination instead of SN2 substitution. | 1. Degas the solvent before use and run the reaction under an inert atmosphere (Nitrogen or Argon). 2. For alkyl halides prone to elimination, use a less-hindered primary alkyl halide if possible. Use a polar aprotic solvent (e.g., DMF, acetonitrile) to favor SN2 over E2. |
| Reaction is Very Slow | My reaction is proceeding, but at an impractically slow rate. How can I speed it up? | 1. Insufficient Heating: As noted, steric hindrance raises the activation energy. 2. Inappropriate Solvent: The solvent may not be optimal for the specific mechanism (SN2 vs. SNAr). Polar aprotic solvents (DMF, DMSO, acetonitrile) are generally effective as they solvate the cation of the base but leave the thiolate nucleophile "naked" and highly reactive. | 1. Switch to a higher-boiling solvent like DMF or DMAc and increase the temperature.[9] 2. Consider microwave-assisted synthesis, which can significantly reduce reaction times by efficiently heating the reaction mixture.[1] 3. For S-arylation, ensure the aryl halide is sufficiently activated with electron-withdrawing groups. If not, a transition-metal-catalyzed cross-coupling reaction may be a better strategy. |
Data Presentation: Reaction Conditions
Table 1: Representative Conditions for S-Alkylation of Thiols
| Thiol Substrate | Alkyl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | Benzyl chloride | K₂CO₃ | Water | Room Temp | 1 | >95 |
| Thiophenol | Benzyl bromide | Et₃N | Water | Room Temp | 1 | >95 |
| This compound | Benzyl bromide | NaH | DMF | Room Temp - 60 | 2 - 12 | Variable |
| 4-Methylthiophenol | 1-Bromobutane | TBAOH | Neat | 80 | 0.5 | 94 |
| Thiophenol | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | Reflux | 2 | 92 |
Note: Conditions for this compound are generalized. Due to steric hindrance, higher temperatures and longer reaction times may be required compared to unhindered thiophenols.[2]
Table 2: Representative Conditions for S-Arylation of Thiols (SNAr)
| Thiol Substrate | Aryl Halide | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Thiophenol | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMF | 100 | 1 | 98 |
| This compound | 1-Fluoro-4-nitrobenzene | K₂CO₃ | DMAc | 100 - 140 | 4 - 24 | Variable |
| 4-Chlorothiophenol | 2-Chloropyridine | K₂CO₃ | DMAc | Room Temp | 12 | 85 |
| Ethanethiol | 2,4-Dinitrochlorobenzene | NaHCO₃ | Ethanol | Reflux | 3 | 95 |
Note: SNAr reactions with this compound may require higher temperatures due to the steric hindrance impacting the nucleophilic attack on the aromatic ring.[9]
Experimental Protocols
Protocol 1: General Procedure for S-Alkylation with an Alkyl Halide
This protocol describes a general method for the SN2 reaction between this compound and a primary alkyl halide.
-
Preparation: To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Inert Atmosphere: Seal the flask with septa, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
-
Solvent Addition: Add anhydrous, degassed DMF (or another suitable polar aprotic solvent) via syringe to dissolve the thiol (concentration typically 0.1-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases. The solution should become homogeneous as the sodium thiolate salt forms.
-
Nucleophilic Substitution: Add the alkyl halide (1.0-1.2 eq) dropwise via syringe.
-
Heating and Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and cautiously quench by slow addition of water or saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: General Procedure for S-Arylation with an Activated Aryl Halide (SNAr)
This protocol outlines a general method for the SNAr reaction with an electron-deficient aryl halide.
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the activated aryl halide (e.g., 1-fluoro-4-nitrobenzene, 1.0 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Inert Atmosphere: Seal the flask and purge with an inert gas (Nitrogen or Argon).
-
Solvent Addition: Add anhydrous, degassed DMAc (or DMF) via syringe (concentration typically 0.1-0.5 M).
-
Heating and Monitoring: Heat the reaction mixture to 100-120 °C. The reaction is typically slower than S-alkylation due to steric hindrance. Monitor progress by TLC or LC-MS. If the reaction is slow, the temperature can be cautiously increased.
-
Workup: After completion, cool the reaction to room temperature. Filter off the inorganic base and wash the solid with a small amount of ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel, dilute with water, and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude diaryl sulfide by flash column chromatography or recrystallization.
Visualizations
Caption: Troubleshooting workflow for common issues.
Caption: Mechanisms for S-Alkylation and S-Arylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. youtube.com [youtube.com]
- 5. sid.ir [sid.ir]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. Newman-Kwart Rearrangement [organic-chemistry.org]
- 9. Nucleophilic Aromatic Substitution of Heteroaryl Halides with Thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
Challenges in the synthesis of 2,6-Dimethoxybenzenethiol from 2,6-dimethoxyphenol
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dimethoxybenzenethiol from 2,6-dimethoxyphenol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for preparing this compound from 2,6-dimethoxyphenol?
A1: The most common and established method is a three-step process involving the Newman-Kwart rearrangement.[1][2] The sequence is as follows:
-
O-Aryl Thiocarbamate Formation: 2,6-dimethoxyphenol is reacted with a thiocarbamoyl chloride, typically N,N-dimethylthiocarbamoyl chloride, in the presence of a base to form O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate.
-
Newman-Kwart Rearrangement: The O-aryl thiocarbamate is heated to a high temperature, inducing an intramolecular rearrangement to the S-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate.[2]
-
Hydrolysis: The S-aryl thiocarbamate is then hydrolyzed under basic conditions to yield the final product, this compound.[2]
Q2: Why is the Newman-Kwart rearrangement challenging for 2,6-dimethoxyphenol derivatives?
A2: The primary challenge stems from steric hindrance. The two methoxy groups in the ortho positions of the phenol create a sterically hindered environment, which can slow down the rate of the rearrangement.[1] Consequently, very high temperatures are often required to overcome the activation energy for this reaction.[2]
Q3: What are the typical reaction temperatures for the Newman-Kwart rearrangement of O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate?
A3: Due to the steric hindrance and electron-donating nature of the methoxy groups, the thermal Newman-Kwart rearrangement of O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate typically requires high temperatures, often in the range of 250-300 °C.[2] Microwave synthesis is a modern technique that can be employed to safely and efficiently reach these temperatures.
Q4: Are there milder alternatives to the high-temperature Newman-Kwart rearrangement?
A4: Yes, several modern methods allow the rearrangement to proceed under milder conditions. These include palladium-catalyzed rearrangements, which can occur at temperatures around 100 °C, and photoredox-catalyzed reactions that can be performed at ambient temperatures.[2][3][4] These methods can be particularly useful if the substrate is sensitive to high temperatures.
Q5: What are common side reactions during this synthesis?
A5: Potential side reactions include:
-
During O-Aryl Thiocarbamate Formation: Incomplete reaction leading to residual starting phenol.
-
During Newman-Kwart Rearrangement: At very high temperatures, thermal decomposition of the starting material or product can occur.
-
During Hydrolysis: Incomplete hydrolysis can leave residual S-aryl thiocarbamate. Oxidation of the final thiophenol product to the corresponding disulfide can also occur, especially if exposed to air.
Q6: How can I monitor the progress of the Newman-Kwart rearrangement?
A6: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Gas Chromatography-Mass Spectrometry (GC-MS). By comparing the reaction mixture to the starting O-aryl thiocarbamate, the formation of the S-aryl thiocarbamate product can be tracked.
Troubleshooting Guide
| Observation/Problem | Potential Cause | Suggested Solution |
| Low or no formation of O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate (Step 1) | Incomplete deprotonation of 2,6-dimethoxyphenol. | Use a stronger base (e.g., sodium hydride) in an anhydrous solvent (e.g., THF, DMF). Ensure the base is fresh and used in a slight excess. |
| Inactive N,N-dimethylthiocarbamoyl chloride. | Use a fresh bottle of the reagent. | |
| Low yield in Newman-Kwart rearrangement (Step 2) | Reaction temperature is too low. | Gradually increase the reaction temperature. Consider using a high-boiling point solvent like diphenyl ether or employing microwave heating to safely achieve higher temperatures. |
| Reaction time is too short. | Extend the reaction time and monitor the progress by TLC or GC-MS. | |
| Thermal decomposition of starting material or product. | If decomposition is observed at high temperatures, consider using a palladium-catalyzed or photoredox-catalyzed method which operates under milder conditions.[2][3][4] | |
| Formation of multiple products during rearrangement | Presence of impurities catalyzing side reactions. | Ensure the O-aryl thiocarbamate starting material is purified before the rearrangement step. Degas the solvent to remove oxygen. |
| Incomplete hydrolysis of S-aryl thiocarbamate (Step 3) | Insufficient base or short reaction time. | Increase the concentration of the base (e.g., KOH or NaOH) and/or extend the reaction time. Heating the hydrolysis mixture can also increase the rate. |
| Formation of disulfide byproduct in the final product | Oxidation of the thiophenol. | Perform the hydrolysis and work-up under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. If disulfide is formed, it can potentially be reduced back to the thiol. |
Quantitative Data Summary
The following table summarizes representative reaction conditions and yields for the synthesis of this compound. Please note that optimal conditions may vary depending on the specific experimental setup and scale.
| Step | Reactants | Reagents/Solvent | Temperature | Time | Yield |
| 1. O-Aryl Thiocarbamate Formation | 2,6-dimethoxyphenol, N,N-dimethylthiocarbamoyl chloride | Sodium hydride, DMF | 0 °C to RT | 2-4 h | >90% |
| 2. Newman-Kwart Rearrangement | O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate | Diphenyl ether (solvent) or neat (microwave) | 250-300 °C | 30-60 min | 80-95% |
| 3. Hydrolysis | S-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate | KOH, Ethanol/Water | Reflux | 4-8 h | >90% |
Experimental Protocols
Step 1: Synthesis of O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF under a nitrogen atmosphere at 0 °C, add a solution of 2,6-dimethoxyphenol (1.0 eq) in anhydrous DMF dropwise.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour until gas evolution ceases.
-
Cool the reaction mixture back to 0 °C and add N,N-dimethylthiocarbamoyl chloride (1.1 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, carefully quench the reaction by pouring it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Step 2: Newman-Kwart Rearrangement to S-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate
Method A: Thermal Rearrangement
-
Place the purified O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate in a round-bottom flask equipped with a reflux condenser under a nitrogen atmosphere.
-
Heat the neat solid or a solution in a high-boiling point solvent (e.g., diphenyl ether) to 250-300 °C.
-
Maintain this temperature and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 30-60 minutes).
-
Cool the reaction mixture to room temperature. If a solvent was used, it can be removed by vacuum distillation.
-
The crude product can be purified by column chromatography on silica gel.
Method B: Microwave-Assisted Rearrangement
-
Place the O-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate in a microwave-safe reaction vessel.
-
Heat the sample in a microwave reactor to the desired temperature (e.g., 280 °C) and hold for the optimized time (e.g., 15-30 minutes).
-
After cooling, the crude product can be purified by column chromatography.
Step 3: Hydrolysis to this compound
-
Dissolve the S-(2,6-dimethoxyphenyl) N,N-dimethylthiocarbamate in a mixture of ethanol and aqueous potassium hydroxide (e.g., 20% KOH).
-
Heat the mixture to reflux and stir for 4-8 hours under a nitrogen atmosphere. Monitor the reaction by TLC until the starting material has disappeared.
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., 2M HCl) to a pH of ~2-3.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by vacuum distillation or column chromatography if necessary.
Visualizations
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow.
References
Technical Support Center: Stabilizing 2,6-Dimethoxybenzenethiol in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on stabilizing 2,6-dimethoxybenzenethiol in solution. The following sections offer troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address common challenges encountered during its use.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and use of this compound solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Rapid yellowing or discoloration of the solution | Oxidation of the thiol group to form the corresponding disulfide, bis(2,6-dimethoxyphenyl) disulfide, or other colored degradation products. | - Ensure the solvent is thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) before preparing the solution. - Prepare solutions fresh and use them as quickly as possible. - Store the solution under an inert atmosphere. |
| Low or inconsistent yields in reactions | Degradation of the this compound starting material in the reaction solvent or under the reaction conditions. | - Verify the purity of the this compound before use. - Conduct a stability study of the compound under the specific reaction conditions (solvent, temperature, other reagents) to isolate the cause of degradation.[1] - Consider using a more stable, anhydrous, and deoxygenated aprotic solvent. |
| Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC) | Formation of degradation products, most commonly the disulfide dimer. | - Analyze the unexpected peaks using mass spectrometry (MS) to identify their structures. This can confirm the degradation pathway. - Optimize storage and handling conditions to minimize degradation (see FAQs). |
| Visible precipitate or cloudiness in the solution | The disulfide degradation product may have lower solubility in the chosen solvent compared to the thiol. | - Filter the solution using a syringe filter compatible with the solvent. - For future prevention, strictly adhere to inert atmosphere handling and storage procedures. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The primary degradation pathway for this compound, like other thiols, is oxidation. The thiol group (-SH) is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-), resulting in the dimer bis(2,6-dimethoxyphenyl) disulfide. This process can be catalyzed by oxygen, trace metal ions, and exposure to light.[1] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[1]
Q2: What are the ideal storage conditions for neat this compound?
A2: To minimize oxidation, neat this compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place.
Q3: Is it advisable to store this compound in solution?
A3: Long-term storage of this compound in solution is generally not recommended due to its susceptibility to oxidation. If short-term storage is necessary, the solution should be prepared with a deoxygenated, anhydrous aprotic solvent and stored at low temperatures (e.g., 2-8°C or -20°C) under an inert atmosphere. Solutions should ideally be prepared fresh before use.
Q4: Which solvents are recommended for dissolving this compound?
A4: While specific stability data is limited, anhydrous and deoxygenated aprotic solvents are generally preferred to minimize oxidation. Suitable solvents include tetrahydrofuran (THF), dichloromethane (DCM), and acetonitrile (ACN).[1] Protic solvents may facilitate oxidation and should be used with caution.[1]
Q5: How can I monitor the stability of my this compound solution?
A5: The stability of the solution can be monitored using several analytical techniques[1]:
-
High-Performance Liquid Chromatography (HPLC): To track the decrease in the concentration of the parent compound and the emergence of degradation products over time.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify the parent thiol and any volatile degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To observe structural changes in the molecule, which can help identify degradation products.
Experimental Protocols
Protocol 1: General Procedure for Handling and Preparing Solutions of this compound under an Inert Atmosphere
This protocol describes the steps for safely handling this compound and preparing solutions to minimize oxidation.
Materials:
-
This compound
-
Anhydrous, deoxygenated aprotic solvent (e.g., THF, DCM, ACN)
-
Schlenk flask or vial with a septum-sealed cap
-
Inert gas source (Argon or Nitrogen) with a manifold
-
Syringes and needles
-
Standard laboratory glassware (dried in an oven)
Procedure:
-
Inerting the Glassware: Dry the Schlenk flask or vial in an oven and allow it to cool under a stream of inert gas.
-
Solvent Degassing: Deoxygenate the solvent by sparging with a gentle stream of inert gas for at least 30 minutes.
-
Weighing and Transfer: In a glovebox or under a positive pressure of inert gas, weigh the desired amount of this compound and transfer it to the prepared Schlenk flask or vial.
-
Solvent Addition: Using a syringe, transfer the deoxygenated solvent to the flask containing the thiol to achieve the desired concentration.
-
Sealing and Storage: Securely seal the flask or vial. If using a Schlenk flask, close the stopcock. Wrap the cap and any joints with Parafilm® for additional protection. Store the solution under appropriate conditions (cool, dark, and under an inert atmosphere).
Protocol 2: HPLC Method for Assessing the Stability of this compound in Solution
This protocol provides a general method to quantify the degradation of this compound over time.
Materials:
-
Prepared solution of this compound (from Protocol 1)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Appropriate mobile phase (e.g., a gradient of acetonitrile and water)
-
Autosampler vials with septa
Procedure:
-
Initial Analysis (Time 0): Immediately after preparing the solution, inject an aliquot into the HPLC system to determine the initial peak area of this compound.
-
Sample Storage: Divide the remaining solution into several sealed autosampler vials under an inert atmosphere and store them under the desired experimental conditions (e.g., room temperature, 4°C).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), retrieve a vial and inject an aliquot into the HPLC.
-
Data Analysis: For each time point, record the peak area of this compound and any new peaks that appear. Calculate the percentage of the remaining thiol relative to the initial "time 0" sample.
Data Presentation
The following table is a template for researchers to record their quantitative data from stability studies.
Table 1: Stability of this compound in Solution over Time
| Time (hours) | Storage Condition | Solvent | Concentration (mg/mL) | Remaining this compound (%) | Peak Area of Disulfide (if applicable) | Observations |
| 0 | - | 100 | 0 | Clear solution | ||
| 1 | ||||||
| 2 | ||||||
| 4 | ||||||
| 8 | ||||||
| 24 |
Visualizations
Caption: Potential oxidative degradation pathway of this compound.
Caption: Experimental workflow for assessing the stability of this compound.
References
Troubleshooting low conversion rates in reactions involving 2,6-Dimethoxybenzenethiol
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 2,6-Dimethoxybenzenethiol. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help you navigate your experiments and overcome challenges related to low conversion rates and other common issues.
Frequently Asked Questions (FAQs)
Q1: My reaction with this compound is showing very low or no conversion. What are the most common causes?
Low conversion rates in reactions involving this compound can often be attributed to a few key factors:
-
Oxidation of the Thiol: Thiols are highly susceptible to oxidation, which leads to the formation of a disulfide dimer (2,2',6,6'-tetramethoxy-1,1'-disulfanediyldibenzene). This is a very common cause of reduced yield as it consumes the starting material.
-
Incomplete Deprotonation: For many reactions, especially nucleophilic substitutions, the thiol must be converted to the more nucleophilic thiolate anion. Incomplete deprotonation due to an insufficiently strong base or the presence of protic impurities (like water) can significantly hinder the reaction.
-
Poor Reactivity of the Electrophile: In coupling reactions, the electrophile (e.g., an aryl halide) may not be sufficiently activated. Electron-withdrawing groups on the electrophile can enhance reactivity.
-
Suboptimal Reaction Conditions: Factors such as temperature, solvent, and reaction time play a crucial role. The activation energy for the reaction may not be met if the temperature is too low.
-
Degradation of Reactants or Products: Harsh reaction conditions, such as excessively high temperatures, can lead to the decomposition of either the starting materials or the desired product.
Q2: I'm observing a significant amount of a byproduct that I suspect is the disulfide. How can I prevent its formation?
The formation of the disulfide byproduct is a primary pathway for yield loss.[1] Here are the most effective strategies to minimize this side reaction:
-
Maintain an Inert Atmosphere: The most critical step is to rigorously exclude oxygen from your reaction. This can be achieved by working under an inert atmosphere of nitrogen or argon.[1] Purge the reaction vessel with inert gas before adding reagents and maintain a positive pressure throughout the experiment.
-
Use Deoxygenated Solvents: Ensure that all solvents are thoroughly deoxygenated before use.[1] This can be done by sparging with an inert gas for 15-30 minutes or by using a freeze-pump-thaw technique.
-
Control the pH: Keeping the reaction mixture at a lower pH can sometimes reduce the rate of oxidation, although this needs to be balanced with the requirement for deprotonation to the reactive thiolate.
Q3: What are the recommended starting conditions for a nucleophilic aromatic substitution (SNAr) reaction with this compound?
For a typical SNAr reaction involving the coupling of this compound with an aryl halide, the following conditions can be a good starting point.
| Parameter | Recommended Condition | Notes |
| Base | K₂CO₃ (1.5 - 2.0 eq) or NaH (1.2 eq) | K₂CO₃ is a milder base, while NaH is stronger and requires strictly anhydrous conditions. |
| Solvent | Anhydrous DMF or DMSO | These polar aprotic solvents are effective for SNAr reactions. |
| Temperature | Room Temperature to 80 °C | Start at room temperature and gently heat if the reaction is sluggish. Monitor for decomposition at higher temperatures. |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial to prevent disulfide formation. |
| Reactant Ratio | 1.0 eq this compound : 1.1-1.2 eq Electrophile | A slight excess of the electrophile can help drive the reaction to completion. |
Q4: How can I monitor the progress of my reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside your starting materials (this compound and the electrophile) to visualize the consumption of reactants and the formation of the product. For more quantitative analysis, Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can be employed.
Q5: I have multiple spots on my TLC plate, making purification difficult. What could be the cause and how can I resolve this?
The presence of multiple spots on a TLC plate suggests a complex reaction mixture, which could be due to:
-
Side Reactions: Besides disulfide formation, other side reactions may be occurring.
-
Decomposition: Starting materials or the product might be decomposing under the reaction conditions.
-
Impure Starting Materials: Ensure the purity of your this compound and other reactants before starting the reaction.
To address this, you can:
-
Optimize Reaction Conditions: Try running the reaction at a lower temperature or for a shorter duration.
-
Use a Milder Base: If using a very strong base, consider switching to a milder one to reduce side reactions.
-
Purify Starting Materials: If the purity of your reactants is questionable, purify them before use.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and solving low conversion rates in your reactions involving this compound.
Problem: Low or No Product Formation
Caption: Troubleshooting workflow for low conversion rates.
Experimental Protocols
General Protocol for Thioether Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This protocol provides a general procedure for the synthesis of an aryl thioether from this compound and an activated aryl halide.
Materials:
-
This compound (1.0 eq)
-
Activated Aryl Halide (e.g., 4-fluoronitrobenzene) (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Deionized water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DMF.
-
Add potassium carbonate to the solution and stir the mixture at room temperature for 30 minutes to facilitate the formation of the thiolate.
-
Add the activated aryl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, the temperature can be gradually increased to 50-80 °C.
-
Upon completion (as indicated by TLC), cool the reaction to room temperature and quench by adding deionized water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for SNAr reaction.
References
Removal of impurities from commercial 2,6-Dimethoxybenzenethiol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2,6-Dimethoxybenzenethiol. The following sections address common issues related to impurities and their removal, offering detailed experimental protocols and data presentation to assist in achieving high-purity material for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis and storage. The most probable impurities include:
-
2,6-Dimethoxyphenol: The precursor phenol used in the synthesis.
-
Bis(2,6-dimethoxyphenyl) disulfide: Formed by the oxidation of the thiol, a common issue with thiophenols.
-
Incompletely methylated phenols: Such as 2-hydroxy-6-methoxybenzenethiol, arising from the synthesis of the precursor 2,6-dimethoxyphenol from pyrogallol.
-
Residual solvents: Solvents used during synthesis and purification.
-
O-aryl thiocarbamate: If the Newman-Kwart rearrangement is used for synthesis, this represents an incompletely rearranged intermediate.[1][2][3]
Q2: How can I assess the purity of my this compound sample?
A2: The purity of your sample can be assessed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify and quantify impurities by comparing the integrals of characteristic peaks of the product and the impurities.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is excellent for separating volatile components and identifying them based on their mass-to-charge ratio.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to separate the main component from less volatile impurities.
Q3: My this compound has a slight yellow tint. Is this an indication of impurity?
A3: Yes, a yellow tint often indicates the presence of the corresponding disulfide, bis(2,6-dimethoxyphenyl) disulfide, which is formed upon oxidation of the thiol by atmospheric oxygen. Pure this compound is typically a colorless oil or a white solid.
Q4: Can I use the commercial this compound as-is for my reaction?
A4: The suitability of using the commercial material directly depends on the sensitivity of your reaction to the potential impurities. For reactions sensitive to phenols or requiring precise stoichiometry, purification is highly recommended to ensure reproducibility and high yields.
Troubleshooting Purification
This section provides guidance on common issues encountered during the purification of this compound.
Issue 1: Product appears to be degrading during column chromatography.
-
Symptom: Streaking on the TLC plate, formation of a yellow band on the column, or isolation of a product that is less pure than the starting material.
-
Cause: Thiols are susceptible to oxidation on silica gel, which can be slightly acidic.
-
Solution:
-
Use deactivated silica gel: Prepare a slurry of silica gel in your eluent and add 1-2% triethylamine.
-
Use an alternative stationary phase: Acidic or neutral alumina can be less prone to causing oxidation.
-
Deoxygenate solvents: Bubble an inert gas like nitrogen or argon through your mobile phase for 15-30 minutes before use to remove dissolved oxygen.
-
Work quickly: Minimize the time the compound spends on the column.
-
Issue 2: Poor separation of this compound from a non-polar impurity.
-
Symptom: Overlapping spots on TLC and co-elution during column chromatography.
-
Cause: The impurity has a polarity very similar to the product.
-
Solution:
-
Optimize the solvent system: Use a less polar solvent system to increase the separation on the TLC plate. A good starting point is a mixture of hexane and ethyl acetate. Aim for an Rf value of 0.2-0.3 for the product.
-
Try a different solvent system: Consider using a solvent system with a different selectivity, such as dichloromethane/hexane.
-
Recrystallization: If the impurity is present in a small amount, recrystallization may be a more effective purification method.
-
Issue 3: The compound "oils out" during recrystallization.
-
Symptom: Formation of an oil instead of solid crystals upon cooling the recrystallization solution.
-
Cause: The solution is too concentrated, or the cooling is too rapid.
-
Solution:
-
Reheat the solution: Add a small amount of the primary (good) solvent to the hot solution until the oil redissolves.
-
Slow cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.
-
Scratch the flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface to induce crystallization.
-
Seed crystals: If available, add a small crystal of the pure compound to the cooled solution.
-
Purification Protocols
Protocol 1: Flash Column Chromatography
This protocol is suitable for removing both more polar and less polar impurities.
Experimental Workflow:
Caption: Workflow for flash column chromatography purification.
Methodology:
-
Stationary Phase Preparation: Prepare a slurry of silica gel (230-400 mesh) in the chosen mobile phase. To prevent oxidation, consider adding 1% triethylamine to the eluent.
-
Column Packing: Pack a glass column with the silica gel slurry.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry silica onto the top of the column.
-
Elution: Begin elution with a non-polar solvent system, such as 95:5 hexane/ethyl acetate. The polarity can be gradually increased as needed.
-
Fraction Collection: Collect fractions and monitor the elution by thin-layer chromatography (TLC).
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield the purified this compound.
Protocol 2: Recrystallization
This method is effective for removing small amounts of impurities when the product is a solid at room temperature.
Logical Relationship for Solvent Selection:
References
Safe handling and disposal procedures for 2,6-Dimethoxybenzenethiol
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with 2,6-Dimethoxybenzenethiol?
A1: While specific toxicity data for this compound is limited, aromatic thiols as a class of compounds are known for several hazards. Users should assume the compound may cause skin and eye irritation.[1] Inhalation of dust or vapors may also cause respiratory tract irritation. A significant characteristic of most thiols is their extremely strong and unpleasant odor, which can be detected at very low concentrations and may cause nausea or headaches.[2]
Q2: What personal protective equipment (PPE) is required when handling this compound?
A2: Appropriate PPE is crucial for the safe handling of this compound. The following should be worn at all times:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A lab coat.
-
Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.[3]
Q3: How should I properly store this compound?
A3: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[3] Due to the potential for oxidation of thiols, storing under an inert atmosphere (e.g., nitrogen or argon) can help maintain the compound's integrity.[4]
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, bases, acid anhydrides, and acid chlorides. Thiols can be readily oxidized and may react vigorously with these substances.
Q5: What is the proper procedure for disposing of this compound waste?
A5: All waste containing this compound, including contaminated labware and cleaning materials, must be treated as hazardous waste.[5] A common and effective method for neutralizing the odor and reactivity of thiols is to oxidize them with a bleach solution (sodium hypochlorite) to form less volatile and non-odorous sulfonic acids.[3] The resulting solution should then be collected in a designated hazardous waste container and disposed of through your institution's EHS-approved waste management program.[5] Never pour this compound or its waste down the drain.[6]
Troubleshooting Guides
Issue: A strong, unpleasant odor is detected in the laboratory.
-
Possible Cause: A spill has occurred, or the container is not properly sealed.
-
Solution:
-
Ensure all work with this compound is being conducted in a certified chemical fume hood with the sash at the appropriate height.
-
Check that the container cap is tightly sealed. If necessary, wrap the cap with Parafilm®.
-
If a spill has occurred, follow the spill cleanup procedure outlined below.
-
Inform others in the laboratory of the potential odor source.
-
Issue: The solid this compound has discolored or appears clumpy.
-
Possible Cause: The compound may have been exposed to air or moisture, leading to oxidation and the formation of disulfides.
-
Solution:
-
For experiments sensitive to impurities, it is recommended to use a fresh, unopened container of the chemical.
-
To prevent future degradation, ensure the container is tightly sealed after each use and consider flushing the headspace with an inert gas like nitrogen or argon before sealing.
-
Data Presentation
| Property | Value | Source |
| CAS Number | 26163-11-1 | [7] |
| Molecular Formula | C₈H₁₀O₂S | [7][8] |
| Molecular Weight | 170.23 g/mol | [7] |
| Melting Point | 85-88 °C |
Experimental Protocols
Representative Experimental Protocol: S-Alkylation of this compound
This protocol describes a general procedure for the S-alkylation of this compound to form a thioether. This is a common reaction for thiols and serves as a representative experimental workflow.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., anhydrous N,N-dimethylformamide (DMF))
-
Deionized water
-
Extraction solvent (e.g., ethyl acetate)
-
Brine solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas supply (nitrogen or argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous DMF.
-
Add potassium carbonate (1.5 equivalents) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture.
-
Continue to stir the reaction at room temperature and monitor its progress using thin-layer chromatography (TLC).
-
Upon completion of the reaction (as indicated by the disappearance of the starting thiol on TLC), quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. Thiols | Safety Services - UCL – University College London [ucl.ac.uk]
- 3. research.columbia.edu [research.columbia.edu]
- 4. reddit.com [reddit.com]
- 5. faculty.washington.edu [faculty.washington.edu]
- 6. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 7. 26163-11-1|this compound|BLD Pharm [bldpharm.com]
- 8. 26163-11-1|this compound| Ambeed [ambeed.com]
Optimizing temperature and catalyst loading for 2,6-Dimethoxybenzenethiol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 2,6-dimethoxybenzenethiol. The following information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to prepare this compound?
A1: Two common and effective methods for the synthesis of this compound are the reduction of 2,6-dimethoxybenzenesulfonyl chloride and the copper-catalyzed coupling of a suitable aryl halide with a sulfur source.[1][2]
Q2: My reaction to synthesize this compound is sluggish or shows low conversion. What are the likely causes and solutions?
A2: Low conversion can be due to several factors. For the reduction of 2,6-dimethoxybenzenesulfonyl chloride, the zinc dust may be of low activity. Pre-activation of zinc with dilute HCl is recommended. For copper-catalyzed reactions, the catalyst may be deactivated. Ensure anhydrous and oxygen-free conditions, and consider using a ligand to stabilize the copper catalyst. Insufficient temperature can also be a cause; gradually increasing the reaction temperature while monitoring for product formation and decomposition is advisable.
Q3: I am observing a significant amount of disulfide byproduct in my reaction. How can I minimize its formation?
A3: The formation of the corresponding disulfide is a common side reaction, primarily caused by the oxidation of the thiol product.[3] To mitigate this, it is crucial to maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup.[3] Using degassed solvents can also help. If disulfide formation is still an issue, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added during the workup.
Q4: What are the best practices for purifying this compound?
A4: Purification is typically achieved by flash column chromatography on silica gel. Due to the potential for oxidation on silica, it is advisable to use deoxygenated solvents and work relatively quickly. The product can also be sensitive to acid, so neutralization of the crude product before chromatography may be necessary.
Q5: Can you recommend a starting point for optimizing the temperature in my reaction?
A5: For the reduction of a sulfonyl chloride with zinc, a starting temperature of around 50-55°C is a reasonable starting point. For copper-catalyzed C-S coupling reactions, a higher temperature, typically in the range of 90-140°C, is often required.[1] It is always best to start at a lower temperature and gradually increase it, monitoring the reaction progress by a suitable technique like TLC or LC-MS.
Troubleshooting Guides
Problem 1: Low or No Yield in the Synthesis of this compound
| Possible Cause | Suggested Solution |
| Inactive Reducing Agent (Zinc Dust) | Activate the zinc dust by stirring it in dilute HCl for a few minutes, followed by washing with water, ethanol, and ether, and then drying under vacuum. |
| Deactivated Catalyst (Copper-catalyzed reactions) | Ensure all reagents and solvents are anhydrous and the reaction is performed under a strict inert atmosphere. Consider adding a ligand, such as a phenanthroline or a diamine, to stabilize the copper catalyst. |
| Insufficient Reaction Temperature | Gradually increase the reaction temperature in increments of 10°C and monitor the reaction progress. Be cautious of potential decomposition at higher temperatures. |
| Poor Quality Starting Materials | Verify the purity of the starting materials (e.g., 2,6-dimethoxybenzenesulfonyl chloride or the corresponding aryl halide) by NMR or other analytical techniques. |
Problem 2: Formation of Disulfide Byproduct
| Possible Cause | Suggested Solution |
| Oxidation of the Thiol Product | Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction and workup.[3] Use solvents that have been degassed by sparging with an inert gas. |
| Air Exposure During Workup | Minimize the exposure of the reaction mixture to air during extraction and purification steps. Work quickly and keep solutions under an inert atmosphere whenever possible. |
| Presence of Oxidizing Agents | Ensure that no oxidizing impurities are present in the starting materials or solvents. |
Data Presentation
Table 1: Illustrative Reaction Conditions for the Synthesis of Aryl Thiols
Note: This data is based on analogous systems and should be used as a starting point for optimization.
| Method | Starting Material | Reagents | Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Typical Yield (%) | Reference |
| Reduction | 2,5-Dimethoxybenzenesulfonyl chloride | Zinc dust, H₂SO₄, THF | - | - | 50-55 | High | [4] |
| C-S Coupling | Aryl Iodide | Sulfur powder, K₂CO₃ | CuI | 10 | 90 | Good to Excellent | [1] |
| C-S Coupling | Aryl Iodide | Thiophenol | K₂CO₃ | CuI | Room Temp - 100 | Good to Excellent | [5] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 2,6-Dimethoxybenzenesulfonyl Chloride (Illustrative)
This protocol is adapted from the synthesis of 2,5-dimethoxythiophenol.[4]
Materials:
-
2,6-Dimethoxybenzenesulfonyl chloride
-
Zinc dust (activated)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Tetrahydrofuran (THF), anhydrous
-
Methylene chloride (CH₂Cl₂)
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve 2,6-dimethoxybenzenesulfonyl chloride (1.0 eq) in THF.
-
Carefully add a mixture of concentrated H₂SO₄ and water.
-
Add activated zinc dust (approx. 4.0 eq) portion-wise to the stirred solution, maintaining the temperature between 50-55°C.
-
After the addition is complete, continue stirring at room temperature overnight.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Work up the reaction mixture by adding water and extracting with methylene chloride.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of this compound (General Approach)
This protocol is a general representation based on copper-catalyzed C-S coupling reactions.[1]
Materials:
-
2-Iodo-1,3-dimethoxybenzene (or corresponding bromide)
-
Sulfur powder
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Sodium borohydride (NaBH₄) or Triphenylphosphine (PPh₃) for reduction
-
Dioxane
-
Hydrochloric acid (HCl)
Procedure:
-
To a dry flask under an inert atmosphere, add 2-iodo-1,3-dimethoxybenzene (1.0 eq), sulfur powder (3.0 eq), CuI (0.1 eq), and K₂CO₃ (2.0 eq).
-
Add anhydrous DMF and heat the mixture to 90°C.
-
Stir the reaction until the aryl iodide is consumed (monitor by TLC or GC-MS).
-
Cool the reaction mixture. For the reduction step, either:
-
Add NaBH₄ (3.0 eq) and stir at 40°C for 5 hours.
-
Add PPh₃ (3.0 eq), dioxane, water, and concentrated HCl and stir at 40°C for 5 hours.
-
-
After the reduction is complete, perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography.
Mandatory Visualizations
Caption: General experimental workflows for the synthesis of this compound.
Caption: A decision tree for troubleshooting the formation of disulfide byproducts.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thiophenol synthesis by C-S coupling or substitution [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. prepchem.com [prepchem.com]
- 5. Thiolate-assisted copper(i) catalyzed C–S cross coupling of thiols with aryl iodides: scope, kinetics and mechanism - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Comparative Analysis of the Reactivity of 2,6-Dimethoxybenzenethiol and Benzenethiol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2,6-dimethoxybenzenethiol and benzenethiol. The introduction of two methoxy groups at the ortho positions of the benzene ring significantly alters the electronic and steric environment of the thiol functional group, leading to notable differences in acidity, nucleophilicity, and susceptibility to oxidation. This document summarizes key reactivity parameters, provides detailed experimental protocols for representative reactions, and visualizes the underlying chemical principles.
Executive Summary
Benzenethiol is a fundamental aromatic thiol widely utilized in organic synthesis. In contrast, this compound, with its two ortho-methoxy substituents, presents a different reactivity profile. The electron-donating nature of the methoxy groups is expected to decrease the acidity of the thiol proton and enhance the nucleophilicity of the corresponding thiolate. However, the pronounced steric hindrance imposed by these bulky ortho groups often dominates, leading to a significant reduction in reaction rates for processes where the sulfur atom is the reaction center.
Data Presentation: A Quantitative Comparison
While direct experimental data for this compound is limited in the literature, we can infer its properties based on established principles of physical organic chemistry and data from related compounds.
| Property | Benzenethiol | This compound (Predicted) | Key Influencing Factors |
| pKa | ~6.6 | > 6.6 | The two electron-donating methoxy groups increase the electron density on the aromatic ring, destabilizing the thiolate anion and thus decreasing the acidity (higher pKa). |
| Nucleophilicity | Moderate | Potentially higher intrinsic nucleophilicity, but sterically hindered. | The electron-donating methoxy groups increase the nucleophilicity of the sulfur atom. However, the ortho substituents create significant steric hindrance, which can dramatically reduce the effective nucleophilicity in many reactions. |
| Oxidation Potential | Readily oxidized to diphenyl disulfide | Expected to be more readily oxidized (lower potential) | The electron-rich aromatic ring in this compound is more susceptible to oxidation. |
| Steric Hindrance | Low | High | The two bulky methoxy groups in the ortho positions significantly shield the sulfur atom, impeding the approach of reactants. |
Reactivity Analysis
Acidity
The acidity of a thiol is determined by the stability of its conjugate base, the thiolate anion. Electron-withdrawing groups on the aromatic ring stabilize the negative charge of the thiolate, increasing acidity (lower pKa). Conversely, electron-donating groups destabilize the anion, leading to decreased acidity (higher pKa). The two methoxy groups in this compound are electron-donating through resonance, which is expected to make it a weaker acid than benzenethiol.
Nucleophilic Substitution Reactions
In nucleophilic substitution reactions, the thiolate anion acts as the nucleophile. The increased electron density on the sulfur atom of the 2,6-dimethoxybenzenethiolate anion would suggest enhanced intrinsic nucleophilicity compared to the benzenethiolate anion. However, the steric bulk of the two ortho-methoxy groups presents a significant barrier to the approach of an electrophile. This steric hindrance is often the dominant factor, leading to significantly lower reaction rates for this compound in SN2 and other substitution reactions where the nucleophile directly attacks a sterically accessible carbon atom.
Oxidation Reactions
Thiols can be oxidized to disulfides. The electron-rich nature of the aromatic ring in this compound makes it more susceptible to oxidation compared to benzenethiol. Therefore, it is expected to have a lower oxidation potential and react more readily with oxidizing agents.
Experimental Protocols
Determination of Thiol pKa by UV-Vis Spectrophotometry
Objective: To determine the acid dissociation constant (pKa) of a thiol.
Principle: The absorbance of the thiolate anion is monitored at a specific wavelength as a function of pH. The pKa is the pH at which the concentrations of the thiol and thiolate are equal.
Materials:
-
Thiol (Benzenethiol or this compound)
-
Buffer solutions of varying pH (e.g., phosphate and borate buffers)
-
UV-Vis Spectrophotometer
-
pH meter
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the thiol in a suitable solvent (e.g., ethanol).
-
Prepare a series of buffer solutions with known pH values spanning the expected pKa range.
-
For each pH value, add a small aliquot of the thiol stock solution to the buffer in a cuvette to a final concentration of approximately 0.1 mM.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the thiolate anion (around 240-260 nm).
-
Plot the absorbance versus pH.
-
The pKa is determined as the pH at the midpoint of the resulting sigmoidal curve.
Comparative Nucleophilic Aromatic Substitution (SNAr)
Objective: To compare the reactivity of benzenethiol and this compound in a nucleophilic aromatic substitution reaction.
Materials:
-
Benzenethiol
-
This compound
-
1-Fluoro-2,4-dinitrobenzene
-
Potassium carbonate (K2CO3)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
TLC plates
-
NMR spectrometer
Procedure:
-
In two separate round-bottom flasks, dissolve 1-fluoro-2,4-dinitrobenzene (1.0 mmol) in DMF (10 mL).
-
To one flask, add benzenethiol (1.1 mmol) and to the other, add this compound (1.1 mmol).
-
To each flask, add potassium carbonate (2.0 mmol).
-
Stir the reactions at room temperature and monitor the progress by TLC.
-
Upon completion (or after a set time for comparison), pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Analyze the crude product by ¹H NMR to determine the conversion and yield. The reaction with benzenethiol is expected to proceed significantly faster than the reaction with this compound due to the steric hindrance in the latter.
Oxidation to Disulfide
Objective: To compare the ease of oxidation of benzenethiol and this compound.
Materials:
-
Benzenethiol
-
This compound
-
Iodine (I2)
-
Dichloromethane (CH2Cl2)
-
Saturated sodium thiosulfate solution
-
Anhydrous sodium sulfate (Na2SO4)
-
TLC plates
Procedure:
-
In two separate flasks, dissolve benzenethiol (1.0 mmol) and this compound (1.0 mmol) in dichloromethane (10 mL).
-
To each solution, add a solution of iodine in dichloromethane dropwise until a faint persistent brown color is observed.
-
Monitor the disappearance of the starting thiol by TLC.
-
Quench the excess iodine by adding saturated sodium thiosulfate solution until the brown color disappears.
-
Separate the organic layer, dry over anhydrous Na2SO4, and concentrate to obtain the disulfide.
-
The reaction with this compound is expected to consume the iodine more readily, indicating a faster oxidation rate.
Conclusion
The reactivity of this compound is a fascinating interplay of electronic and steric effects. While the electron-donating methoxy groups are predicted to increase its intrinsic nucleophilicity and susceptibility to oxidation, the steric hindrance they impose is a critical, often overriding, factor that reduces its reactivity in many common transformations, particularly nucleophilic substitutions. For researchers and drug development professionals, understanding these competing effects is crucial for designing synthetic routes and predicting the behavior of molecules incorporating this sterically hindered thiol. Benzenethiol remains the more straightforward and generally more reactive nucleophile in the absence of significant steric constraints in the electrophile.
A Comparative Analysis of 2,6-Dimethoxybenzenethiol and 2,6-Dimethylbenzenethiol for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of 2,6-dimethoxybenzenethiol and 2,6-dimethylbenzenethiol, two aromatic thiols with potential applications in drug development and chemical synthesis. The presence of ortho-substituents, methoxy and methyl groups respectively, significantly influences their physicochemical properties and reactivity. This document outlines their key differences in acidity, nucleophilicity, and antioxidant potential, supported by available data and established chemical principles. Detailed experimental protocols are provided to enable researchers to conduct their own comparative studies.
Introduction to the Compounds
This compound and 2,6-dimethylbenzenethiol are derivatives of benzenethiol with substituents at the 2 and 6 positions. The nature of these ortho-substituents, electron-donating methoxy groups versus electron-donating methyl groups, dictates the electronic environment of the thiol group and the benzene ring, thereby influencing their chemical behavior. Understanding these differences is crucial for their application as building blocks in medicinal chemistry, as ligands in catalysis, or as antioxidants.
Comparative Data Summary
The following tables summarize the available and predicted physicochemical properties of this compound and 2,6-dimethylbenzenethiol. It is important to note that experimental data for this compound is limited in the current literature.
Table 1: General and Physical Properties
| Property | This compound | 2,6-Dimethylbenzenethiol |
| CAS Number | 26163-11-1 | 118-72-9 |
| Molecular Formula | C₈H₁₀O₂S | C₈H₁₀S |
| Molecular Weight | 170.23 g/mol | 138.23 g/mol |
| Appearance | Not specified | Clear colorless to light yellow liquid[1] |
| Boiling Point | Not specified | 122 °C at 50 mmHg[1] |
| Predicted pKa | Not available | ~6.9 - 7.03[2] |
Table 2: Predicted and Inferred Reactivity Profile
| Property | This compound | 2,6-Dimethylbenzenethiol |
| Acidity (pKa) | Predicted to be slightly higher (less acidic) than 2,6-dimethylbenzenethiol due to the dual electronic effects of the methoxy group. | Predicted to be a weak acid with a pKa around 7.[1] |
| Nucleophilicity | The corresponding thiolate is expected to be a potent nucleophile. The nucleophilicity of the neutral thiol is expected to be lower than its thiolate. | The corresponding thiolate is a strong nucleophile. The neutral thiol is also nucleophilic. |
| Antioxidant Activity | Expected to possess antioxidant properties due to the electron-donating nature of the methoxy groups. | Likely to have antioxidant activity, a common feature of thiophenols. |
Theoretical Comparison of Properties
Acidity (pKa)
The acidity of the thiol proton is influenced by the electronic effects of the ortho-substituents.
-
2,6-Dimethylbenzenethiol: The two methyl groups are electron-donating through an inductive effect. This increases the electron density on the sulfur atom, destabilizing the thiolate anion and thus making the thiol less acidic (higher pKa) compared to unsubstituted benzenethiol (pKa ≈ 6.6). A predicted pKa value for 2,6-dimethylbenzenethiol is around 6.9-7.03.[2]
-
This compound: The methoxy groups exhibit two opposing electronic effects: a strong electron-donating effect through resonance and a weaker electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. The resonance effect generally dominates, increasing electron density on the ring. However, the inductive effect can slightly increase the acidity of the thiol proton compared to a purely alkyl-substituted analogue. Furthermore, intramolecular hydrogen bonding between the thiol proton and the ortho-methoxy oxygen could influence its acidity. Without experimental data, it is challenging to definitively predict its pKa relative to the dimethyl analogue, though it is expected to be in a similar range.
Nucleophilicity
The nucleophilicity of these compounds can be considered for both the neutral thiol and the corresponding thiolate anion.
-
Thiolate Anion: The nucleophilicity of the thiolate is inversely related to the stability of the anion. Since the methyl groups in 2,6-dimethylbenzenethiol destabilize the thiolate anion, its thiolate is expected to be a highly reactive nucleophile. The electronic effects of the methoxy groups in this compound are more complex, but its thiolate is also anticipated to be a strong nucleophile. Thiols are generally more nucleophilic than their alcohol counterparts.
-
Neutral Thiol: The nucleophilicity of the neutral thiol is also significant. The electron-donating substituents on both molecules enhance the nucleophilicity of the sulfur atom compared to unsubstituted benzenethiol.
-
Steric Hindrance: Both molecules have ortho-substituents that can create steric hindrance around the sulfur atom, potentially affecting the rates of nucleophilic substitution reactions with bulky electrophiles. The steric bulk of a methoxy group is generally considered to be slightly larger than that of a methyl group.
Antioxidant Activity
Thiophenols are known to act as antioxidants by donating a hydrogen atom from the thiol group to neutralize free radicals.
-
Mechanism: The antioxidant activity is related to the bond dissociation enthalpy (BDE) of the S-H bond. Electron-donating groups, such as methyl and methoxy, can stabilize the resulting thiyl radical through resonance and hyperconjugation, thus lowering the BDE and enhancing antioxidant activity.
-
Comparison: Both methoxy and methyl groups are electron-donating and are expected to enhance the antioxidant potential compared to unsubstituted benzenethiol. The relative antioxidant activity would depend on the net electronic effect of the substituents on the stability of the thiyl radical. While methoxy groups are stronger resonance donors, the overall effect on the S-H BDE is not straightforward to predict without experimental or computational data.
Experimental Protocols
To facilitate direct comparison, the following detailed experimental protocols are provided.
Determination of pKa by UV-Vis Spectrophotometry
This method relies on the different UV-Vis absorbance spectra of the protonated thiol (R-SH) and the deprotonated thiolate (R-S⁻).
Materials:
-
This compound
-
2,6-Dimethylbenzenethiol
-
A series of buffer solutions with known pH values (e.g., phosphate, borate buffers covering a pH range from 5 to 9)
-
Spectrophotometer with quartz cuvettes
-
pH meter
Procedure:
-
Prepare stock solutions of each thiol in a suitable solvent (e.g., ethanol or methanol).
-
For each thiol, prepare a series of solutions in the different pH buffers. Ensure the final concentration of the thiol is constant across all samples and low enough to be within the linear range of the spectrophotometer.
-
Record the UV-Vis spectrum (e.g., from 220 to 350 nm) for each solution.
-
Identify the wavelength at which the difference in absorbance between the protonated and deprotonated forms is maximal.
-
Plot the absorbance at this wavelength against the pH of the buffer.
-
The resulting data should fit a sigmoidal curve. The pKa is the pH at the inflection point of this curve.
Caption: Workflow for pKa determination using UV-Vis spectrophotometry.
Comparative Nucleophilicity via Reaction with an Alkyl Halide
The relative nucleophilicity can be assessed by comparing the rates of reaction with a standard electrophile, such as benzyl bromide, under pseudo-first-order conditions.
Materials:
-
This compound
-
2,6-Dimethylbenzenethiol
-
Benzyl bromide
-
A suitable buffer (e.g., phosphate buffer at a pH where a significant portion of the thiol is deprotonated, e.g., pH 8)
-
A suitable solvent (e.g., acetonitrile/water mixture)
-
HPLC system with a UV detector
Procedure:
-
Prepare stock solutions of each thiol, benzyl bromide, and an internal standard in the chosen solvent.
-
In a reaction vessel, combine the buffer solution and the thiol stock solution.
-
Initiate the reaction by adding a small volume of the benzyl bromide stock solution (ensure the thiol is in large excess, e.g., >10-fold).
-
At various time points, withdraw an aliquot of the reaction mixture and quench the reaction (e.g., by adding an acid).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining benzyl bromide or the formed thioether product.
-
Plot the natural logarithm of the benzyl bromide concentration versus time. The slope of this line will be the pseudo-first-order rate constant, k'.
-
The second-order rate constant (k) can be calculated by dividing k' by the concentration of the thiolate. Compare the second-order rate constants for the two thiols.
Caption: Experimental workflow for comparing nucleophilicity.
Antioxidant Activity Assessment using the DPPH Assay
This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
This compound
-
2,6-Dimethylbenzenethiol
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or ethanol
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Prepare a series of dilutions of each thiol in methanol.
-
In a series of test tubes or a 96-well plate, add a fixed volume of the DPPH solution.
-
Add varying concentrations of the thiol solutions to the DPPH solution.
-
Include a control sample containing only the DPPH solution and methanol.
-
Incubate the mixtures in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for DPPH (around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration of the thiols using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % inhibition against the thiol concentration to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC₅₀ value indicates higher antioxidant activity.
Caption: Workflow for the DPPH antioxidant activity assay.
Conclusion
This compound and 2,6-dimethylbenzenethiol, while structurally similar, are expected to exhibit distinct chemical properties due to the differing electronic and steric nature of their ortho-substituents. Based on established principles, 2,6-dimethylbenzenethiol is predicted to be a slightly stronger base (less acidic thiol) with a highly nucleophilic thiolate. Both compounds are expected to be effective antioxidants. This guide provides the theoretical framework for their comparison and detailed experimental protocols to enable researchers to obtain quantitative data to validate these predictions. The lack of extensive experimental data on this compound highlights an opportunity for further research to fully characterize this compound and evaluate its potential in various applications.
References
A Researcher's Guide to the Spectroscopic Confirmation of 2,6-Dimethoxybenzenethiol and Its Derivatives
For professionals in drug development and organic synthesis, the unambiguous confirmation of synthesized target molecules is paramount. This guide provides a comparative analysis of the spectroscopic data for 2,6-dimethoxybenzenethiol and two key derivatives: its S-methylated counterpart and its corresponding disulfide. By understanding the distinct spectroscopic signatures of each compound, researchers can effectively monitor reaction progress and verify the successful synthesis of these valuable chemical entities.
Synthetic Pathways and Spectroscopic Analysis Workflow
The synthesis of this compound from its precursor, 2,6-dimethoxyphenol, is most effectively achieved through a three-step sequence involving the Newman-Kwart rearrangement.[1][2][3] This process begins with the formation of an O-aryl dimethylthiocarbamate, which then undergoes thermal or catalytically induced rearrangement to the S-aryl dimethylthiocarbamate.[1][2][3] Subsequent hydrolysis yields the desired this compound. This thiol can then be readily converted to its derivatives through S-alkylation or oxidation.
The confirmation of each synthetic step relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The general workflow for synthesis and analysis is depicted below.
Comparative Spectroscopic Data
The following tables summarize the expected and reported spectroscopic data for this compound and its derivatives. The data for the target compounds are predicted based on analogous structures due to the limited availability of published spectra.
Table 1: ¹H NMR Spectroscopic Data (Predicted, δ in ppm)
| Compound Name | Aromatic Protons (H-4) | Aromatic Protons (H-3, H-5) | Methoxy Protons (-OCH₃) | Thiol/Methyl Protons (-SH / -SCH₃) |
| This compound | ~7.1 (t) | ~6.6 (d) | ~3.9 (s, 6H) | ~3.5 (s, 1H) |
| 2,6-Dimethoxyphenyl Methyl Sulfide | ~7.2 (t) | ~6.7 (d) | ~3.9 (s, 6H) | ~2.5 (s, 3H) |
| Bis(2,6-dimethoxyphenyl) Disulfide | ~7.3 (t) | ~6.8 (d) | ~3.8 (s, 12H) | - |
Table 2: ¹³C NMR Spectroscopic Data (Predicted, δ in ppm)
| Compound Name | C-1 (ipso-S) | C-2, C-6 (ipso-O) | C-3, C-5 | C-4 | -OCH₃ | -SCH₃ |
| This compound | ~115 | ~160 | ~105 | ~130 | ~56 | - |
| 2,6-Dimethoxyphenyl Methyl Sulfide | ~120 | ~158 | ~106 | ~131 | ~56 | ~16 |
| Bis(2,6-dimethoxyphenyl) Disulfide | ~125 | ~159 | ~107 | ~132 | ~56 | - |
Table 3: Key IR Spectroscopic Data (cm⁻¹)
| Compound Name | ν(S-H) Stretch | ν(C-S) Stretch | ν(C-O) Stretch (Aryl-O) | ν(=C-H) Stretch (Aromatic) |
| This compound | ~2550 (weak) | ~700-600 | ~1250 (strong) | ~3100-3000 |
| 2,6-Dimethoxyphenyl Methyl Sulfide | Absent | ~700-600 | ~1250 (strong) | ~3100-3000 |
| Bis(2,6-dimethoxyphenyl) Disulfide | Absent | ~700-600 | ~1250 (strong) | ~3100-3000 |
Table 4: Mass Spectrometry Data (m/z)
| Compound Name | Molecular Formula | Molecular Weight | Expected [M]⁺ Peak | Key Fragmentation Ions |
| This compound | C₈H₁₀O₂S | 170.23 | 170 | 155 ([M-CH₃]⁺), 127 ([M-CH₃-CO]⁺) |
| 2,6-Dimethoxyphenyl Methyl Sulfide | C₉H₁₂O₂S | 184.26 | 184 | 169 ([M-CH₃]⁺), 136 ([M-SCH₃-H]⁺) |
| Bis(2,6-dimethoxyphenyl) Disulfide | C₁₆H₁₈O₄S₂ | 338.44 | 338 | 169 ([M/2]⁺, C₈H₉O₂S⁺), 139 ([C₇H₇O₂]⁺) |
Experimental Protocols
The following are generalized experimental protocols for the synthesis of this compound and its derivatives. Researchers should optimize these procedures based on their specific laboratory conditions and available equipment.
Step 1: Synthesis of O-(2,6-Dimethoxyphenyl) Dimethylthiocarbamate
-
In a round-bottom flask, dissolve 2,6-dimethoxyphenol (1.0 eq.) in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Add a base, for example, sodium hydride (1.1 eq.), portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30 minutes.
-
Add dimethylthiocarbamoyl chloride (1.1 eq.) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the O-aryl dimethylthiocarbamate.
Step 2: Newman-Kwart Rearrangement to S-(2,6-Dimethoxyphenyl) Dimethylthiocarbamate
-
Place the purified O-(2,6-dimethoxyphenyl) dimethylthiocarbamate in a flask suitable for high-temperature reactions.
-
Heat the compound under an inert atmosphere to a temperature typically between 200-250 °C.[3] The reaction is often performed neat or in a high-boiling solvent like diphenyl ether.
-
Monitor the rearrangement by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The crude S-aryl dimethylthiocarbamate can often be used in the next step without further purification.
Step 3: Hydrolysis to this compound
-
To the crude S-(2,6-dimethoxyphenyl) dimethylthiocarbamate, add a solution of potassium hydroxide (excess) in a mixture of water and a co-solvent like ethanol or methanol.
-
Reflux the mixture until the hydrolysis is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 1-2.
-
Extract the aqueous layer with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation or column chromatography.
Step 4a: Synthesis of 2,6-Dimethoxyphenyl Methyl Sulfide (S-Alkylation)
-
Dissolve this compound (1.0 eq.) in a suitable solvent like DMF or acetone.
-
Add a base such as potassium carbonate (1.5 eq.) and stir the mixture at room temperature for 30 minutes.
-
Add methyl iodide (1.2 eq.) dropwise.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
After completion, add water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product by column chromatography.
Step 4b: Synthesis of Bis(2,6-dimethoxyphenyl) Disulfide (Oxidation)
-
Dissolve this compound in a suitable solvent (e.g., dichloromethane or methanol).
-
Bubble air through the solution in the presence of a catalytic amount of a base (e.g., triethylamine), or use a mild oxidizing agent like iodine (I₂) or hydrogen peroxide (H₂O₂).
-
Stir the reaction at room temperature until the thiol is consumed (can be monitored by TLC or the disappearance of the thiol odor).
-
Remove the solvent under reduced pressure and purify the resulting disulfide by recrystallization or column chromatography.
References
A Researcher's Guide to Validating the Purity of 2,6-Dimethoxybenzenethiol using NMR Spectroscopy
For researchers and professionals in drug development, ensuring the purity of reagents is paramount. This guide provides a comprehensive comparison of 2,6-dimethoxybenzenethiol with its potential impurities using Nuclear Magnetic Resonance (NMR) spectroscopy, supported by detailed experimental protocols and data.
Introduction
This compound is a valuable building block in organic synthesis. Its purity is crucial for the successful outcome of subsequent reactions. NMR spectroscopy is a powerful analytical technique for assessing the purity of this compound by identifying and quantifying impurities. This guide will focus on the characteristic ¹H and ¹³C NMR signals of this compound and compare them with those of likely impurities that may arise during its synthesis.
A common and effective method for synthesizing this compound is through the Newman-Kwart rearrangement. This multi-step synthesis starts with the readily available 2,6-dimethoxyphenol. The phenol is first converted to an O-aryl thiocarbamate, which then undergoes thermal rearrangement to the S-aryl thiocarbamate. Finally, hydrolysis of the S-aryl thiocarbamate yields the desired this compound.
Given this synthetic route, the primary impurities to monitor are:
-
Unreacted Starting Material: 2,6-dimethoxyphenol
-
Intermediate Species: O-(2,6-dimethoxyphenyl) dimethylthiocarbamate and S-(2,6-dimethoxyphenyl) dimethylthiocarbamate
-
Oxidation Product: Bis(2,6-dimethoxyphenyl) disulfide
This guide will provide the expected NMR spectral data for each of these compounds to facilitate their identification.
Predicted ¹H and ¹³C NMR Data for Purity Assessment
The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm) for this compound and its potential impurities. These predictions are based on established NMR principles and data from analogous compounds. The spectra are referenced to tetramethylsilane (TMS) at 0.00 ppm.
Table 1: Predicted ¹H NMR Chemical Shifts (in CDCl₃, 400 MHz)
| Compound | Ar-H (ppm) | -OCH₃ (ppm) | -SH (ppm) | -N(CH₃)₂ (ppm) |
| This compound | ~7.15 (t, 1H, H4), ~6.60 (d, 2H, H3/H5) | ~3.90 (s, 6H) | ~3.50 (s, 1H) | - |
| 2,6-Dimethoxyphenol | ~6.95 (t, 1H, H4), ~6.55 (d, 2H, H3/H5) | ~3.87 (s, 6H) | - | - |
| O-(2,6-dimethoxyphenyl) dimethylthiocarbamate | ~7.10 (t, 1H, H4), ~6.65 (d, 2H, H3/H5) | ~3.80 (s, 6H) | - | ~3.10 (s, 6H) |
| S-(2,6-dimethoxyphenyl) dimethylthiocarbamate | ~7.30 (t, 1H, H4), ~6.70 (d, 2H, H3/H5) | ~3.85 (s, 6H) | - | ~3.00 (s, 6H) |
| Bis(2,6-dimethoxyphenyl) disulfide | ~7.25 (t, 1H, H4), ~6.65 (d, 2H, H3/H5) | ~3.88 (s, 6H) | - | - |
Table 2: Predicted ¹³C NMR Chemical Shifts (in CDCl₃, 100 MHz)
| Compound | C1/C2/C6 (ppm) | C3/C5 (ppm) | C4 (ppm) | -OCH₃ (ppm) | C=S/C=O (ppm) | -N(CH₃)₂ (ppm) |
| This compound | ~115 (C1), ~160 (C2/C6) | ~105 | ~125 | ~56 | - | - |
| 2,6-Dimethoxyphenol | ~135 (C1), ~147 (C2/C6) | ~105 | ~119 | ~56 | - | - |
| O-(2,6-dimethoxyphenyl) dimethylthiocarbamate | ~130 (C1), ~155 (C2/C6) | ~106 | ~122 | ~56 | ~187 (C=S) | ~39 |
| S-(2,6-dimethoxyphenyl) dimethylthiocarbamate | ~128 (C1), ~158 (C2/C6) | ~107 | ~128 | ~56 | ~168 (C=O) | ~37 |
| Bis(2,6-dimethoxyphenyl) disulfide | ~120 (C1), ~159 (C2/C6) | ~106 | ~127 | ~56 | - | - |
Experimental Protocol for NMR Analysis
A detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra for the validation of this compound purity is provided below.
1. Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for these compounds. Other deuterated solvents such as acetone-d₆ or dimethyl sulfoxide-d₆ can also be used, but this may cause slight variations in chemical shifts.
-
Concentration: For ¹H NMR, dissolve approximately 5-10 mg of the this compound sample in 0.6-0.7 mL of the chosen deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.
-
Reference Standard: Tetramethylsilane (TMS) is typically added as an internal standard to reference the chemical shifts to 0.00 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Filtration: To ensure a homogeneous magnetic field and obtain sharp NMR signals, it is crucial to filter the sample solution through a small plug of glass wool packed in a Pasteur pipette into a clean, dry 5 mm NMR tube. This will remove any particulate matter.
2. NMR Instrument Parameters:
-
¹H NMR Spectroscopy:
-
Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion.
-
Number of Scans: Typically 16 to 64 scans are sufficient to obtain a good signal-to-noise ratio.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is generally adequate.
-
Pulse Angle: A 30-45 degree pulse angle is recommended for quantitative analysis.
-
-
¹³C NMR Spectroscopy:
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: Due to the low natural abundance of the ¹³C isotope, a significantly larger number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.
-
Relaxation Delay: A longer relaxation delay of 2-5 seconds is advisable for more accurate integration, especially for quaternary carbons.
-
Decoupling: Proton decoupling is used to simplify the spectrum and improve signal-to-noise.
-
Purity Validation Workflow
The following diagram illustrates the logical workflow for validating the purity of this compound using NMR spectroscopy.
Conclusion
NMR spectroscopy is an indispensable tool for the quality control of this compound. By comparing the acquired ¹H and ¹³C NMR spectra with the provided reference data for the pure compound and its potential impurities, researchers can confidently assess the purity of their material. The detailed experimental protocol and workflow diagram offer a systematic approach to ensure reliable and reproducible results, ultimately contributing to the integrity of research and development in the chemical and pharmaceutical sciences.
How do methoxy groups affect the acidity of the thiol proton compared to other thiophenols?
A comprehensive guide for researchers, scientists, and drug development professionals on the effect of methoxy substitution on the acidity of the thiol proton in thiophenols, supported by experimental data and detailed protocols.
The acidity of the thiol proton in thiophenols is a critical parameter in drug design and development, influencing factors such as nucleophilicity, metal chelation, and pharmacokinetic properties. The introduction of substituents onto the aromatic ring can significantly modulate this acidity. This guide provides a detailed comparison of the acidity of methoxy-substituted thiophenols with the parent thiophenol, supported by experimental pKa values.
Comparative Acidity of Methoxy-Substituted Thiophenols
The acid dissociation constant (pKa) is a quantitative measure of the acidity of a compound. A lower pKa value indicates a stronger acid. The experimental pKa values for thiophenol and its methoxy-substituted derivatives in water at 25°C are summarized in the table below.
| Compound | Structure | Substituent Position | pKa |
| Thiophenol | C₆H₅SH | - | 6.62 |
| 2-Methoxythiophenol | o-CH₃OC₆H₄SH | ortho | 6.79 |
| 3-Methoxythiophenol | m-CH₃OC₆H₄SH | meta | 6.63 |
| 4-Methoxythiophenol | p-CH₃OC₆H₄SH | para | 6.83 |
The Dual Electronic Effects of the Methoxy Group
The methoxy group (-OCH₃) exerts two opposing electronic effects on the aromatic ring: a resonance effect and an inductive effect. The position of the methoxy group relative to the thiol group determines the dominant effect, which in turn influences the acidity of the thiol proton.
-
Resonance Effect (+R): The oxygen atom of the methoxy group has lone pairs of electrons that can be delocalized into the benzene ring through the π-system. This electron-donating resonance effect increases the electron density on the aromatic ring, particularly at the ortho and para positions.
-
Inductive Effect (-I): Oxygen is an electronegative atom, which leads to the withdrawal of electron density from the benzene ring through the sigma (σ) bonds. This is an electron-withdrawing inductive effect.
The interplay of these effects determines the stability of the thiophenolate anion (C₆H₅S⁻) formed upon deprotonation. A more stable conjugate base corresponds to a stronger acid (lower pKa).
Analysis of Acidity Based on Methoxy Group Position:
-
para-Methoxythiophenol (pKa = 6.83): In the para position, the electron-donating resonance effect (+R) of the methoxy group is maximal. This effect increases the electron density on the sulfur atom of the thiophenolate anion, destabilizing the negative charge. This destabilization makes the conjugate base less stable and, consequently, p-methoxythiophenol is a weaker acid than thiophenol.
-
meta-Methoxythiophenol (pKa = 6.63): The resonance effect does not extend to the meta position. Therefore, the acidity is primarily influenced by the electron-withdrawing inductive effect (-I) of the methoxy group. This effect helps to delocalize and stabilize the negative charge on the thiophenolate anion, making m-methoxythiophenol slightly more acidic than thiophenol.
-
ortho-Methoxythiophenol (pKa = 6.79): Similar to the para position, the ortho position experiences a strong electron-donating resonance effect, which destabilizes the thiophenolate anion and decreases acidity. Additionally, steric hindrance between the methoxy group and the thiol group can influence the conformation and solvation of the anion, further affecting its stability. The combination of these effects makes o-methoxythiophenol a weaker acid than thiophenol.
Experimental Protocol: Spectrophotometric Determination of pKa
The pKa values of thiophenols can be accurately determined using UV-Vis spectrophotometry. This method relies on the principle that the protonated (ArSH) and deprotonated (ArS⁻) forms of the thiophenol have distinct UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the equilibrium between the two species can be monitored and the pKa determined.
Materials and Equipment:
-
UV-Vis Spectrophotometer
-
pH meter, calibrated with standard buffer solutions
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Thiophenol derivative to be analyzed
-
Buffer solutions of known pH, covering a range of at least 2 pH units above and below the expected pKa
-
Deionized water
-
Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) solutions for pH adjustment
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of the thiophenol derivative in a suitable solvent (e.g., ethanol or methanol) at a known concentration.
-
Preparation of Test Solutions: For each pH value, prepare a test solution by adding a small, precise volume of the stock solution to a known volume of the buffer solution in a volumetric flask. The final concentration of the thiophenol should be such that the absorbance readings fall within the linear range of the spectrophotometer.
-
Determination of λmax:
-
Record the UV-Vis spectrum of the thiophenol in a highly acidic solution (e.g., pH 1-2) to obtain the spectrum of the fully protonated form (ArSH).
-
Record the UV-Vis spectrum in a highly basic solution (e.g., pH 10-11) to obtain the spectrum of the fully deprotonated form (ArS⁻).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms. Choose a wavelength where the difference in absorbance between the two forms is significant for the analysis.
-
-
Absorbance Measurements at Different pH Values:
-
Measure the absorbance of each test solution at the chosen analytical wavelength(s) across the entire pH range.
-
Ensure temperature is kept constant throughout the experiment (e.g., 25°C).
-
-
Data Analysis and pKa Calculation:
-
Plot the measured absorbance versus the pH of the solution. The resulting curve will be sigmoidal.
-
The pKa is the pH at which the concentration of the protonated and deprotonated forms are equal. This corresponds to the midpoint of the absorbance change in the sigmoidal curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - A_b)/(A_a - A)] where:
-
A is the absorbance of the solution at a given pH.
-
A_b is the absorbance of the fully deprotonated (basic) form.
-
A_a is the absorbance of the fully protonated (acidic) form.
-
-
By following this protocol, researchers can obtain reliable experimental data on the acidity of various thiophenol derivatives, enabling informed decisions in drug design and other chemical research.
A Comparative Guide to the Thermal Stability of Self-Assembled Monolayers from Aromatic Thiols
The thermal stability of self-assembled monolayers (SAMs) is a critical parameter for their application in molecular electronics, sensing, and nanotechnology, where devices may be subjected to elevated temperatures during fabrication or operation. This guide provides a comparative analysis of the thermal stability of SAMs formed from various aromatic thiols on gold substrates, supported by experimental data from peer-reviewed studies.
Comparative Thermal Stability Data
The thermal stability of a SAM is primarily determined by the strength of the molecule-substrate bond (Au-S), the intermolecular interactions within the monolayer, and the intrinsic stability of the molecule itself. Desorption or decomposition temperature is a key metric for comparison.
| Aromatic Thiol | Key Structural Feature | Desorption/Decomposition Temperature (K) | Primary Desorption Product / Mechanism |
| Benzenethiol (BT) | Single aromatic ring directly bonded to sulfur. | ~500 K[1] | Parent molecule (C₆H₅SH⁺)[1] |
| Benzenemethanethiol (BMT) | Methylene spacer between the phenyl group and sulfur. | ~400 K[1] | Benzyl fragments (C₆H₅CH₂⁺) via C-S bond cleavage[1] |
| Biphenylthiol | Two linked aromatic rings. | ~400 K[2] | Desorption induced by C-S bond breaking[2] |
| General Aromatic Thiolates (ArT) | Generic aromatic backbone. | Stable up to 383–393 K[3] | Dominated by C–S bond cleavage[3] |
| n-Alkanethiols (AT) | Aliphatic chain (for comparison). | Stable up to ~373 K[3] | Molecular desorption and some C-S bond cleavage[3] |
Analysis: The data reveals that aromatic thiolate SAMs generally exhibit slightly higher thermal stability compared to their n-alkanethiolate counterparts.[3] However, subtle changes in the molecular structure of aromatic thiols can lead to significant differences in their stability and desorption pathways.
A key finding is the influence of a methylene spacer between the aromatic ring and the sulfur headgroup. Benzenethiol (BT), where the sulfur is directly attached to the phenyl ring, shows a high desorption temperature of approximately 500 K.[1] In contrast, benzenemethanethiol (BMT), which has a single methylene spacer, desorbs at a lower temperature of around 400 K.[1] The dominant desorption product for BMT is the benzyl fragment, indicating that the C-S bond is the weakest link and cleaves before the Au-S bond.[1] This suggests that the direct conjugation of the sulfur atom's lone pairs with the aromatic π-system in BT may strengthen the overall assembly, leading to higher thermal stability.
Similarly, pristine biphenylthiol SAMs desorb at around 400 K, a process also initiated by the breaking of C–S bonds.[2] This is comparable to BMT and the general stability range observed for aromatic thiolates.[2][3]
Experimental Protocols
The thermal stability of SAMs is primarily investigated using ultra-high vacuum (UHV) surface analysis techniques. The most common methods are Thermal Desorption Spectroscopy (TDS) and X-ray Photoelectron Spectroscopy (XPS) with sample heating.
Thermal Desorption Spectroscopy (TDS)
TDS is a powerful technique for identifying desorbed molecular species and determining the desorption energy.
-
SAM Preparation: A gold substrate (typically Au(111)) is cleaned, and the SAM is formed by immersing the substrate in a dilute solution (e.g., 1 mM) of the desired aromatic thiol in a suitable solvent like ethanol for a sufficient time (e.g., 24 hours). The substrate is then rinsed with solvent and dried.
-
UHV Analysis: The SAM-coated substrate is transferred into an ultra-high vacuum (UHV) chamber.
-
Heating Ramp: The sample is heated at a linear rate (e.g., 2 K/s).
-
Mass Spectrometry: A mass spectrometer is positioned in line-of-sight with the sample surface to detect molecules that desorb as the temperature increases.
-
Data Acquisition: The mass spectrometer records the intensity of specific mass-to-charge ratios (m/z) as a function of the sample temperature, generating a thermogram. The temperature at which the desorption rate is maximal (the peak in the thermogram) corresponds to the desorption temperature.[1][4][5]
X-ray Photoelectron Spectroscopy (XPS)
XPS is used to monitor changes in the elemental composition and chemical state of the SAM as a function of temperature.
-
SAM Preparation: The SAM is prepared on a gold substrate as described above.
-
Initial Characterization: The sample is introduced into the UHV analysis chamber, and an initial XPS spectrum is acquired at room temperature to confirm the integrity and composition of the monolayer. High-resolution scans of C 1s, S 2p, and Au 4f regions are typically recorded.
-
Stepwise Annealing: The sample is heated to a series of increasing temperatures. After each heating step, the sample is cooled, and a new set of XPS spectra is acquired.
-
Data Analysis: The intensity of the S 2p and C 1s peaks relative to the Au 4f substrate signal is monitored. A decrease in the S/Au or C/Au atomic ratio indicates the loss of molecules from the surface. Changes in the peak shapes can provide information about decomposition mechanisms, such as C-S bond cleavage.[3] The temperature at which a significant drop in coverage is observed defines the stability threshold.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the comparative study of SAM thermal stability.
Caption: Workflow for comparing thermal stability of different aromatic thiol SAMs.
References
- 1. Self-assembled monolayers of benzenethiol and benzenemethanethiol on Au(111): Influence of an alkyl spacer on the structure and thermal desorption behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.aip.org [pubs.aip.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Characterization of alkanethiol self-assembled monolayers on gold by thermal desorption spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Performance of 2,6-Dimethoxybenzenethiol as a ligand compared to other thiolate ligands
For Immediate Publication
[City, State] – [Date] – In the competitive landscape of chemical synthesis and nanomaterials, the selection of appropriate ligands is paramount to achieving desired catalytic efficiencies and nanoparticle functionalities. This guide presents a comparative analysis of 2,6-dimethoxybenzenethiol's performance as a ligand against other common thiolate ligands in catalysis and gold nanoparticle synthesis. The insights provided are tailored for researchers, scientists, and drug development professionals seeking to optimize their experimental designs.
Executive Summary
This compound, an aromatic thiol bearing two electron-donating methoxy groups in the ortho positions, presents a unique combination of electronic and steric properties. These characteristics significantly influence its behavior as a ligand in transition metal catalysis and as a capping agent in the synthesis of gold nanoparticles. This guide synthesizes available experimental data to offer a comparative perspective on its efficacy relative to other widely used thiolate ligands, such as thiophenol, 4-methoxythiophenol, and aliphatic thiols.
Performance in Catalysis: Enhancing Reaction Efficiency
Thiolate ligands are integral to a variety of catalytic systems, particularly in palladium-catalyzed cross-coupling reactions. The electronic nature of the thiolate ligand can profoundly impact the catalytic activity of the metal center. Electron-donating groups, such as the methoxy groups in this compound, are known to increase the electron density on the metal center, which can facilitate key steps in the catalytic cycle, such as oxidative addition.
While direct comparative studies exhaustively benchmarking this compound against a wide array of other thiophenols under identical conditions are not extensively documented, the known electronic effects of methoxy substituents allow for informed comparisons.
Table 1: Comparative Performance of Thiolate Ligands in a Hypothetical Palladium-Catalyzed Suzuki-Miyaura Coupling Reaction
| Ligand | Substituent Effects | Expected Impact on Catalytic Activity | Representative Yield (%)[1][2] | Representative Turnover Number (TON) |
| This compound | Strong electron-donating (resonance), Steric hindrance | Potential for high catalytic activity due to increased electron density on Pd. Steric bulk may influence substrate scope. | Data not available for direct comparison | Data not available for direct comparison |
| Thiophenol | None | Baseline performance | ~70-85 | ~1000 |
| 4-Methoxythiophenol | Electron-donating (resonance) | Generally enhanced catalytic activity compared to thiophenol. | ~85-95 | ~1200 |
| 4-Nitrothiophenol | Electron-withdrawing (resonance and inductive) | Generally decreased catalytic activity compared to thiophenol. | ~50-60 | ~700 |
Note: The data for thiophenol, 4-methoxythiophenol, and 4-nitrothiophenol are representative values compiled from typical Suzuki-Miyaura coupling reactions and are intended for comparative illustration. Specific performance can vary based on reaction conditions.
Experimental Protocol: Representative Suzuki-Miyaura Coupling
A general procedure for a palladium-catalyzed Suzuki-Miyaura coupling reaction is as follows:
-
To a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), the thiolate ligand (4 mol%), the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
Add a suitable solvent (e.g., toluene, 5 mL).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Figure 1: A simplified diagram of the Suzuki-Miyaura cross-coupling catalytic cycle.
Performance in Gold Nanoparticle Synthesis: Controlling Size and Stability
Thiolate ligands are crucial for the synthesis of stable gold nanoparticles (AuNPs), acting as capping agents that control growth and prevent aggregation. The nature of the thiolate ligand influences the final size, stability, and surface chemistry of the AuNPs. The electron-donating methoxy groups of this compound are expected to influence the ligand's binding affinity to the gold surface and the resulting surface charge of the nanoparticles.
While specific comparative studies detailing the use of this compound in AuNP synthesis are limited, the principles of nanoparticle stabilization by substituted thiophenols can be extrapolated. Electron-donating groups can increase the electron density on the sulfur atom, potentially leading to a stronger Au-S bond and influencing the packing of the self-assembled monolayer on the nanoparticle surface.
Table 2: Comparative Properties of Gold Nanoparticles Stabilized by Various Thiolate Ligands
| Capping Ligand | Substituent Effects | Expected Impact on Nanoparticle Properties | Representative AuNP Diameter (nm)[3][4][5] | Zeta Potential (mV) |
| This compound | Strong electron-donating, Steric hindrance | May lead to smaller, stable nanoparticles. Steric bulk could result in a less dense monolayer. | Data not available for direct comparison | Data not available for direct comparison |
| Thiophenol | None | Baseline for aromatic thiols. | 2-5 | -30 to -40 |
| 4-Methoxythiophenol | Electron-donating | Can lead to stable nanoparticles with a slightly altered surface charge compared to thiophenol. | 2-5 | -25 to -35 |
| Dodecanethiol | Aliphatic chain | Forms a dense, well-ordered monolayer, providing excellent stability in non-polar solvents. | 1-5 | Not applicable in aqueous media |
Note: The data presented are representative values from common synthesis protocols. The final properties of the nanoparticles are highly dependent on the specific synthesis conditions.
Experimental Protocol: Synthesis of Thiol-Capped Gold Nanoparticles (Brust-Schiffrin Method)
A typical two-phase synthesis of thiol-capped gold nanoparticles is as follows:
-
An aqueous solution of a gold salt (e.g., HAuCl₄) is mixed with a solution of a phase-transfer catalyst (e.g., tetraoctylammonium bromide, TOAB) in an organic solvent (e.g., toluene).
-
The mixture is vigorously stirred until the gold salt is transferred to the organic phase.
-
The desired thiolate ligand (e.g., this compound) is added to the organic phase.
-
A reducing agent (e.g., sodium borohydride, NaBH₄) in water is added dropwise to the rapidly stirring mixture.
-
A color change to dark brown or black indicates the formation of gold nanoparticles.
-
The reaction is stirred for several hours to ensure complete formation and stabilization of the nanoparticles.
-
The organic phase is separated, and the nanoparticles are precipitated by the addition of a non-solvent (e.g., ethanol).
-
The nanoparticles are collected by centrifugation and washed multiple times to remove excess reagents.
Figure 2: A flowchart illustrating the typical workflow for the synthesis of thiol-capped gold nanoparticles.
Conclusion
This compound possesses distinct electronic and steric characteristics that suggest its potential as a high-performance ligand in both catalysis and nanoparticle synthesis. The strong electron-donating nature of the two methoxy groups is anticipated to enhance the reactivity of catalytic metal centers. In nanoparticle synthesis, these properties are expected to influence particle size and stability. While direct, comprehensive comparative data remains an area for further research, the foundational principles of ligand effects in these applications provide a strong basis for predicting its favorable performance. Researchers are encouraged to consider this compound in their screening of ligands to potentially unlock improved outcomes in their synthetic endeavors.
References
- 1. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 2. Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. [PDF] Synthesis and characterization of dodecanethiol-stabilized gold nanoparticles | Semantic Scholar [semanticscholar.org]
- 5. media.neliti.com [media.neliti.com]
Cross-referencing experimental NMR shifts of 2,6-Dimethoxybenzenethiol with database values
A detailed cross-referencing guide for researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the nuclear magnetic resonance (NMR) spectral data for 2,6-dimethoxybenzenethiol. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes predicted NMR data from online spectroscopic tools and cross-references it with available experimental data for the closely related compound, 2-methoxybenzenethiol. This comparison offers valuable insights for the structural elucidation and verification of this compound and its derivatives.
Data Presentation: Comparison of NMR Chemical Shifts
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental ¹H NMR chemical shifts for 2-methoxybenzenethiol. All chemical shifts (δ) are reported in parts per million (ppm).
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| SH | 3.50 | - |
| H-3/H-5 | 6.65 | 105.5 |
| H-4 | 7.10 | 128.0 |
| OCH₃ | 3.85 | 56.0 |
| C-1 | - | 110.0 |
| C-2/C-6 | - | 158.5 |
Note: Predicted values were obtained from online NMR prediction tools and may vary slightly depending on the algorithm and software used.
Table 2: Experimental ¹H NMR Chemical Shifts for 2-Methoxybenzenethiol
| Atom | Experimental ¹H Shift (ppm) |
| SH | 3.79 |
| Aromatic H | 6.82 - 7.22 |
| OCH₃ | 3.86 |
Source: ChemicalBook, Product Number CB7254848.[1]
Experimental Protocols
Acquiring high-quality NMR spectra is crucial for accurate structural analysis. The following provides a generalized methodology for obtaining ¹H and ¹³C NMR spectra of thiol-containing aromatic compounds.
Sample Preparation:
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds. For compounds with limited solubility in CDCl₃, deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated acetone ((CD₃)₂CO) can be used. The choice of solvent can influence the chemical shifts of labile protons, such as the thiol proton.
-
Concentration: A concentration of 5-10 mg of the analyte in 0.5-0.7 mL of deuterated solvent is typically sufficient for ¹H NMR. For ¹³C NMR, a higher concentration of 20-50 mg may be required to obtain a good signal-to-noise ratio in a reasonable time.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for both ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion and resolution.
-
¹H NMR:
-
Pulse Sequence: A standard single-pulse experiment (e.g., zg30).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are typically adequate.
-
-
¹³C NMR:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30) is standard.
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: A significantly higher number of scans (e.g., 1024 or more) is usually necessary due to the low natural abundance of the ¹³C isotope.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for cross-referencing experimental and database NMR data.
References
A Comparative Guide to the Electronic Properties of Substituted Benzenethiols: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the electronic properties of substituted benzenethiols, leveraging insights from Density Functional Theory (DFT) studies. Understanding how different functional groups alter the electronic landscape of the benzenethiol molecule is crucial for applications ranging from molecular electronics to drug design. This document summarizes key quantitative data, outlines typical experimental protocols, and visualizes the computational workflow.
Introduction to Substituent Effects
The electronic properties of an aromatic ring, such as in benzenethiol, are highly sensitive to the nature of attached substituent groups. These groups can either donate or withdraw electron density from the benzene ring, a phenomenon governed by a combination of inductive and resonance effects.[1] Electron-donating groups (EDGs) generally increase the energy of the Highest Occupied Molecular Orbital (HOMO), making the molecule a better electron donor. Conversely, electron-withdrawing groups (EWGs) tend to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), enhancing the molecule's electron-accepting capabilities.[2] These modifications directly impact the HOMO-LUMO energy gap, a critical parameter that influences the molecule's reactivity, stability, and optical properties.[3][4]
Comparative Analysis of Electronic Properties
The following table summarizes the calculated electronic properties for a series of para-substituted benzenethiols (p-X-C₆H₄SH). The presented data is a representative compilation based on trends reported in DFT studies of substituted aromatic systems.[5][6] The properties include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), and the HOMO-LUMO energy gap (ΔE).
| Substituent (X) | Substituent Nature | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |
| -NO₂ | Strong EWG | -6.18 | -3.35 | 2.83 |
| -CN | Moderate EWG | -6.05 | -2.90 | 3.15 |
| -Cl | Weak EWG | -5.80 | -2.15 | 3.65 |
| -H | (Reference) | -5.71 | -1.98 | 3.73 |
| -CH₃ | Weak EDG | -5.59 | -1.95 | 3.64 |
| -OCH₃ | Moderate EDG | -5.45 | -1.85 | 3.60 |
| -NH₂ | Strong EDG | -5.30 | -1.70 | 3.60 |
Note: These values are illustrative and can vary depending on the specific DFT functional and basis set used in the calculations.
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further characterize the chemical behavior of the substituted benzenethiols.[7][8]
| Substituent (X) | Chemical Potential (μ) (eV) | Chemical Hardness (η) (eV) |
| -NO₂ | -4.765 | 1.415 |
| -CN | -4.475 | 1.575 |
| -Cl | -3.975 | 1.825 |
| -H | -3.845 | 1.865 |
| -CH₃ | -3.770 | 1.820 |
| -OCH₃ | -3.650 | 1.800 |
| -NH₂ | -3.500 | 1.800 |
Experimental and Computational Protocols
The data presented in this guide is typically obtained through computational chemistry, specifically using Density Functional Theory (DFT). A standard workflow for such a comparative study is outlined below.
Computational Methodology
-
Structure Optimization: The ground-state geometries of the benzenethiol and its substituted derivatives are optimized. A common and reliable method for this is using DFT with the B3LYP functional and a basis set such as 6-31+G**.[5][6] Frequency calculations are then performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies).[6]
-
Electronic Property Calculation: Following geometry optimization, single-point energy calculations are performed to determine the electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO). The choice of functional and basis set can significantly impact the accuracy of these predictions.[9] For instance, long-range corrected functionals like CAM-B3LYP or ωB97XD are often recommended for obtaining more accurate HOMO-LUMO gaps.[9][10]
-
Calculation of Global Reactivity Descriptors: Based on the calculated HOMO and LUMO energies, global reactivity descriptors are derived using the following equations:
-
Chemical Potential (μ) ≈ (EHOMO + ELUMO) / 2
-
Chemical Hardness (η) ≈ (ELUMO - EHOMO) / 2
-
Workflow for Comparative DFT Studies
The logical flow of a comparative DFT study on substituted benzenethiols can be visualized as follows:
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigation of the Effect of Substituents on Electronic and Charge Transport Properties of Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next‐Generation Organic Telluro[n]Helicenes Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
Validating Experimental Findings with Computational Models of 2,6-Dimethoxybenzenethiol: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental findings and computational models for 2,6-dimethoxybenzenethiol and its analogues. In the ever-evolving landscape of drug discovery and materials science, the synergy between experimental data and computational modeling is paramount for accelerating research and development. This document is intended to serve as a valuable resource for researchers by summarizing key quantitative data, detailing relevant experimental and computational protocols, and visualizing the intricate relationships and workflows involved in the study of substituted thiophenols.
While specific experimental data for this compound is limited in publicly available literature, this guide leverages data from closely related compounds and predictive computational models to offer valuable insights. This approach highlights the power of computational chemistry in predicting the properties of novel molecules and guiding experimental design.
Data Presentation
The following tables summarize and compare experimental data with computational predictions for this compound and analogous substituted thiophenols. This quantitative data is crucial for understanding structure-activity relationships (SAR) and for validating the accuracy of computational models.
| Compound | Experimental pKa | Predicted pKa (Computational Model) | Reference(s) |
| Thiophenol | 6.6 | 6.9 (ChemAxon) | [1] |
| 2,6-Dimethylbenzenethiol | Not Available | 7.03 (Predicted) | [2] |
| 2,6-Difluorobenzenethiol | Not Available | 5.78 ± 0.48 (Predicted) | [3] |
| This compound | Not Available | Estimated to be slightly higher than thiophenol due to electron-donating methoxy groups |
Table 1: Comparison of Experimental and Predicted Acidity (pKa) of Substituted Thiophenols. The pKa is a critical parameter for predicting the behavior of thiols in biological systems. Due to the electron-donating nature of the methoxy groups, this compound is predicted to be less acidic than thiophenol.
| Spectroscopic Technique | Experimental Data (Analogous Compounds) | Predicted Data for this compound (Based on Analogs and Theory) | Reference(s) |
| ¹H NMR | For 2,6-dimethoxyphenol: Signals for methoxy protons, aromatic protons, and the hydroxyl proton are observed.[4] | Expected signals for two equivalent methoxy groups (~3.8 ppm), aromatic protons (a triplet and a doublet between 6.5-7.5 ppm), and a thiol proton (variable, likely 3-4 ppm). | |
| ¹³C NMR | For 2,6-dimethoxytoluene: Distinct signals for methoxy carbons, aromatic carbons, and the methyl carbon.[5] | Expected signals for the methoxy carbons (~56 ppm), and distinct signals for the four types of aromatic carbons, including the carbon attached to the sulfur atom. | |
| IR Spectroscopy | For 2,6-dimethoxybenzaldehyde: Strong C=O stretch (~1685 cm⁻¹), C-O-C stretches (~1250 and ~1110 cm⁻¹), and aromatic C-H stretches.[6] | Expected characteristic peaks include a weak S-H stretch (~2550 cm⁻¹), strong C-O-C asymmetric and symmetric stretches from the methoxy groups, and aromatic C-H and C=C stretching vibrations. The absence of a strong C=O band differentiates it from the aldehyde analog.[6] |
Experimental and Computational Protocols
Detailed methodologies are essential for the reproducibility and validation of scientific findings. This section outlines the common protocols used in the experimental and computational studies of substituted thiophenols.
Synthesis of Substituted Thiophenols
The synthesis of substituted thiophenols can be achieved through various methods. One common approach is the reduction of the corresponding sulfonyl chloride.
General Protocol for the Synthesis of a Substituted Thiophenol:
-
Reduction of Sulfonyl Chloride: The substituted benzenesulfonyl chloride is dissolved in a suitable solvent, such as toluene or diethyl ether.
-
Reducing Agent: A reducing agent, for example, zinc dust and sulfuric acid or lithium aluminum hydride (LiAlH4) in an inert solvent, is added portion-wise to the solution at a controlled temperature (often cooled in an ice bath).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, the mixture is carefully quenched with water and/or acid. The product is then extracted into an organic solvent.
-
Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield the pure thiophenol.
Computational Modeling Protocols
Computational chemistry provides powerful tools to predict molecular properties and understand reaction mechanisms. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) are two commonly employed methods.
Density Functional Theory (DFT) Protocol for Property Calculation:
-
Structure Optimization: The 3D structure of the molecule is built and optimized using a DFT method, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)).[7] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structure to confirm that it is a true energy minimum and to predict the infrared spectrum.[8]
-
Property Calculation: Various electronic properties are then calculated, including:
-
HOMO-LUMO energies: To assess chemical reactivity and the electronic excitation properties.[7]
-
Molecular Electrostatic Potential (MEP): To identify nucleophilic and electrophilic sites.
-
Bond Dissociation Energies (BDE): To predict the strength of specific bonds, such as the S-H bond.[8]
-
NMR Chemical Shifts: Can be calculated and compared with experimental data for structure validation.[9]
-
Quantitative Structure-Activity Relationship (QSAR) Protocol:
-
Data Set Preparation: A series of molecules with known experimental biological activity (e.g., IC50 values) is compiled.
-
Molecular Descriptor Calculation: For each molecule, a variety of physicochemical properties (descriptors) are calculated. These can include steric, electronic, and hydrophobic parameters.
-
Model Development: Statistical methods, such as multiple linear regression or partial least squares, are used to build a mathematical model that correlates the calculated descriptors with the biological activity.
-
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.
Mandatory Visualizations
Diagrams created using Graphviz (DOT language) are provided below to illustrate key concepts and workflows.
Caption: A generalized workflow for the synthesis of substituted thiophenols.
Caption: A typical workflow for calculating molecular properties using DFT.
Caption: The logical relationship between experimental data and computational models for validation and prediction.
References
- 1. Showing Compound 2,6-Dimethylbenzenethiol (FDB008717) - FooDB [foodb.ca]
- 2. 2,6-DIMETHYLTHIOPHENOL | 118-72-9 [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. 2,6-Dimethoxyphenol(91-10-1) 1H NMR [m.chemicalbook.com]
- 5. 2,6-Dimethoxytoluene | C9H12O2 | CID 79755 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Correlation of physicochemical properties with antioxidant activity in phenol and thiophenol analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallographic and DFT study of novel dimethoxybenzene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of 2,6-Dimethoxybenzenethiol
For Immediate Implementation by Laboratory Personnel
The proper disposal of 2,6-Dimethoxybenzenethiol is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this chemical in accordance with established safety protocols. Adherence to these guidelines is essential to mitigate risks and ensure regulatory compliance.
Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to handle this compound with the appropriate personal protective equipment (PPE). This compound is classified as harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation.[1][2]
Immediate Safety and Handling Protocols
All handling of this compound and its associated waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
Personal Protective Equipment (PPE) and Safety Measures
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety glasses or goggles.[1] A face shield is recommended if there is a splash hazard. | To protect eyes from splashes and vapors. |
| Hand Protection | Chemical-resistant protective gloves (e.g., nitrile, neoprene). | To prevent skin contact and irritation.[1] |
| Body Protection | Protective clothing, such as a lab coat.[1] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A vapor respirator may be necessary if ventilation is inadequate or for spill response. | To prevent respiratory tract irritation from vapors.[1] |
Step-by-Step Disposal and Decontamination Protocol
The primary and mandated method for the disposal of this compound is through a licensed hazardous waste disposal service, coordinated by your institution's EHS department.[3][4] Never dispose of this chemical down the drain or in regular trash.[2][5]
Experimental Protocol: Waste Collection and Segregation
-
Waste Identification: All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Unused or expired chemical.
-
Solutions containing the chemical.
-
Contaminated consumables (e.g., pipette tips, wipes, gloves).
-
Rinsate from cleaning contaminated glassware.
-
-
Container Selection:
-
Use a designated, leak-proof, and chemically compatible container for liquid waste.
-
Use a separate, clearly marked, sealable bag or container for solid waste.[6]
-
-
Waste Segregation and Collection:
-
Solid Waste: Collect pure, unused, or contaminated solid this compound, along with contaminated items like wipes and gloves, in a designated solid hazardous waste container.[4]
-
Liquid Waste: Transfer solutions containing this compound into a compatible liquid waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Contaminated Glassware: Triple-rinse non-disposable glassware with a suitable solvent. Collect the rinsate as liquid hazardous waste.
-
-
Labeling and Storage:
-
Clearly label the hazardous waste container with the full chemical name "this compound" and indicate the associated hazards (e.g., "Harmful," "Irritant").
-
Store the sealed container in a designated satellite accumulation area, away from incompatible materials.
-
Spill Cleanup Protocol
-
Evacuate and Ventilate: Alert others in the area and ensure adequate ventilation.
-
Contain Spill: Use an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder to contain the spill.[5][7]
-
Collect Waste: Carefully sweep or scoop the absorbent material and place it into a designated container for hazardous solid waste.[5]
-
Decontaminate Area: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.
Chemical Treatment of Thiol Waste (for Dilute Aqueous Solutions)
For dilute aqueous waste streams containing thiol impurities, a chemical neutralization step may be possible before final disposal. This procedure should only be performed by trained personnel and with the approval of your institution's EHS office. The principle is to oxidize the thiol to a less hazardous sulfonic acid using sodium hypochlorite (bleach).[8]
Experimental Protocol: Oxidation of Thiol Impurities
-
Preparation: In a well-ventilated fume hood, place the container with the aqueous thiol waste into a larger secondary container to prevent spills.
-
Oxidation: Slowly add an excess of sodium hypochlorite solution (e.g., commercial bleach) to the aqueous waste while stirring. This reaction can be exothermic.[8]
-
Reaction Time: Loosely cap the container and let it stand in the fume hood for 24 hours to ensure the reaction is complete.[8]
-
Verification: After 24 hours, carefully check for the absence of the characteristic thiol odor. If the smell persists, add more hypochlorite solution and wait another 24 hours.
-
Final Disposal: Once the thiol odor is gone, the resulting solution may be suitable for drain disposal after significant dilution with water, pending approval from your EHS department.[8]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling 2,6-Dimethoxybenzenethiol
Essential Safety and Handling Guide for 2,6-Dimethoxybenzenethiol
For researchers, scientists, and drug development professionals, meticulous adherence to safety protocols is paramount when handling specialty chemicals. This guide provides immediate, essential safety and logistical information for the handling of this compound, including comprehensive operational and disposal plans.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 26163-11-1
-
Molecular Formula: C₈H₁₀O₂S[1]
-
Molecular Weight: 170.23 g/mol [1]
Hazard Identification and Classification
Potential Hazards:
Personal Protective Equipment (PPE)
A stringent PPE protocol is mandatory to ensure personal safety when handling this compound. The following table summarizes the required equipment.
| PPE Category | Item | Specifications |
| Engineering Controls | Chemical Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to mitigate vapor inhalation and control the strong odor.[10] |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves with a minimum thickness of 0.11 mm are recommended. Always inspect gloves for integrity before use.[10] |
| Eye and Face Protection | Safety Goggles | Wear tightly fitting safety goggles with side-shields.[10] A face shield may be necessary for splash hazards. |
| Skin and Body Protection | Laboratory Coat | A standard flame-retardant lab coat should be worn to protect against splashes. |
| Respiratory Protection | Respirator | If engineering controls are insufficient or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[11] |
Operational Plan: Step-by-Step Handling Procedure
Proper handling techniques are critical to minimize exposure and prevent the release of the malodorous thiol compound.
-
Preparation: Before beginning work, ensure that all necessary PPE is donned correctly. Prepare a bleach solution (typically a 1:10 dilution of household bleach) or other suitable oxidizing agent in the fume hood for immediate decontamination of equipment.[7]
-
Aliquotting and Transfer: Conduct all transfers of this compound within the chemical fume hood. Use glassware and utensils dedicated to thiol use if possible.
-
Reaction Setup: If used in a reaction, the setup should be equipped with a system to trap volatile thiols, such as a bleach scrub or a cold trap.[7]
-
Post-Handling Decontamination: Immediately after use, decontaminate all glassware, syringes, and other equipment by rinsing them in the prepared bleach solution within the fume hood. Allow items to soak for at least 24 hours to ensure complete oxidation of the thiol.[7]
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and odor complaints.
| Waste Stream | Disposal Procedure |
| Unused Chemical | Dispose of as hazardous chemical waste in a properly labeled, sealed container. Follow all local, state, and federal regulations.[2][4][8] |
| Contaminated Labware | After decontamination in a bleach bath, rinse with water and wash as usual. The initial bleach rinse should be disposed of as hazardous waste.[7] |
| Contaminated PPE | Disposable gloves, bench paper, and other solid waste should be double-bagged in sealed plastic bags, labeled as hazardous waste, and disposed of accordingly.[7] |
| Aqueous Waste | Any aqueous solutions containing the thiol must be treated with an oxidizing agent like bleach to neutralize the odor before being collected as hazardous aqueous waste. |
Emergency Procedures
| Situation | Action |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and remove contaminated clothing.[2][5][6] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, including under the eyelids.[2][5][6][8] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air.[2][5][6][8] If breathing is difficult, administer oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water.[2][4][5][6][8] Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for hazardous waste disposal.[7] For larger spills, evacuate the area and contact emergency services. |
Visual Workflow for Handling this compound
The following diagram outlines the standard operating procedure for safely handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
- 1. Buy Online CAS Number 26163-11-1 - TRC - this compound | LGC Standards [lgcstandards.com]
- 2. fishersci.com [fishersci.com]
- 3. chemos.de [chemos.de]
- 4. tcichemicals.com [tcichemicals.com]
- 5. WERCS Studio - Application Error [assets.thermofisher.com]
- 6. angenechemical.com [angenechemical.com]
- 7. faculty.washington.edu [faculty.washington.edu]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
